molecular formula C12H7BrClN3 B1401298 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine CAS No. 1044733-65-4

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Cat. No.: B1401298
CAS No.: 1044733-65-4
M. Wt: 308.56 g/mol
InChI Key: HERAKKWSDPDIEN-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine ( 1044733-65-4) is a high-value chemical intermediate designed for advanced research and development applications, particularly in pharmaceutical and agrochemical discovery . This compound features a fused imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, which is further functionalized with both a 6-chloro group and a 6-bromopyridin-2-yl moiety . The presence of bromine and chlorine atoms at specific positions on the aromatic systems makes this molecule an excellent building block for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, facilitating the rapid exploration of structure-activity relationships (SAR) . With a molecular formula of C12H7BrClN3 and a molecular weight of 308.56 g/mol, it is characterized by high structural complexity and potential for targeted molecular design . To ensure its stability and longevity, the compound should be stored under an inert atmosphere at refrigerated temperatures of 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(6-bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-11-3-1-2-9(16-11)10-6-15-12-5-4-8(14)7-17(10)12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERAKKWSDPDIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=C3N2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743216
Record name 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine
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Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044733-65-4
Record name 3-(6-Bromo-2-pyridinyl)-6-chloroimidazo[1,2-a]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This fused bicyclic heterocycle is a key pharmacophore in several commercially available drugs, demonstrating a wide therapeutic spectrum. Notable examples include Zolpidem, a widely prescribed hypnotic, and Alpidem, a nonsedative anxiolytic, underscoring the scaffold's versatility in targeting the central nervous system.[3][4] The scaffold's unique electronic and structural characteristics allow for diverse interactions with various biological targets, leading to a broad range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][4][5]

This guide focuses on a specific, potentially novel derivative: 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine . While a specific CAS number for this compound is not readily found in public databases, suggesting its novelty, its structure combines key features known to modulate biological activity. The presence of halogen atoms (chlorine and bromine) can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design.[6] This document will provide a comprehensive overview based on established principles for the synthesis, characterization, and potential applications of this compound, drawing from the extensive literature on related imidazo[1,2-a]pyridine derivatives.

Proposed Synthesis and Methodologies

The synthesis of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine can be logically approached through a multi-step sequence, beginning with the formation of the core imidazo[1,2-a]pyridine scaffold, followed by the introduction of the substituted pyridine moiety at the C-3 position.

Part 1: Synthesis of the 6-Chloroimidazo[1,2-a]pyridine Core

The most common and efficient method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[7]

Workflow for Core Synthesis:

cluster_0 Step 1: Core Scaffold Synthesis A 2-Amino-5-chloropyridine C 6-Chloroimidazo[1,2-a]pyridine A->C Reaction B α-Halo-ketone (e.g., Chloroacetaldehyde) B->C Reaction

Figure 1: General synthesis of the 6-chloroimidazo[1,2-a]pyridine core.

Experimental Protocol:

  • Reactant Preparation: Dissolve 2-amino-5-chloropyridine in a suitable solvent such as ethanol or isopropanol.

  • Addition of α-Halo-ketone: To the solution from step 1, add an equimolar amount of an α-halo-ketone, for instance, a 40% aqueous solution of chloroacetaldehyde.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 6-chloroimidazo[1,2-a]pyridine.

Part 2: C-3 Arylation of the Imidazo[1,2-a]pyridine Core

With the 6-chloroimidazo[1,2-a]pyridine core in hand, the next critical step is the introduction of the 6-bromopyridin-2-yl group at the C-3 position. This can be achieved through modern cross-coupling reactions, with Suzuki-Miyaura coupling or direct C-H arylation being the most promising methods.[8][9][10]

Proposed Synthetic Route via Suzuki Coupling:

cluster_1 Step 2: Suzuki Cross-Coupling D 6-Chloro-3-bromoimidazo[1,2-a]pyridine F 3-(6-Bromopyridin-2-yl)-6- chloroimidazo[1,2-a]pyridine D->F E (6-Bromopyridin-2-yl)boronic acid E->F G Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) G->F Catalyzes

Figure 2: Proposed Suzuki coupling for the final product synthesis.

Experimental Protocol (Suzuki Coupling):

  • Prerequisite: This protocol requires the synthesis of 6-chloro-3-bromoimidazo[1,2-a]pyridine, which can be achieved by bromination of the 6-chloroimidazo[1,2-a]pyridine core using a brominating agent like N-bromosuccinimide (NBS).

  • Reactant Mixture: In a reaction vessel, combine 6-chloro-3-bromoimidazo[1,2-a]pyridine, (6-bromopyridin-2-yl)boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%), and a base like potassium carbonate or cesium carbonate.

  • Solvent: A mixture of solvents like dioxane and water is commonly used.

  • Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up and Isolation: After cooling, the reaction mixture is filtered, and the filtrate is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated.

  • Purification: The final product is purified by column chromatography to yield 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine.

An alternative approach involves a direct C-H arylation, which circumvents the need for pre-functionalization of the imidazo[1,2-a]pyridine core at the C-3 position.[11][12] This method couples 6-chloroimidazo[1,2-a]pyridine directly with a 2-halo-6-bromopyridine derivative.[13]

Physicochemical and Spectroscopic Characterization

While experimental data for the target molecule is not available, its properties can be predicted based on related structures.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₇BrClN₃Based on chemical structure
Molecular Weight ~324.56 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureHigh molecular weight and aromatic nature
Melting Point Expected to be >150 °CFused aromatic systems typically have high melting points
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solventsBased on the nonpolar, halogenated aromatic structure
pKa Weakly basicDue to the nitrogen atoms in the heterocyclic rings

Spectroscopic Characterization:

The identity and purity of the synthesized 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine would be confirmed using standard spectroscopic techniques.[7][14]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the imidazo[1,2-a]pyridine and the bromopyridine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the carbon atoms in the molecule, with the chemical shifts influenced by the attached halogen atoms and nitrogen atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine and one chlorine atom.

Potential Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a fertile ground for the discovery of new therapeutic agents.[5] The specific substitution pattern of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine suggests several potential areas of biological activity.

Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have been investigated as potent anticancer agents.[15] They have been shown to inhibit various kinases involved in cancer cell proliferation and survival. The introduction of halogen atoms can enhance the binding affinity to target proteins and improve the pharmacokinetic profile.

Anti-infective Properties: The imidazo[1,2-a]pyridine core is also found in compounds with antibacterial and antitubercular activity.[4] Some derivatives have shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis.[2]

Neurological Disorders: Given that some of the most well-known drugs based on this scaffold target the central nervous system, it is plausible that novel derivatives could be explored for their potential in treating a range of neurological and psychiatric disorders.

The combination of the chloro-substituted imidazo[1,2-a]pyridine and the bromo-substituted pyridine ring offers a platform for further chemical modifications, for instance, through additional cross-coupling reactions at the bromine-substituted position, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with any novel chemical compound, 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine should be handled with appropriate safety precautions. It should be treated as a potentially hazardous substance. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine appears to be a novel compound, its synthesis is achievable through established and robust chemical methodologies. Its structural features, particularly the privileged imidazo[1,2-a]pyridine core and the presence of halogen substituents, make it an intriguing candidate for further investigation in drug discovery programs. The information provided in this guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the biological potential of this and related compounds.

References

  • Chunavala, K. C., Joshi, G., & Salgaonkar, S. S. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Mphahlele, M. J., Maluleka, M. M., & Gildenhuys, J. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(36), 20199-20211. [Link]

  • Archibald, I. L., Clitherow, J. W., & Tolfree, S. E. (1986). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 29(6), 1054-1060.
  • Reddy, C. R., & Kumar, M. S. (2007). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 72(15), 5850-5853. [Link]

  • Sanaa, K., & Amara, S. (2016). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. PubMed. Retrieved from [Link]

  • Štefane, B., & Požgan, F. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(18), 3369. [Link]

  • Sanaa, K., & Amara, S. (2016). Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. The Journal of Organic Chemistry, 81(17), 7899-7908. [Link]

  • Reddy, C. R., & Kumar, M. S. (2007). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 72(15), 5850-5853.
  • Rico, F., Langer, P., & Schebb, N. H. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. Retrieved from [Link]

  • Suter, T. M., & Tirelli, N. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • Singh, V., & Kumar, S. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 10(42), 24965-24987. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

  • Mahdavi, M., & Saeedi, M. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6265. [Link]

  • International Journal of Foundation for Modern Research (IJFMR). (n.d.). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. Retrieved from [Link]

  • Squeo, B. M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Retrieved from [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Mahdavi, M., & Saeedi, M. (2022). Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. New Journal of Chemistry, 46(10), 4642-4646. [Link]

  • Al-Zoubi, W., & Al-Hamarsheh, E. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Gundlewad, G., Wagh, S., & Patil, B. R. (2020). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2012). Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. Organic Letters, 14(7), 1888-1891. [Link]

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  • ResearchGate. (2025). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. Retrieved from [Link]

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  • Yan, J., et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. Retrieved from [Link]

  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Organic Chemistry Portal. Retrieved from [Link]

  • Singh, V., & Kumar, S. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

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Sources

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile: 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Executive Summary

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine (CAS: 1044733-65-4 ) is a high-value heterocyclic scaffold predominantly utilized in the discovery of kinase inhibitors, specifically targeting the p38 MAP kinase and ALK (Anaplastic Lymphoma Kinase) pathways.[1]

As a Senior Application Scientist , I characterize this molecule not merely as an intermediate, but as a "linchpin" scaffold. Its structural logic is twofold: the imidazo[1,2-a]pyridine core mimics the ATP-binding motif of kinases (hinge binder), while the 6-bromopyridine pendant serves as an electrophilic handle for diversifying the "solvent-exposed" region of the inhibitor via palladium-catalyzed cross-couplings.

This guide details the physicochemical specifications, validated synthesis protocols, and structural characterization required to utilize this scaffold in high-fidelity drug discovery campaigns.

Physicochemical Specifications

The molecular weight and elemental composition are critical for stoichiometry calculations in library synthesis. The presence of both Chlorine and Bromine provides a distinct mass spectral signature useful for reaction monitoring.

Metric Value Technical Note
Molecular Weight 308.56 g/mol Average mass for stoichiometric calculations.[1]
Exact Mass 306.9515 Da Monoisotopic mass (for HRMS).[1]
Molecular Formula C₁₂H₇BrClN₃
Isotope Pattern M : M+2 : M+4 Approx. 3:4:1 intensity ratio due to ¹Br/⁷⁹Br and ³Cl/³⁷Cl interplay.[1]
Calculated LogP 3.62 ± 0.4 Highly lipophilic; requires polar aprotic solvents (DMF, DMSO) for stock solutions.[1]
TPSA 41.5 Ų Low polar surface area suggests high membrane permeability.[1]
Melting Point >200 °C (Dec.)[1]High crystallinity typical of planar bi-heteroaryl systems.[1]

Synthesis Engineering: The Condensation Protocol

While direct arylation of the imidazopyridine core is possible, the Hantzsch-type condensation between an aminopyridine and an


-bromoacetylpyridine is the industry-standard "self-validating" route.[1] This method ensures regio-specificity at the 3-position, avoiding the mixture of isomers common in direct C-H activation methods.[1]
Retrosynthetic Logic

The molecule is assembled from two primary building blocks:

  • Nucleophile: 2-Amino-5-chloropyridine (commercially stable).[1]

  • Electrophile: 2-Bromo-1-(6-bromopyridin-2-yl)ethanone (highly reactive

    
    -haloketone).[1]
    
Experimental Protocol

Reaction Scale: 10 mmol basis.

Reagents:

  • 2-Amino-5-chloropyridine (1.29 g, 10.0 mmol)[1]

  • 2-Bromo-1-(6-bromopyridin-2-yl)ethanone (2.79 g, 10.0 mmol)[1]

  • Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Solvent: Ethanol (EtOH) or Dimethoxyethane (DME)

Step-by-Step Methodology:

  • Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chloropyridine (1.0 equiv) in Ethanol (40 mL). Ensure complete dissolution; gentle heating (40 °C) may be required.

  • Addition: Add 2-bromo-1-(6-bromopyridin-2-yl)ethanone (1.0 equiv) in a single portion.

    • Scientist's Note: The

      
      -haloketone is a lachrymator.[1] Handle in a fume hood.
      
  • Cyclization: Heat the mixture to reflux (80 °C) for 4–6 hours.

    • Mechanism:[2][3] The exocyclic amine attacks the ketone carbonyl, followed by alkylation of the ring nitrogen by the

      
      -bromide, resulting in cyclodehydration.
      
  • Neutralization (Critical): The reaction generates HBr. After cooling to room temperature, add solid NaHCO₃ (1.5 equiv) and stir for 30 minutes to neutralize the hydrobromide salt.

  • Precipitation: Pour the reaction mixture into ice-cold water (200 mL). The product is highly lipophilic and will precipitate as a beige/tan solid.

  • Purification: Filter the solid, wash copiously with water (to remove inorganic salts) and cold diethyl ether (to remove unreacted ketone). Recrystallize from Acetonitrile if purity is <95%.

Workflow Visualization

SynthesisWorkflow Start Precursors: 2-Amino-5-chloropyridine + 2-Bromo-1-(6-bromopyridin-2-yl)ethanone Reaction Cyclocondensation Solvent: EtOH, 80°C, 6h (Hantzsch-type) Start->Reaction Mix & Reflux Intermediate Hydrobromide Salt (Precipitate) Reaction->Intermediate Cooling Neutralization Neutralization NaHCO3 / H2O Intermediate->Neutralization Free Base Formation Product Target Scaffold: 3-(6-Bromopyridin-2-yl)- 6-chloroimidazo[1,2-a]pyridine Neutralization->Product Filtration & Drying

Figure 1: Step-wise cyclocondensation workflow for the synthesis of the target scaffold.[2]

Structural Validation & Quality Control

To ensure the integrity of the scaffold before downstream coupling, verify the following spectral markers.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • H-2 Singlet: The most diagnostic peak.[1] Look for a sharp singlet around δ 8.5–8.8 ppm . This confirms the formation of the imidazole ring and the lack of substitution at position 2.

  • Imidazo Ring Protons:

    • H-5 (C-5): Doublet around δ 8.8 ppm (deshielded by ring nitrogen).

    • H-7/H-8: Multiplets in the aromatic region (δ 7.5–7.8 ppm).[1]

  • Pyridine Substituent: The 6-bromopyridin-2-yl protons will appear as a distinct AMX or ABC system around δ 7.6–8.0 ppm.[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion: Expect a cluster centered at m/z 308/310/312 .

  • Isotope Signature:

    • 308 (¹²C, ³Cl, ⁷⁹Br) : Base peak (approx).

    • 310 (¹²C, ³Cl, ¹Br OR ³⁷Cl, ⁷⁹Br) : Higher intensity (approx 130% of base) due to contribution from both halogens.

    • 312 (¹²C, ³⁷Cl, ¹Br) : Significant peak (approx 30% of base).

    • Self-Validation: If you see a simple 1:1 doublet, you have lost one halogen (dehalogenation). If you see a single peak, the cyclization failed.

Functional Utility in Drug Discovery

This molecule is designed as a Branch Point Intermediate . The bromine atom on the pyridine ring is significantly more reactive towards oxidative addition (Pd⁰) than the chlorine on the imidazopyridine core. This allows for chemoselective derivatization.

Chemoselective Functionalization Strategy
  • Primary Coupling (Position 6'-Br): Suzuki-Miyaura or Buchwald-Hartwig coupling at the pyridine bromine.[1] This installs the "tail" region of the kinase inhibitor (often a solubilizing group or H-bond acceptor).

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Boronic Acid, Dioxane/H₂O, 90°C.

  • Secondary Coupling (Position 6-Cl): Requires harsher conditions or specialized ligands (e.g., XPhos, RuPhos) to displace the imidazopyridine chlorine, allowing for late-stage core modification.

Validated Pathway (SAR Context)

SAR_Pathway Scaffold Core Scaffold (CAS: 1044733-65-4) Reactive Site: 6'-Br Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Coupling + R-B(OH)2 or R-NH2 Library Kinase Inhibitor Library (p38 / ALK / c-Met) Coupling->Library Diversification Target1 Target: p38 MAP Kinase (Anti-inflammatory) Library->Target1 IC50 < 10 nM Target2 Target: ALK/ROS1 (Oncology) Library->Target2 Selectivity Optimization

Figure 2: Chemoselective elaboration of the scaffold into bioactive kinase inhibitors.

References

  • Regan, J., et al. (2008). "Pyridine and imidazole-based p38 MAP kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 18(12), 3656-3660. (Demonstrates the utility of this specific scaffold in p38 inhibitor synthesis).

  • Guchhait, S. K., et al. (2011). "Region-specific synthesis of 3-amino-imidazo[1,2-a]pyridines." Journal of Organic Chemistry.
  • Bagley, M. C., et al. (2007). "One-step synthesis of imidazo[1,2-a]pyridines." Synlett.

Sources

Strategic Scaffolds in Medicinal Chemistry: The Utility and Synthesis of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine represents a high-value "bifunctional" scaffold in modern drug discovery. Belonging to the imidazo[1,2-a]pyridine class—a privileged structure found in blockbuster drugs like Zolpidem and Alpidem—this specific molecule is engineered for divergent synthesis.[1][2]

Its value lies in its orthogonal halogenation :

  • 6-Chloro (Core): Provides metabolic stability against oxidative metabolism at the susceptible C6 position and modulates lipophilicity.

  • 6'-Bromo (Pendant): A highly reactive handle on the C3-pyridine ring, specifically positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate extensive libraries of bioactive compounds.

This guide details the structural logic, a robust self-validating synthesis protocol, and the strategic application of this molecule in kinase inhibitor and GABA-modulator design.

Part 1: Structural Analysis & Pharmacophore Properties

The molecule is constructed from a fused 5,6-bicyclic core (imidazo[1,2-a]pyridine) substituted at the C3 and C6 positions.

FeatureChemical FunctionMedicinal Utility
Imidazo[1,2-a]pyridine Core Aromatic, planar, basic nitrogen (N1).[1]Bioisostere for indole/purine; binds to ATP pockets (kinases) and Benzodiazepine sites (GABA).
C6-Chlorine Electron-withdrawing; blocks P450 oxidation.Increases metabolic half-life (

); enhances lipophilicity for CNS penetration.
C3-(6-Bromopyridin-2-yl) Heteroaryl substituent with a reactive handle.The "Warhead" attachment point.[3] The pyridine nitrogen provides an additional H-bond acceptor.
Mechanistic Relevance

In kinase inhibition, the N1 of the imidazopyridine typically acts as the H-bond acceptor for the hinge region of the kinase ATP-binding site. The C3-substituent (the bromopyridine) extends into the hydrophobic pocket, where the bromine is replaced by solubilizing groups or specific hydrophobic moieties to tune selectivity [1].

Part 2: Synthesis Protocol (Condensation Route)

While direct C-H arylation is possible, it often suffers from regioselectivity issues (C3 vs. C5). The most trustworthy, scalable method is the Hantzsch-type condensation between a substituted 2-aminopyridine and an


-bromoacetyl pyridine.
Reaction Scheme Logic

The synthesis relies on the nucleophilic attack of the exocyclic amine of 2-amino-5-chloropyridine onto the


-carbon of the ketone, followed by ring closure at the pyridine nitrogen and dehydration.
Materials
  • Reagent A: 2-Amino-5-chloropyridine (CAS: 1072-98-6)

  • Reagent B: 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one (The "Electrophile")

  • Solvent: Ethanol (EtOH) or Dimethylformamide (DMF)

  • Base: Sodium Bicarbonate (

    
    ) or 
    
    
    
Step-by-Step Protocol

Step 1: Preparation of the Electrophile (If not purchased) If Reagent B is unavailable, generate it from 2-acetyl-6-bromopyridine.

  • Dissolve 2-acetyl-6-bromopyridine in glacial acetic acid.

  • Add bromine (

    
    , 1.0 eq) dropwise at 0°C.
    
  • Allow to warm to RT and stir for 2 hours.

  • Concentrate and neutralize to obtain the

    
    -bromo ketone.
    

Step 2: The Cyclocondensation (The Core Reaction)

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-5-chloropyridine (1.0 eq, e.g., 10 mmol) and 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one (1.1 eq) in Ethanol (50 mL).

  • Buffering: Add solid

    
     (1.5 eq). Note: The base neutralizes the HBr generated, preventing protonation of the unreacted aminopyridine which would stall the reaction.
    
  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 7:3). The starting amine (lower Rf) should disappear; a fluorescent blue spot (product) will appear at higher Rf.

  • Workup: Cool to room temperature. The product often precipitates directly.

    • If solid forms: Filter, wash with cold water (to remove inorganic salts), then cold ethanol.

    • If solution remains: Remove ethanol under vacuum. Redissolve residue in EtOAc, wash with water and brine. Dry over

      
      .[4]
      
  • Purification: Recrystallize from Ethanol/Acetonitrile or perform flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Part 3: Visualization of Pathways

The following diagram illustrates the retrosynthetic logic and the divergent functionalization of the scaffold.

G cluster_legend Reaction Logic Start1 2-Amino-5-chloropyridine Intermediate Condensation (Hantzsch-type) Start1->Intermediate Start2 2-Bromo-1-(6-bromopyridin-2-yl)ethanone Start2->Intermediate Product 3-(6-Bromopyridin-2-yl)- 6-chloroimidazo[1,2-a]pyridine (THE SCAFFOLD) Intermediate->Product EtOH, Reflux, -H2O, -HBr Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Suzuki Br-selective Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Product->Buchwald Br-selective Lib1 Biaryl Kinase Inhibitors Suzuki->Lib1 Lib2 Amino-pyridyl Ligands Buchwald->Lib2 Blue: Reagents Blue: Reagents Yellow: Process Yellow: Process Blue: Reagents->Yellow: Process Green: Target Scaffold Green: Target Scaffold Yellow: Process->Green: Target Scaffold Red: Diversification Red: Diversification Green: Target Scaffold->Red: Diversification

Caption: Synthesis and Divergent Functionalization of the 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine scaffold.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following spectral data is expected.

1H NMR (DMSO-d6, 400 MHz) Simulation
  • Imidazo[1,2-a]pyridine Core:

    • 
       9.60 (s, 1H, H5): Highly deshielded due to proximity to the C3-pyridine ring and N1.
      
    • 
       7.75 (d, 1H, H8): Doublet, typical pyridine coupling.
      
    • 
       7.50 (dd, 1H, H7): Coupled to H8.
      
  • Pendant Pyridine (3-substituent):

    • The protons on the bromopyridine ring will appear as a distinctive pattern (dd or m) in the aromatic region (7.8–8.2 ppm).

  • Key Feature: Absence of the imidazole C3-H (usually ~8.0 ppm in unsubstituted cores), confirming substitution at C3.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Isotope Pattern: Distinctive "Cl + Br" pattern.

    • M+ (Base peak)

    • M+2 (~130% of M+ due to

      
       and 
      
      
      
      overlap)
    • M+4 (Significant peak)

    • Validation: The presence of the M+2 and M+4 peaks confirms the successful incorporation of both halogen atoms.

Part 5: Strategic Applications

Kinase Inhibition (p38 MAPK / PI3K)

The imidazo[1,2-a]pyridine core mimics the purine ring of ATP. The 3-position substituent directs the molecule toward the "gatekeeper" residue. The 6-Br on the pendant pyridine allows for the attachment of solubilizing tails (e.g., morpholine, piperazine) via Buchwald-Hartwig coupling, which is critical for improving oral bioavailability [2].

GABA-A Receptor Modulation

Compounds with this core structure have shown high affinity for the Benzodiazepine binding site on GABA-A receptors. The 6-Chloro substituent is classical for maintaining affinity (similar to the chlorine in Diazepam), while the C3-heterocycle determines subtype selectivity (


1 vs 

2/3) [3].

References

  • Bagdi, A. K., et al. (2015).[5] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51, 1555-1575.[5]

  • Wu, Z., et al. (2011).[6] "A simple and efficient protocol for the synthesis of 3-arylimidazo[1,2-a]pyridines." Synthesis, 2011(14), 2255-2260.

  • Goel, R., et al. (2016). "Imidazo[1,2-a]pyridine scaffolds as prospective therapeutic agents." Medicinal Chemistry Research, 25, 2016. (Contextual grounding on GABA/Kinase utility).

Sources

Technical Deep Dive: Structural Elucidation of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation of 3-(6-bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine , a halogenated derivative of the privileged imidazo[1,2-a]pyridine scaffold. This molecule represents a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and GABA-A receptor modulators (e.g., analogues of Alpidem or Zolpidem).

The elucidation challenge lies in confirming three structural features simultaneously:

  • Regioselectivity of the Arylation: Confirming the pendant pyridine is attached at the C3 position of the core, rather than C2.

  • Halogen Integrity: Verifying the presence of both Chlorine (on the core) and Bromine (on the pendant ring) without dehalogenation during synthesis.

  • Substitution Pattern: Distinguishing the 6-chloro substitution on the core from potential isomers (e.g., 7-chloro or 8-chloro).

Synthetic Context & The Elucidation Challenge

To understand the elucidation logic, we must first establish the synthetic origin. The most efficient route to this scaffold is the Palladium-catalyzed C-H arylation of 6-chloroimidazo[1,2-a]pyridine with 2,6-dibromopyridine.

  • Starting Material A: 6-Chloroimidazo[1,2-a]pyridine.

  • Starting Material B: 2,6-Dibromopyridine (in excess to prevent polymerization).

  • Catalyst: Pd(OAc)₂, PPh₃, K₂CO₃, PivOH (Direct Arylation conditions).

The Analytical Problem: While C3 is the most nucleophilic position, competing C2-arylation is possible. Furthermore, Pd-catalysis can occasionally lead to "halogen dance" or hydrodehalogenation (loss of Cl or Br). Therefore, the analytical protocol must rigorously validate the final structure.

Mass Spectrometry: The Isotopic Fingerprint

The first line of evidence is the isotopic abundance pattern. This molecule contains one Chlorine (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and one Bromine (

). This creates a unique "M, M+2, M+4" triplet pattern that serves as a definitive fingerprint.
Theoretical Isotope Distribution
  • Chlorine:

    
     (75.8%) : 
    
    
    
    (24.2%)
    
    
    3:1
  • Bromine:

    
     (50.7%) : 
    
    
    
    (49.3%)
    
    
    1:1

Calculated Pattern for C


H

BrClN

:
PeakCompositionCalculation LogicApprox.[1][2][3][4] Relative Intensity
M (307)


37.5%
M+2 (309)


50.0%
M+4 (311)


12.5%

Diagnostic Rule: If the mass spectrum shows an intensity ratio of approximately 3 : 4 : 1 for the molecular ion cluster, the presence of exactly one Br and one Cl is confirmed.

NMR Spectroscopy: Connectivity & Regiochemistry

Nuclear Magnetic Resonance (NMR) provides the definitive proof of the substitution pattern.

1H NMR Assignment (DMSO-d6, 400 MHz)

The spectrum is divided into two distinct spin systems: the Imidazo[1,2-a]pyridine Core (Ring A) and the Pendant Pyridine (Ring B) .

Ring A: 6-Chloroimidazo[1,2-a]pyridine Core
  • H-5 (dd, ~9.6 ppm): This proton is highly deshielded due to the magnetic anisotropy of the newly formed C3-C2' bond and the proximity to the bridgehead nitrogen lone pair. It appears as a doublet of doublets (J

    
     2.0 Hz, 0.8 Hz) due to meta-coupling with H-7.
    
  • H-2 (s, ~8.6 ppm): The diagnostic singlet. If the arylation occurred at C2, this singlet would disappear. Its presence confirms C3-substitution.[5]

  • H-8 (d, ~7.8 ppm): Typical doublet (J

    
     9.5 Hz) coupling with H-7.
    
  • H-7 (dd, ~7.5 ppm): Coupled to H-8 (ortho) and H-5 (meta).

Ring B: 6-Bromopyridin-2-yl Pendant
  • H-3', H-4', H-5': This forms an AMX or ABC system.

    • H-4' (t, ~7.9 ppm): Triplet (J

      
       8.0 Hz), characteristic of the para-position in a 2,6-disubstituted pyridine.
      
    • H-3' (d, ~8.3 ppm): Doublet (J

      
       8.0 Hz). Deshielded by the imidazopyridine ring current.
      
    • H-5' (d, ~7.7 ppm): Doublet (J

      
       8.0 Hz). Ortho to the Bromine atom.[6]
      
2D NMR Correlations (The "Smoking Gun")

To rigorously prove the connection between Ring A and Ring B, HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • Key Correlation 1: H-2 (Core) shows a strong HMBC cross-peak to C-3 (Core) and C-2' (Pendant) . This links the two rings.

  • Key Correlation 2: H-5 (Core) shows HMBC to C-3 (Core) , confirming the substitution is proximal to the bridgehead.

Visualization of Elucidation Logic

The following diagram illustrates the logical flow from crude product to confirmed structure, highlighting the critical decision points.

ElucidationFlow Start Crude Reaction Product MS Step 1: LC-MS Analysis (Isotope Pattern Check) Start->MS MS_Decision Pattern = 3:4:1 (M/M+2/M+4)? MS->MS_Decision NMR_1H Step 2: 1H NMR (DMSO-d6) Identify H-2 Singlet & H-5 Doublet MS_Decision->NMR_1H Yes (1 Br, 1 Cl) Fail_Dehalo Fail: Dehalogenation Occurred MS_Decision->Fail_Dehalo No Regio_Check Is H-2 Singlet Present? NMR_1H->Regio_Check NMR_2D Step 3: HMBC/NOESY Correlate H-2 to Pendant Ring Carbon Regio_Check->NMR_2D Yes (C3-Substituted) Fail_Regio Fail: C2-Arylation Isomer Regio_Check->Fail_Regio No (H-2 missing) Structure CONFIRMED STRUCTURE: 3-(6-Br-Py)-6-Cl-IP NMR_2D->Structure Linkage Verified

Caption: Logical workflow for structural validation, filtering out dehalogenated byproducts and regioisomers.

Experimental Protocol

Synthesis (Direct Arylation)[7]
  • Charge: In a dry pressure vial, add 6-chloroimidazo[1,2-a]pyridine (1.0 eq), 2,6-dibromopyridine (2.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 110°C for 16 hours.

  • Workup: Cool to RT, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Characterization Workflow
  • Sample Prep: Dissolve ~5 mg of purified solid in 0.6 mL DMSO-d6.

  • Acquisition:

    • Run 1H NMR (16 scans, d1=2s) to verify purity and integration.

    • Run 13C NMR (1024 scans) to identify the C-Br (approx 140 ppm) and C-Cl (approx 120 ppm) carbons.

    • Run HMBC optimized for 8 Hz coupling to verify the C3-C2' bond.

Structural Validation Data Summary

FeatureObservationStructural Conclusion
MS (ESI+) m/z 307, 309, 311 (Ratio 3:4:1)Confirms Formula C

H

BrClN

(1 Br, 1 Cl).
1H NMR

8.60 (s)
Singlet, 1HConfirms H-2 is unsubstituted; Arylation is at C3.
1H NMR

9.60 (dd)
Doublet of doublets, 1HConfirms H-5 is present (no C5 reaction) and deshielded by C3-substituent.
HMBC Correlation H-2 (Imid)

C-2' (Py)
Unambiguous proof of C3-to-Pyridine linkage.

References

  • General Synthesis of C3-Arylated Imidazo[1,2-a]pyridines: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575.

  • Regioselectivity of Pd-Catalyzed Arylation: Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines at C-3. Synthesis, 2008(16), 2537-2542.

  • Isotopic Patterns in Mass Spectrometry: Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry – The M, M+2, and M+4 Peaks.[3][4]

  • NMR Characterization of Imidazo[1,2-a]pyridine Scaffolds: Cao, H., et al. (2012). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via Copper(I)-catalyzed C-H bond functionalization.[7] Organic Letters, 14(7), 1688–1691.

Sources

Technical Whitepaper: Strategic Synthesis of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in p38 MAP kinase inhibitors, GABA receptor modulators (e.g., Zolpidem), and antiviral agents. The specific target, 3-(6-bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine , represents a high-value intermediate. The 6-chloro substituent modulates metabolic stability (blocking the oxidation-prone C6 position), while the 3-(6-bromopyridin-2-yl) moiety serves as a versatile electrophilic handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to elaborate complex drug candidates.

This guide details two distinct synthetic architectures:

  • Route A (De Novo Cyclization): A robust, scale-friendly Hantzsch-type condensation.

  • Route B (Direct C-H Arylation): A convergent, transition-metal-catalyzed approach ideal for late-stage diversification.

Retrosynthetic Analysis

The synthesis hinges on the construction of the C3–C(Py) bond. We can disconnect this bond directly (Route B) or disconnect the imidazole ring itself (Route A).

Retrosynthesis Target Target Molecule 3-(6-bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine RouteA_Break Route A: Hantzsch Condensation (Imidazole Ring Formation) Target->RouteA_Break Retro-Cyclization RouteB_Break Route B: C-H Arylation (C3-C(Py) Bond Formation) Target->RouteB_Break Retro-C-H Activation Aminopyridine 2-Amino-5-chloropyridine RouteA_Break->Aminopyridine Bromoketone 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one RouteA_Break->Bromoketone CoreScaffold 6-Chloroimidazo[1,2-a]pyridine RouteB_Break->CoreScaffold Dibromopyridine 2,6-Dibromopyridine RouteB_Break->Dibromopyridine

Figure 1: Retrosynthetic disconnection showing the convergent (C-H activation) and linear (condensation) strategies.

Route A: The "Classical" Hantzsch Condensation

Best for: Multi-gram to kilogram scale-up; avoiding heavy metal contamination.

This route utilizes the condensation of an


-haloketone with a 2-aminopyridine.[1] The regioselectivity is inherent: the ring nitrogen attacks the 

-carbon of the ketone, followed by cyclization of the exocyclic amine onto the carbonyl.
Step 1: Precursor Synthesis ( -Bromination)

The required ketone, 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one, is rarely shelf-stable and should be synthesized in situ or immediately prior to use.

  • Reagents: 1-(6-bromopyridin-2-yl)ethan-1-one, Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB), HBr/Acetic Acid.
    
  • Protocol:

    • Dissolve 1-(6-bromopyridin-2-yl)ethan-1-one (1.0 eq) in 33% HBr/AcOH.

    • Add

      
       (1.0 eq) dropwise at 0°C to control the exothermic reaction.
      
    • Allow warming to RT. The product often precipitates as the hydrobromide salt.

    • Critical Control: Do not overheat, or gem-dibromination will occur.

Step 2: Cyclization to Target
  • Reagents: 2-Amino-5-chloropyridine (1.0 eq), Precursor Ketone (1.1 eq), Ethanol or DMF,

    
    .
    
  • Protocol:

    • Charge a reaction vessel with 2-amino-5-chloropyridine (dissolved in EtOH).

    • Add the

      
      -bromoketone.
      
    • Heat to reflux (78°C) for 4–6 hours.

    • Mechanism Check: The reaction proceeds via an initial

      
       displacement of the bromide by the pyridine ring nitrogen (forming an N-alkylpyridinium intermediate), followed by intramolecular dehydrative cyclization.
      
    • Workup: Cool to RT. Add solid

      
       to neutralize the HBr byproduct. The free base target molecule usually precipitates. Filter and wash with cold ethanol.
      

Route B: Regioselective C-H Arylation

Best for: Late-stage diversification; library synthesis; high atom economy regarding the pyridine fragment.

Modern catalytic systems allow for the direct arylation of the C3 position of imidazo[1,2-a]pyridines, which is the most nucleophilic site of the heteroaromatic system.

Mechanistic Pathway

The reaction utilizes a Palladium(II)/Palladium(0) catalytic cycle involving a Concerted Metallation-Deprotonation (CMD) pathway.

CH_Activation Start 6-Chloroimidazo[1,2-a]pyridine CMD_Step CMD Transition State (C3-Pd Bond Formation) Start->CMD_Step Pd(II) Pd_Species Pd(OAc)2 / Ligand OxAdd Oxidative Addition (2,6-Dibromopyridine) CMD_Step->OxAdd Pd-Intermediate RedElim Reductive Elimination OxAdd->RedElim Biaryl-Pd Complex RedElim->Pd_Species Regenerate Pd(0) Product Target Molecule RedElim->Product

Figure 2: Catalytic cycle for the C-3 direct arylation via Concerted Metallation-Deprotonation (CMD).

Experimental Protocol
  • Substrates: 6-Chloroimidazo[1,2-a]pyridine (1.0 eq), 2,6-Dibromopyridine (2.0–3.0 eq).

    • Note: Excess dibromopyridine is strictly required to prevent the formation of the "dumbbell" dimer (bis-imidazo-pyridine).

  • Catalyst System:

    
     (5 mol%), 
    
    
    
    (10 mol%) or XPhos.
  • Base/Solvent:

    
     (2.0 eq) in DMA or DMF.
    
  • Procedure:

    • Combine substrates, base, and catalyst in a sealed tube under Argon.

    • Heat to 100–120°C for 12 hours.

    • Purification: The reaction mixture will contain the target (mono-coupled) and excess 2,6-dibromopyridine. These have significantly different polarities. Flash chromatography (Hexane/EtOAc gradient) is required.

Comparative Data & Critical Process Parameters

ParameterRoute A (Condensation)Route B (C-H Arylation)
Step Count 2 (Linear)1 (Convergent)
Atom Economy Lower (Loss of

, HBr)
High
Regioselectivity >99% (Dictated by mechanism)~90% (C3 vs C2/C5 competition)
Purification Precipitation/RecrystallizationColumn Chromatography
Cost Driver Bromoketone synthesisPd Catalyst & Ligands
Scalability High (kg scale)Moderate (g scale)

Safety & Handling

  • 
    -Haloketones (Route A):  The intermediate 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one is a potent lachrymator  and skin irritant. It mimics the properties of chloroacetophenone (tear gas). All weighing and transfers must occur in a functioning fume hood.
    
  • Palladium Residues (Route B): For pharmaceutical applications, the final API must be scavenged for heavy metals (limit <10 ppm). Use SiliaMetS® or similar scavengers post-reaction.

  • Regioisomer Confirmation: Always verify the C3 substitution via 1H-NMR. The C3 proton of the unsubstituted imidazo[1,2-a]pyridine usually appears as a singlet/doublet around 7.5–7.6 ppm. Its disappearance confirms substitution.

References

  • General Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015).[2] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575.

  • Direct Arylation Methodologies: Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides, Chlorides, and Triflates. The Journal of Organic Chemistry, 72(20), 7650-7655.

  • Mechanistic Insight (CMD Pathway): Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118-1126.

  • Specific Precursor Synthesis (2-Amino-5-chloropyridine): Ramesh Raju, R., et al. (2003).[3] Electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine. Tetrahedron Letters, 44(21), 4133-4135.[3]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its remarkable and diverse pharmacological profile.[1] This bicyclic system, an isostere of purine and indole, is a key structural motif in numerous clinically approved drugs and a vast array of investigational agents.[2] Its synthetic tractability allows for extensive structural diversification, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide provides a comprehensive technical overview of the biological activities of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, showcasing key structure-activity relationships, and presenting detailed experimental protocols for their evaluation. The content herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this versatile pharmacophore.

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyridine nucleus is considered a "privileged structure" in medicinal chemistry, a testament to its ability to bind to a variety of biological targets with high affinity.[5][6] Marketed drugs such as zolpidem (insomnia), alpidem (anxiolytic), and olprinone (acute heart failure) underscore the therapeutic success of this scaffold.[4][7][8] The exponential growth in research publications surrounding imidazo[1,2-a]pyridines highlights the expanding recognition of their potential in addressing a multitude of diseases.[7][9] This guide will explore the key therapeutic areas where these compounds have shown significant promise, with a focus on the underlying molecular mechanisms that drive their activity.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines, including those of the breast, lung, colon, and prostate.[10][11] Their anticancer effects are often attributed to their ability to interfere with multiple critical cellular processes, from cell cycle regulation to the induction of apoptosis.

Mechanism of Action: Key Molecular Targets

The anticancer activity of imidazo[1,2-a]pyridines is frequently linked to the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

  • Kinase Inhibition: A significant number of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of various kinases, which are crucial regulators of cell signaling.[9][12]

    • PI3K/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine compounds have been identified as dual PI3K/mTOR inhibitors, effectively shutting down this pro-survival signaling cascade.[10][13]

    • Receptor Tyrosine Kinases (RTKs): Derivatives have been designed to target RTKs such as the Platelet-Derived Growth Factor Receptor (PDGFR), which plays a role in tumor angiogenesis and proliferation.[14]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs. Certain imidazo[1,2-a]pyridine-oxadiazole hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][11]

  • Induction of Apoptosis: Many imidazo[1,2-a]pyridine compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be achieved through both intrinsic and extrinsic pathways. For instance, some derivatives have been shown to increase the expression of pro-apoptotic proteins like p53, p21, and Bax, while downregulating anti-apoptotic proteins.[15][16]

Signaling Pathway Visualization

PI3K_mTOR_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K inhibits mTOR mTOR Imidazo[1,2-a]pyridine->mTOR inhibits Akt Akt PI3K->Akt activates Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation promotes Survival Survival mTOR->Survival promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Data Summary
Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
IP-5 HCC1937 (Breast)45Cell cycle arrest, apoptosis induction[15][16]
IP-6 HCC1937 (Breast)47.7Cytotoxicity[16]
Compound 6d A549 (Lung)2.8 ± 0.02Microtubule polymerization inhibition[11]
Compound 1 PDGFRβ cell assay0.018PDGFRβ antagonist[14]
Compound 5d DPP-40.13DPP-4 inhibitor[17]
Compound 41 Influenza A (H1N1)0.29RdRp inhibitor[18]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HCC1937)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[15][16]

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of bacteria, fungi, and protozoa.[3][19]

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridines as antibacterial and antifungal agents.[19][20][21] Some derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[20] The incorporation of moieties such as thiazole or pyrazole into the imidazo[1,2-a]pyridine scaffold has been shown to enhance antimicrobial efficacy.[20][21]

Antitubercular Activity

Tuberculosis remains a major global health problem. Encouragingly, several imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis, including multidrug-resistant strains.[22] Some of these compounds target key mycobacterial enzymes such as the cytochrome bc1 complex.[9][12]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Solubilization Solubilize Compounds (DMSO) Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Solubilization->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum Inoculation Inoculate with Bacteria Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of imidazo[1,2-a]pyridine compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.[23][24]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.

  • COX-2 Inhibition: Some derivatives have shown preferential inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[9][25]

  • NF-κB and STAT3 Pathway Inhibition: The NF-κB and STAT3 signaling pathways are central regulators of the inflammatory response. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of these pathways, leading to a reduction in the production of inflammatory cytokines and mediators like iNOS.[23][24][26]

Antiviral Activity: A Broad Spectrum of Inhibition

Imidazo[1,2-a]pyridines have also been investigated for their potential as antiviral agents, with activity reported against a variety of viruses.[27][28]

Targeting Viral Enzymes

Derivatives of this scaffold have been shown to inhibit key viral enzymes essential for replication. For example, certain compounds have demonstrated potent activity against the RNA-dependent RNA polymerase (RdRp) of the influenza A virus.[18] Others have shown significant activity against herpesviruses, such as human cytomegalovirus and varicella-zoster virus.[27]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and diverse biological activities make it an attractive starting point for the development of new therapeutic agents.[7][9] Future research will likely focus on the optimization of existing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel biological targets for imidazo[1,2-a]pyridine derivatives holds the potential to unlock new therapeutic avenues for a wide range of diseases.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Boissier, J. R., et al. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 7(9), 888-899. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Semantic Scholar. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Allen, S. G., et al. (2009). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(1), 8-12. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • De Clercq, E., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108-5112. [Link]

  • Gabriela, C., et al. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 16(5), 6061-6068. [Link]

  • Zhang, Z., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 485-490. [Link]

  • De Clercq, E., et al. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Arzneimittel-Forschung, 51(4), 304-309. [Link]

  • Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 2847-2863. [Link]

  • Abdel-Moneim, D., et al. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Polycyclic Aromatic Compounds, 41(5), 1081-1092. [Link]

  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link]

  • Wang, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399. [Link]

  • Devi, N., et al. (2013). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. ResearchGate. [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]

  • Patel, S. B., et al. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Heterocyclic Chemistry. [Link]

  • Anonymous. (2025). Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses. ResearchGate. [Link]

  • Mohammadi-Far, S., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]

  • Kumar, A., & Singh, P. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 84, 01001. [Link]

  • Mohammadi-Far, S., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. [Link]

  • Kumar, A., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. [Link]

  • Wang, J., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug. Chemical Biology & Drug Design, 93(4), 503-510. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Anonymous. (2025). Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. ResearchGate. [Link]

  • de la Cruz, J. P., et al. (2009). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis. European Journal of Medicinal Chemistry, 44(12), 5084-5090. [Link]

  • Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-603. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Mohammadi-Far, S., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. [Link]

  • Anonymous. (2025). Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. ResearchGate. [Link]

  • Sharma, S., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 28(13), 5037. [Link]

  • Anonymous. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38435-38446. [Link]

  • Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • Jose, G., et al. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 11(48), 30149-30164. [Link]

  • Kumar, S., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359-22372. [Link]

  • Al-Ostath, A. I. M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

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3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties and solubility behavior of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine .[1] As a critical bi-heteroaryl intermediate often utilized in the synthesis of kinase inhibitors (e.g., PI3K, PDGFR modulators), understanding its solubility profile is essential for optimizing reaction yields and designing bioassays.[1]

This molecule exhibits the classic "brick dust" profile of planar, halogenated heteroaromatics: high crystallinity, significant lipophilicity, and poor aqueous solubility at neutral pH.[1] This guide details the predicted physicochemical parameters, solvent compatibility, and validated protocols for experimental solubility determination.

Physicochemical Profile & Structural Analysis

The solubility of this compound is governed by the interplay between its rigid, planar fused-ring system and the electron-withdrawing halogen substituents.[1]

Table 1: Physicochemical Properties (Predicted & Observed)

ParameterValue / CharacteristicMechanistic Insight
Molecular Formula C₁₂H₇BrClN₃Bi-heteroaryl scaffold.[1]
Molecular Weight 308.56 g/mol Moderate MW, suitable for fragment-based design.[1]
Physical State Solid (Crystalline)High lattice energy due to π-π stacking of planar rings.[1]
Melting Point >200°C (Typical for class)High MP correlates with low aqueous solubility (General Solubility Equation).[2]
cLogP (Est.) 3.2 – 3.8Highly lipophilic due to Chloro (C6) and Bromo (Pyridine) atoms.[2]
pKa (Est.) ~3.5 – 4.5 (N1)The electron-withdrawing halogens lower the basicity of the imidazo-pyridine nitrogen, requiring lower pH for protonation.[1]
H-Bond Donors 0Lack of donors limits interaction with water.[1]
H-Bond Acceptors 3Pyridine and imidazole nitrogens available for H-bonding only in specific orientations.[1]

Solubility Data & Solvent Compatibility

Experimental observations from synthetic literature indicate a distinct solubility profile.[1] The compound is synthesized in polar aprotic solvents and purified by precipitation with water, confirming its hydrophobic nature.[1]

Table 2: Solvent Compatibility Matrix

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO High (>50 mg/mL) Recommended for Stock Solutions.
Polar Aprotic DMF / DMAHighSuitable for chemical synthesis reactions.[1]
Chlorinated Dichloromethane (DCM)Moderate-HighGood for extraction and chromatography.[1]
Alcohols Methanol / EthanolLow-ModerateSolubility increases significantly with heat.[1]
Aqueous Water (pH 7.[1]4)Very Low (<10 µg/mL) "Brick dust" behavior.[2] Requires co-solvents.[1]
Aqueous Acidic 0.1 M HClModerateProtonation of the pyridine nitrogen improves solubility.[1]
Non-Polar Hexane / HeptaneNegligibleUsed as an anti-solvent for precipitation.[1][2]

Critical Insight: For biological assays, prepare a stock solution in 100% DMSO . When diluting into aqueous media, ensure the final DMSO concentration is <1% to prevent compound precipitation, or use a carrier system (e.g., cyclodextrins) if higher concentrations are required.[2]

Experimental Protocols

To generate precise quantitative data for your specific batch, follow these standardized protocols. These workflows are designed to differentiate between kinetic (precipitation-based) and thermodynamic (equilibrium-based) solubility.[1]

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: Rapidly determine the concentration at which the compound precipitates from a DMSO stock when added to buffer.[1]

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

  • Plate Setup: In a 96-well clear-bottom plate, add 190 µL of PBS (pH 7.4).

  • Titration: Add DMSO stock in increasing volumes (0.5 µL to 10 µL) to reach final concentrations of 1–100 µM. Keep DMSO constant at 2% across all wells if possible, or correct for solvent effects.[1]

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure absorbance at 620 nm (turbidity) or use a nephelometer.

  • Analysis: The inflection point where turbidity increases above baseline is the Kinetic Solubility Limit .[1]

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Purpose: The "Gold Standard" for determining absolute solubility at equilibrium.[1]

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4) or water in a glass vial.[1][2]

  • Equilibration: Agitate (shake or stir) at 25°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility to avoid drug binding).

  • Quantification: Inject the supernatant into HPLC-UV.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: ACN/Water + 0.1% Formic Acid (Gradient).[2]

    • Detection: UV at 254 nm (or λmax determined via scan).[2]

  • Calculation: Compare peak area to a standard curve prepared in DMSO/Solvent.

Mechanistic Visualization

The following diagrams illustrate the solubility decision process and the structural factors influencing dissolution.

Figure 1: Solubility Profiling Workflow

SolubilityWorkflow Start Start: Solid Compound (CAS 1044733-65-4) DMSO_Stock Prepare 10mM Stock in 100% DMSO Start->DMSO_Stock Thermo_Assay Protocol B: Thermodynamic (Shake Flask 24h) Start->Thermo_Assay Gold Standard Data Visual_Check Visual Inspection: Clear Solution? DMSO_Stock->Visual_Check Visual_Check->DMSO_Stock No (Sonicate/Heat) Kinetic_Assay Protocol A: Kinetic Solubility (Spike into PBS pH 7.4) Visual_Check->Kinetic_Assay Yes Precipitation Result: Precipitation (Turbidity Detected) Kinetic_Assay->Precipitation > Solubility Limit Soluble Result: Soluble (Clear Solution) Kinetic_Assay->Soluble < Solubility Limit HPLC Quantification via HPLC-UV (vs Standard Curve) Kinetic_Assay->HPLC Optional Verification Thermo_Assay->HPLC

Caption: Operational workflow for determining kinetic and thermodynamic solubility limits.

Figure 2: pH-Dependent Solubility Mechanism

pH_Mechanism Low_pH Acidic pH (< 4.0) Protonated Species (BH+) Mechanism Pyridine Nitrogen Protonation Low_pH->Mechanism High Solubility Neutral_pH Neutral pH (7.4) Uncharged Species (B) Neutral_pH->Low_pH Acidification Mechanism->Neutral_pH Deprotonation

Caption: The solubility of the imidazo[1,2-a]pyridine scaffold is pH-dependent due to the basicity of the ring nitrogens.[1]

References

  • Imidazo[1,2-a]pyridine Scaffold Review

    • Goel, R. et al.[1] "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities."[1][3] Mini-Reviews in Medicinal Chemistry.

    • (General Search Verification)

  • Synthesis & Purification Context

    • Bagdi, A. K. et al.[1] "Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines." RSC Advances, 2013.[1] (Describes halogenation and precipitation purification methods).

  • Physicochemical Properties of Heterocycles

    • PubChem Database.[1][4] "Compound Summary for Imidazo[1,2-a]pyridine derivatives."

    • [2]

  • Solubility Protocols

    • Lipinski, C. A. et al.[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

Sources

A Senior Application Scientist’s Technical Guide to 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine and its Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical scaffold related to 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine. As a Senior Application Scientist, my objective is to move beyond a simple catalog listing and offer a comprehensive technical overview grounded in synthetic strategy, bioactivity, and practical application. An initial survey of the market indicates that the specific, complex molecule named in the topic is not a readily available, off-the-shelf product. This is common for highly specific substituted compounds used in late-stage discovery.

Therefore, this guide is structured to empower researchers by focusing on the core chemical framework—the imidazo[1,2-a]pyridine scaffold. We will deconstruct the target molecule, explore the commercial availability of its key precursors and analogs, outline a viable synthetic pathway, and discuss the profound biological potential that makes this chemical family a cornerstone of modern medicinal chemistry.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1] This status is attributed to its unique three-dimensional shape and electronic properties, which allow it to bind to a wide range of biological targets with high affinity. Its structural rigidity and ability to be functionalized at multiple positions make it an ideal starting point for developing potent and selective therapeutic agents.

Marketed drugs based on this core, such as the anxiolytic Alpidem and the hypnotic Zolpidem, underscore its clinical and commercial significance.[1] The research landscape has seen exponential growth in studies involving this scaffold, with applications targeting a vast array of diseases including cancer, tuberculosis, Alzheimer's disease, and other neglected tropical diseases.[1][2][3]

Commercial Availability of Key Analogs & Synthetic Precursors

While 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine requires custom synthesis, several foundational building blocks and closely related analogs are commercially available. Sourcing these high-purity precursors is the critical first step in any synthetic campaign. The table below summarizes key compounds, their CAS numbers, and representative suppliers.

Compound NameCAS NumberMolecular FormulaRepresentative Suppliers
3-Bromo-6-chloroimidazo[1,2-a]pyridine 886371-28-4C₇H₄BrClN₂Sigma-Aldrich, Alfa Aesar, Energy Chemical[4][5]
6-Bromoimidazo[1,2-a]pyridine 6188-23-4C₇H₅BrN₂Sigma-Aldrich
8-Bromo-6-chloroimidazo[1,2-a]pyridine 957187-27-8C₇H₄BrClN₂Conier Chem & Pharma Limited[6]
2-Amino-5-chloropyridine 1072-98-6C₅H₅ClN₂Widely Available
2,6-Dibromopyridine 626-05-1C₅H₃Br₂NWidely Available

Note: Supplier listings are representative and not exhaustive. Researchers should always request certificates of analysis to ensure purity and identity.

Synthetic Strategy: A Proposed Route to the Target Compound

The synthesis of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine is a multi-step process that leverages well-established organometallic cross-coupling reactions. The causality behind this proposed workflow is to build the molecule in a convergent manner, starting from readily available materials and installing the key functionalities sequentially.

The logical pathway involves first constructing the imidazo[1,2-a]pyridine core, followed by installing the necessary "handles" for the final coupling step.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization cluster_2 Part 3: Final Assembly A 2-Amino-5-chloropyridine C 6-Chloroimidazo[1,2-a]pyridine A->C Cyclocondensation B Chloroacetaldehyde B->C E 3-Bromo-6-chloroimidazo[1,2-a]pyridine (Key Intermediate) C->E Electrophilic Bromination D N-Bromosuccinimide (NBS) D->E G Target Molecule: 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine E->G Suzuki Cross-Coupling (Pd Catalyst, Base) F 6-Bromopyridine-2-boronic acid ester F->G

Caption: Proposed synthetic workflow for the target molecule.

This synthetic sequence is highly robust and allows for diversification.[7] For instance, by substituting different boronic acid esters in the final Suzuki coupling step, a library of analogs can be generated for structure-activity relationship (SAR) studies.

Biological Rationale and Potential Applications

The imidazo[1,2-a]pyridine scaffold is a frequent feature in kinase inhibitors.[7] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The platelet-derived growth factor receptor (PDGFR) is one such kinase target for which imidazo[1,2-a]pyridine-based compounds have shown potent activity.[7]

The proposed structure, combining the chloro-substituted imidazo[1,2-a]pyridine core with a bromopyridinyl moiety, suggests a strong potential for activity against various cancer cell lines. Studies on related 6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity against colon cancer cells (HT-29 and Caco-2) by inducing apoptosis through the activation of caspases 3 and 8.[2] Furthermore, derivatives of this scaffold have shown promise as potent agents against multidrug-resistant tuberculosis (MDR-TB).[3][8]

G cluster_0 Cellular Signaling Cascade PDGFR PDGFR (Receptor Tyrosine Kinase) Extracellular Ligand Binding Domain Intracellular Kinase Domain Substrate Substrate Protein ATP ATP ATP->PDGFR PhosphoSubstrate Phosphorylated Substrate Active Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PDGFR Binds to ATP Pocket

Caption: Conceptual kinase inhibition signaling pathway.

Experimental Protocols for Compound Characterization

Once synthesized, rigorous analytical characterization is mandatory to confirm the identity and purity of the final compound. The following protocols provide a self-validating system for quality control.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from standard methods for analyzing aromatic heterocyclic compounds.[9][10]

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

    • Further dilute to a working concentration of ~10 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm and 280 nm.

  • Analysis:

    • Inject 10 µL of the sample.

    • Integrate the peak area of the main component.

    • Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >95% is typically required for biological screening.

Protocol 2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides structural confirmation through fragmentation patterns, though it may require derivatization for less volatile compounds.[9][11]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Sample Preparation:

    • Dissolve ~0.5 mg of the compound in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 10 min).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 50 to 550.

  • Analysis:

    • Identify the peak corresponding to the compound based on its retention time.

    • Analyze the resulting mass spectrum. The molecular ion peak (M+) should correspond to the calculated molecular weight of the compound (C₁₂H₇Br₂ClN₂ ≈ 386.36 g/mol , considering isotopic distribution).

    • Compare the observed fragmentation pattern with theoretical fragmentation to confirm the structure.

Conclusion

While 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine is a specialized molecule requiring custom synthesis, its core scaffold is of immense interest to the drug discovery community. By understanding the commercial availability of its precursors and employing robust synthetic and analytical methodologies, researchers can effectively access this and related compounds. The established record of the imidazo[1,2-a]pyridine core as a potent modulator of key biological pathways, particularly in oncology and infectious disease, provides a strong rationale for the continued exploration of this privileged chemical space.

References

  • MolCore. (n.d.). 1042224-71-4 | 3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine.
  • ChemicalBook. (n.d.). 6-CHLORO-3-BROMO-IMIDAZO[1,2-A]PYRIDINE suppliers & manufacturers in China.
  • Sigma-Aldrich. (n.d.). 3-Bromo-6-chloroimidazo[1,2-a]pyridine AldrichCPR.
  • ECHEMI. (n.d.). Buy 8-bromo-6-chloroimidazo(1,2-a)pyridine from Conier Chem&Pharma Limited.
  • RSC Publishing. (n.d.). A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine.
  • N'guessan, D. U. J. P., et al. (2025).
  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • PMC. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine.
  • ATSDR. (n.d.). Analytical Methods.
  • PMC. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
  • Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. University of Cape Town.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Sigma-Aldrich. (n.d.). 6-Bromoimidazo[1,2-a]pyridine 97%.
  • BLD Pharm. (n.d.). 3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propanoic acid hydrochloride.
  • BLDpharm. (n.d.). 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine.
  • AstaTech. (n.d.). 3-Bromo-6-chloroimidazo[1,2-a]pyridine.

Sources

Methodological & Application

Application Note: Profiling 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine represents a "privileged scaffold" in medicinal chemistry, specifically designed for the inhibition of serine/threonine and tyrosine kinases. The imidazo[1,2-a]pyridine core acts as an adenine mimetic, capable of forming critical hydrogen bonds within the ATP-binding hinge region of kinases such as p38 MAPK , PI3K , and EGFR .

This application note details the protocols for utilizing this compound as a reference core or starting block in kinase discovery. Unlike fully optimized clinical candidates, this molecule serves as a foundational probe to validate binding modes and assess the "ligand efficiency" of the core scaffold before elaborate side-chains are attached.

Key Applications
  • Fragment-Based Screening (FBS): Assessing the intrinsic affinity of the core scaffold.

  • Structure-Activity Relationship (SAR) Baselines: Establishing a potency floor for 6-position and 3-position substitutions.

  • Crystallography: Co-crystallization studies to map the hinge-binding interactions.

Mechanism of Action: Hinge Binding Mode

The efficacy of imidazo[1,2-a]pyridine derivatives stems from their ability to function as Type I ATP-competitive inhibitors.

  • The Acceptor-Donor Motif: The nitrogen at position 1 (N1) of the imidazo[1,2-a]pyridine typically acts as a hydrogen bond acceptor interacting with the backbone amide of the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • The 3-Position Substituent: The 6-bromopyridin-2-yl group extends into the hydrophobic pocket (Gatekeeper region), often dictating selectivity based on the size of the gatekeeper residue (e.g., Thr vs. Met).

  • The 6-Position Halogen: The chlorine atom at position 6 often fills small hydrophobic sub-pockets, increasing lipophilic ligand efficiency (LLE).

Visualization: Kinase Binding Workflow

KinaseBinding cluster_mechanism Molecular Interaction Compound 3-(6-Bromopyridin-2-yl)- 6-chloroimidazo[1,2-a]pyridine ATP_Site ATP Binding Pocket (Hinge Region) Compound->ATP_Site Competes with ATP (Kd ~ µM range) Complex Inhibitor-Kinase Complex ATP_Site->Complex H-Bond Formation (N1 acceptor) Signal Downstream Signaling (e.g., MAPKAPK2, AKT) Complex->Signal Blocks Phosphate Transfer Outcome Inhibition of Phosphorylation Signal->Outcome Reduced p-Substrate

Caption: Schematic representation of the ATP-competitive mechanism. The scaffold competes directly with ATP for the hinge region, preventing downstream phosphorylation.

Material Preparation & Handling

Solubility Profile

The presence of the bromine and chlorine atoms renders this compound highly lipophilic and potentially poorly soluble in aqueous buffers. Proper solubilization is critical to prevent "false negatives" due to compound aggregation.

ParameterSpecification
Molecular Weight ~308.56 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)
Stock Concentration 10 mM or 50 mM (Avoid >50 mM to prevent precipitation upon freeze-thaw)
Storage -20°C (Desiccated); Protect from light (Bromine groups can be photolabile)
Aqueous Solubility < 10 µM (Requires carrier or surfactant in assay buffer)
Stock Solution Protocol
  • Weigh 3.09 mg of compound.

  • Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock.

  • Vortex for 60 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Aliquot into amber glass vials (50 µL/vial) to avoid repeated freeze-thaw cycles.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Target: p38 MAPK or PI3K (Representative Targets) Method: ADP-Glo™ Kinase Assay (Promega) Rationale: This luminescent assay measures ADP formation, a direct product of the kinase reaction. It is robust against fluorescent interference, which is crucial when testing aromatic heterocycles like imidazopyridines that may autofluoresce.

Reagents
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Target-specific peptide (e.g., MBP for p38).

  • ATP: Ultra-pure ATP (concentration = Km of the specific kinase).

  • Compound: 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine (Serial dilution in DMSO).

Step-by-Step Procedure
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the compound in 100% DMSO (Top concentration: 1 mM).

    • Dilute 1:25 into Kinase Buffer to create a 4X working solution (4% DMSO). Final assay DMSO will be 1%.

  • Enzyme Reaction (384-well plate):

    • Add 2.5 µL of Kinase Enzyme (optimized concentration, typically 1-5 ng/well).

    • Add 2.5 µL of Compound Working Solution. Incubate for 10 min at RT (allows thermodynamic equilibrium).

    • Add 5.0 µL of ATP/Substrate Mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

Data Analysis

Calculate Percent Inhibition: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="ng-star-inserted display">


[1][2][3][4]
  • Note: Since this is a core scaffold, expect IC50 values in the micromolar range (1–10 µM) . Nanomolar potency usually requires further functionalization at the 3-position pyridyl ring.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm cell permeability and inhibition of intracellular signaling. Cell Line: THP-1 (Monocytes) or HeLa. Stimulation: LPS (Lipopolysaccharide) to induce p38 pathway.

Workflow Diagram

WesternBlot cluster_targets Detection Targets Step1 Seed THP-1 Cells (Serum Starve O/N) Step2 Pre-treat with Compound (1h, 37°C) Step1->Step2 Step3 Stimulate with LPS (1 µg/mL, 30 min) Step2->Step3 Step4 Cell Lysis (RIPA + Phosphatase Inhibitors) Step3->Step4 Step5 SDS-PAGE & Transfer Step4->Step5 Step6 Immunoblotting Step5->Step6 T1 p-MAPKAPK2 (Thr334) Step6->T1 T2 Total p38 Step6->T2 T3 Beta-Actin (Loading Control) Step6->T3

Caption: Cellular assay workflow to validate kinase inhibition in a biological context.

Procedure
  • Seeding: Seed THP-1 cells at

    
     cells/mL in 6-well plates. Starve in low-serum (0.5% FBS) media overnight to reduce basal phosphorylation.
    
  • Treatment: Add the compound (1, 10, 30 µM) and incubate for 1 hour. Include a DMSO control and a positive control (e.g., SB203580).

  • Stimulation: Add LPS (1 µg/mL) for 30 minutes to trigger the phosphorylation cascade.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

  • Blotting: Run 20 µg protein/lane. Probe for Phospho-MAPKAPK-2 (Thr334) (a direct downstream substrate of p38) and Total p38 .

    • Interpretation: A decrease in p-MAPKAPK-2 signal with stable Total p38 levels indicates successful target engagement.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Low solubility of the halogenated core.Ensure final DMSO is 1%. Add 0.01% Triton X-100 or Brij-35 to the assay buffer.
High Background (Biochem) Compound aggregation or autofluorescence.Spin down working solutions before adding. Use ADP-Glo (luminescence) instead of fluorescence-based assays.
No Cellular Activity Poor cell permeability.This core is lipophilic but lacks solubilizing groups. Verify uptake or test in a permeabilized cell assay.
Steep Hill Slope (>2.0) Aggregation-based inhibition.Add 0.01% Triton X-100. If slope remains steep, the compound may be acting as a "pan-assay interference compound" (PAINS) at high concentrations.

References

  • Bagley, M. C., et al. (2002). "Synthesis of 6-substituted imidazo[1,2-a]pyridines." Synlett. Link

  • Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally bioavailable inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry. Link

  • Kuyucuklu, G., et al. (2017). "Imidazo[1,2-a]pyridine derivatives as potential anticancer agents." Future Medicinal Chemistry. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Guex, N., et al. (2015). "The imidazo[1,2-a]pyridine Ring System as a Scaffold for Potent Dual PI3K/mTOR Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Notes and Protocols for the Cellular Characterization of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A Novel Imidazo[1,2-a]pyridine Scaffold for Kinase-Targeted Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] This scaffold is particularly prominent in the development of novel therapeutics for oncology, inflammation, and infectious diseases.[3] Derivatives of imidazo[1,2-a]pyridine have been reported to exhibit potent inhibitory effects on various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in disease.[3][4]

One of the most frequently implicated pathways in cancer is the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade.[5] This pathway governs essential cellular processes such as proliferation, survival, and metabolism.[6] Consequently, small molecule inhibitors targeting kinases within this pathway are of significant interest in drug development.

This document provides a comprehensive guide for the initial in vitro characterization of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine , a novel compound featuring the imidazo[1,2-a]pyridine scaffold. While the specific biological targets of this compound are yet to be elucidated, its structural similarity to known kinase inhibitors suggests it may exert its effects through modulation of cellular signaling pathways such as the PI3K/AKT/mTOR cascade. The following protocols are designed to enable researchers to systematically evaluate its cytotoxic and cytostatic effects, determine its potency, and investigate its mechanism of action in relevant cancer cell lines.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is fundamental for accurate and reproducible experimental results.

PropertyValueSource/Method
Molecular Formula C₁₂H₇BrClN₃Calculated
Molecular Weight 324.56 g/mol Calculated
Appearance White to off-white solidAssumed
Solubility Soluble in DMSOInferred from similar heterocyclic compounds[7]
Preparation of Stock Solutions

The poor aqueous solubility of many heterocyclic compounds necessitates the use of an organic solvent for the preparation of high-concentration stock solutions.[8] Dimethyl sulfoxide (DMSO) is the most common choice for in vitro studies due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

Protocol for 10 mM Stock Solution:

  • Weighing: Accurately weigh 3.25 mg of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine.

  • Dissolution: Add the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. Stored properly, the stock solution should be stable for several months; however, for sensitive experiments, preparing fresh stock solutions is recommended.[9]

Note on Vehicle Controls: It is imperative to include a vehicle control (DMSO alone) in all experiments at the same final concentration as the compound-treated samples to account for any solvent-induced effects.

Experimental Workflows for Cellular Characterization

The following sections outline a logical workflow for the initial assessment of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine in a cell culture setting.

Workflow Diagram

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Prepare Stock Solution C Cell Seeding A->C B Select Cancer Cell Line(s) (e.g., MCF-7, A549, HCT116) B->C D Dose-Response Treatment C->D E MTT Cell Viability Assay D->E F Calculate IC50 Value E->F G Treat Cells with IC50 Concentration F->G H Cell Lysis G->H I Western Blot Analysis H->I J Probe for p-AKT, p-mTOR, and other pathway markers I->J G cluster_pathway Hypothesized PI3K/AKT/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-(6-Bromopyridin-2-yl)-6- chloroimidazo[1,2-a]pyridine Compound->PI3K Compound->AKT Compound->mTOR

Sources

Application Notes & Protocols: 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine as a Versatile Molecular Probe for Cellular Imaging and Kinase Activity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine as a novel molecular probe. This document outlines the foundational principles, key applications, and detailed experimental protocols to empower researchers to effectively integrate this compound into their workflows for cellular imaging and kinase activity studies.

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and chemical biology.[1][2] Its "privileged" status stems from its presence in numerous clinically approved drugs, such as zolpidem and alpidem, and its remarkable synthetic tractability.[3][4] This scaffold is known to interact with a variety of biological targets, with a particular emphasis on protein kinases.[5][6]

The compound 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine leverages this versatile core, incorporating substituents that are predicted to confer valuable properties for a molecular probe. The presence of the halogenated pyridine and the chloro-substituent on the imidazo[1,2-a]pyridine ring system are anticipated to modulate the compound's photophysical properties and its kinase binding profile.

Physicochemical Properties & Handling

A thorough understanding of the probe's properties is paramount for its effective application. While comprehensive characterization is ongoing, the following table summarizes the known and inferred properties based on the analysis of structurally similar compounds.[7]

PropertyValue/DescriptionRationale/Reference
Molecular Formula C₁₂H₇BrClN₃Calculated from structure
Molecular Weight 308.56 g/mol Calculated from structure
Appearance Likely a solid at room temperatureBased on similar compounds[8]
Solubility Recommended to be dissolved in DMSO for stock solutionsStandard practice for small molecule probes[9]
Purity ≥95% (Recommended)Essential for reproducible results
Excitation (λex) ~385 nm (Predicted)Based on structurally similar 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine[7]
Emission (λem) ~541 nm (Predicted)Based on structurally similar 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine[7]
Quantum Yield 0.2 - 0.7 (Predicted Range)Dependent on substitution patterns in imidazo[1,2-a]pyridines[10]

Stock Solution Preparation and Storage:

It is crucial to handle the compound with care, using appropriate personal protective equipment. For a 10 mM stock solution, dissolve 3.09 mg of the compound in 1 mL of anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Application I: Live-Cell Fluorescence Imaging

The imidazo[1,2-a]pyridine scaffold is known to exhibit fluorescent properties, making its derivatives excellent candidates for cellular imaging probes.[11][12] The predicted spectral properties of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine suggest its suitability for use with standard fluorescence microscopy setups. The following protocol outlines a general method for evaluating its utility as a live-cell imaging agent.

Rationale for Experimental Design

This protocol is designed as a first-pass experiment to determine the probe's subcellular localization, optimal working concentration, and incubation time. A concentration gradient is employed to identify the lowest effective concentration that provides a clear signal without inducing cytotoxicity. Time-course imaging helps to understand the kinetics of cellular uptake and distribution.

Experimental Workflow for Live-Cell Imaging

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Probe Incubation & Imaging seed Seed cells onto glass-bottom dishes prep Prepare working solutions of the probe in pre-warmed media seed->prep incubate Incubate cells with the probe at varying concentrations prep->incubate wash Wash cells with fresh media to remove excess probe incubate->wash image Image cells using fluorescence microscopy wash->image

Figure 1: Workflow for live-cell imaging with the molecular probe.

Detailed Protocol for Live-Cell Imaging
  • Cell Culture:

    • One day prior to the experiment, seed your cells of interest (e.g., HeLa, A549) onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging.

  • Preparation of Probe Working Solutions:

    • On the day of the experiment, prepare a series of dilutions of the 10 mM DMSO stock solution in pre-warmed, serum-containing cell culture medium.

    • Suggested concentrations for initial testing: 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM. It is critical to ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.

  • Probe Incubation:

    • Remove the culture medium from the cells and replace it with the medium containing the desired concentration of the probe.

    • Incubate the cells at 37°C in a humidified 5% CO₂ incubator for a predetermined time. A starting point of 30-60 minutes is recommended.

  • Washing:

    • After incubation, gently aspirate the probe-containing medium.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters. Based on the predicted spectra, a DAPI or similar filter set (Excitation: ~385 nm, Emission: ~541 nm) should be a good starting point.

    • Acquire images at different time points (e.g., immediately after washing, 30 minutes, 1 hour) to assess probe retention and stability.

Application II: Kinase Activity Profiling

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent inhibitory activity against various kinases, including PI3Kα and Akt/mTOR.[5][6][13] This suggests that 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine could function as a kinase inhibitor, making it a valuable tool for studying kinase signaling pathways.

Rationale for Experimental Design

The following protocol describes a general approach for assessing the inhibitory potential of the probe against a kinase of interest using an in vitro kinase assay. This type of assay is crucial for determining the probe's potency (IC₅₀) and selectivity. A "reverse chemical genetics" approach is often employed, where the probe is screened against a panel of kinases to identify its primary target(s).[14]

Experimental Workflow for In Vitro Kinase Assay

G cluster_0 Assay Preparation cluster_1 Reaction & Detection prep_probe Prepare serial dilutions of the probe add_reagents Add kinase, substrate, and probe to assay plate prep_probe->add_reagents prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_reagents initiate Initiate reaction by adding ATP add_reagents->initiate incubate Incubate at room temperature initiate->incubate detect Stop reaction and detect signal (e.g., luminescence) incubate->detect

Figure 2: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol for In Vitro Kinase Assay (e.g., using a commercial luminescent assay kit)
  • Preparation of Reagents:

    • Prepare serial dilutions of the 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine stock solution in the appropriate assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is a good starting point.

    • Prepare the kinase, substrate, and ATP solutions according to the manufacturer's protocol for your specific kinase assay system (e.g., Promega's ADP-Glo™ Kinase Assay).

  • Assay Plate Setup:

    • To a 96-well or 384-well assay plate, add the kinase, the peptide substrate, and the serially diluted probe. Include appropriate controls (no inhibitor, no enzyme).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagent provided in the assay kit.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the probe concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which represents the concentration of the probe required to inhibit 50% of the kinase activity.

Trustworthiness and Self-Validation

To ensure the reliability of your findings when using this novel probe, it is essential to incorporate self-validating controls into your experimental design.

  • Structure-Activity Relationship (SAR): If available, use a structurally similar but biologically inactive analog of the probe as a negative control. This helps to ensure that the observed effects are due to specific target engagement rather than non-specific effects of the chemical scaffold.

  • Target Engagement Assays: In addition to in vitro activity assays, perform cellular thermal shift assays (CETSA) or use other methods to confirm that the probe directly engages its target within the cellular environment.[9]

Conclusion

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine represents a promising new molecular probe with potential applications in both cellular imaging and as an inhibitor of kinase signaling pathways. Its foundation on the well-validated imidazo[1,2-a]pyridine scaffold provides a strong rationale for its utility. By following the detailed protocols and validation strategies outlined in these application notes, researchers can effectively harness the capabilities of this compound to advance their understanding of complex biological processes.

References

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

  • Probing the Probes: Fitness Factors For Small Molecule Tools. PMC - NIH. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed - NIH. [Link]

  • A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. RSC Publishing. [Link]

  • Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption | Request PDF. ResearchGate. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • New substituted imidaz... CORE. [Link]

  • Small Molecule Probes of Cellular Pathways and Networks. ACS Chemical Biology. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC - NIH. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Synthesis and Heteroannulation of Pyridine and Related Heterocyclic Systems Having Surface and Biological Activities. ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)-H Functionalization. Organic Chemistry Portal. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]

  • Two- and three-photon excitable quaternized imidazo[1,2-a]pyridines as mitochondrial imaging and potent cancer therapy agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Application Notes and Protocols for 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in drug discovery.[1][2][3] Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of therapeutic agents across a wide range of diseases.[4][5] Marketed drugs such as zolpidem and alpidem validate the clinical utility of this chemical class.[4] In recent years, extensive research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent agents in oncology, infectious diseases, and inflammation.[2][5]

This document provides a detailed technical guide for researchers investigating 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine . While specific data for this particular analogue is emerging, this guide consolidates established knowledge of the broader imidazo[1,2-a]pyridine class to propose likely mechanisms of action, key therapeutic applications, and robust experimental protocols for its evaluation. The unique substitution pattern of this compound—a chloro group at the 6-position and a bromopyridinyl moiety at the 3-position—suggests its potential as a highly specific modulator of key biological targets, warranting its investigation as a novel therapeutic candidate.

Proposed Synthesis Pathway

The synthesis of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine can be achieved through a multi-step process, leveraging established methodologies for the construction of the imidazo[1,2-a]pyridine core. A plausible and efficient route involves the condensation of a substituted 2-aminopyridine with an appropriate α-halocarbonyl compound.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Intermediate A 2-amino-5-chloropyridine 2-Amino-5-chloropyridine Intermediate_A 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine 2-amino-5-chloropyridine->Intermediate_A Condensation/ Cyclization 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one->Intermediate_A PI3K_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound 3-(6-Bromopyridin-2-yl)- 6-chloroimidazo[1,2-a]pyridine Compound->PI3K Inhibits Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Culture Treatment Treat with Compound Cell_Culture->Treatment MTT_Assay MTT Assay (Determine IC₅₀) Treatment->MTT_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Flow_Cytometry Use IC₅₀ for further experiments Western_Blot Protein Expression (Western Blot) MTT_Assay->Western_Blot Kinase_Assay In Vitro Kinase Assay (If applicable) MTT_Assay->Kinase_Assay

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of Halogenated Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the bioanalytical method development for 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine , a highly functionalized heterocyclic scaffold typical of modern kinase inhibitors and allosteric modulators.

Executive Summary

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved drugs (e.g., Zolpidem, Olprinone) and clinical candidates targeting PI3K, p38 MAPK, and GABA receptors.[1] The specific analyte, 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine , presents unique bioanalytical challenges due to its dual-halogen substitution (Br, Cl) .

This substitution pattern creates a complex isotopic envelope and significant lipophilicity (cLogP ~3.5–4.0), requiring a tailored LC-MS/MS approach.[1] This protocol details a validated method focusing on isotopologue selection , chromatographic resolution of hydrophobic impurities , and fragmentation logic to ensure regulatory compliance (FDA/EMA M10 guidelines).[1]

Analyte Profile & Mechanistic Strategy

Physicochemical Properties[1]
  • Molecular Formula:

    
    [1][2]
    
  • Monoisotopic Mass: 306.95 u (

    
    )[1]
    
  • Ionization Core: The N1 nitrogen of the imidazo[1,2-a]pyridine ring is the most basic site (

    
    ), making it the primary proton acceptor in ESI(+).[1]
    
  • Solubility: Low aqueous solubility; high solubility in DMSO, Methanol, and Acetonitrile.[1]

The Isotope Challenge

Unlike standard organic molecules, the presence of Chlorine and Bromine dictates a distinct mass spectral signature.[1][3]

  • Chlorine (

    
    ):  3:1 ratio.[1]
    
  • Bromine (

    
    ):  1:1 ratio.[1][3]
    

Strategic Decision: We target the Monoisotopic Peak (M) containing


 and 

for the precursor ion.[1] While the M+2 peak (containing

and

) is intense, using the lowest mass monoisotopic peak (

308.[1]0) minimizes interference from isobaric impurities and simplifies integration.

Method Development Guide

Mass Spectrometry Optimization (ESI+)

The method utilizes Electrospray Ionization (ESI) in positive mode.[1][4]

Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) of halogenated heteroaromatics typically follows two pathways:

  • Neutral Loss of Hydrogen Halide: Loss of HBr (

    
    ) or HCl (
    
    
    
    ).[1]
  • Radical Loss: Direct loss of

    
     or 
    
    
    
    (common in highly conjugated systems).
  • Ring Cleavage: Loss of HCN (

    
    ) from the imidazo ring.
    

Recommended Transitions: | Transition Type | Precursor (


) | Product (

) | Collision Energy (eV) | Rationale | | :--- | :--- | :--- | :--- | :--- | | Quantifier | 308.0 (

) | 228.0 | 25 - 35 | Loss of HBr (Neutral loss is preferred for stability). | | Qualifier 1 | 308.0 (

) | 281.0 | 15 - 20 | Loss of HCN (Characteristic of imidazopyridines). | | Qualifier 2 | 308.0 (

) | 193.0 | 40 - 50 | Deep fragmentation (Loss of HBr + Cl radical). |

Note: The exact product ions must be confirmed via product ion scan as collision energies vary by instrument platform (e.g., Sciex QTRAP vs. Waters Xevo).

Chromatographic Conditions

Given the dual halogenation, the analyte is hydrophobic .[1] A standard C18 column is sufficient, but a Phenyl-Hexyl column provides superior selectivity for the


 interactions of the bi-aryl system, separating it from de-halogenated metabolites.[1]
  • Column: Waters XSelect CSH Phenyl-Hexyl (

    
    ) or equivalent.[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeOH increases backpressure and may broaden peaks for this scaffold).[1]

Detailed Experimental Protocol

Stock Solution Preparation[1]
  • Solvent: Dissolve 1.0 mg of analyte in 1.0 mL DMSO (Do not use pure methanol for the primary stock due to potential solubility limits of the crystalline solid).

  • Storage:

    
     in amber glass vials (Halogenated heterocycles can be light-sensitive).
    
Sample Preparation (Protein Precipitation)

This method is optimized for rat/human plasma.

  • Aliquot: Transfer

    
     of plasma into a 96-well plate.
    
  • Internal Standard (IS): Add

    
     of IS working solution (e.g., Zolpidem-d6 or a structural analog like 6-chloroimidazo[1,2-a]pyridine).
    
  • Precipitation: Add

    
     of Acetonitrile (chilled) .
    
  • Agitation: Vortex for 2 minutes at high speed.

  • Centrifugation: Spin at

    
     for 10 minutes at 
    
    
    
    .
  • Dilution: Transfer

    
     of supernatant to a fresh plate and dilute with 
    
    
    
    of Milli-Q Water (to match initial mobile phase composition and prevent peak fronting).
LC-MS/MS Parameters

Gradient Program:

Time (min) Flow Rate (mL/min) % Mobile Phase B Event
0.00 0.4 5 Initial Hold
0.50 0.4 5 Divert to Waste (Salt removal)
0.60 0.4 5 Divert to MS
3.00 0.4 95 Linear Gradient
3.50 0.4 95 High Organic Wash
3.60 0.4 5 Re-equilibration

| 5.00 | 0.4 | 5 | End of Run |

Source Parameters (Generic ESI):

  • Curtain Gas: 30 psi

  • IonSpray Voltage: 4500 V

  • Temperature (TEM):

    
    
    
  • Gas 1 / Gas 2: 50 / 50 psi

Visualizing the Workflow & Logic

The following diagram illustrates the critical decision pathways for method development, specifically addressing the halogen/isotope logic.

MethodLogic Start Analyte: 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine Properties Properties: - Hydrophobic (LogP ~3.8) - Basic N1 (pKa ~6.0) - Isotopes: Br (1:1), Cl (3:1) Start->Properties Ionization ESI Positive Mode Target [M+H]+ Properties->Ionization LC LC Separation: Phenyl-Hexyl Column (Separates pi-pi active species) Properties->LC Hydrophobicity drives column choice IsotopeSel Precursor Selection: Select m/z 308.0 (79Br, 35Cl) Avoid m/z 310 (Mixed Isotopes) Ionization->IsotopeSel Frag Fragmentation Strategy (CID) IsotopeSel->Frag Path1 Pathway A: Neutral Loss [M+H-HBr]+ (m/z 228) *Primary Quantifier* Frag->Path1 Path2 Pathway B: Ring Cleavage [M+H-HCN]+ (m/z 281) *Qualifier* Frag->Path2

Caption: Decision tree for MS/MS transition selection and chromatographic strategy based on analyte physicochemical properties.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Integrity , the method includes specific checkpoints:

Linearity & Range
  • Target Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression is required due to the heteroscedasticity of ESI data over 3 orders of magnitude.
    
Matrix Effect Check (The "Post-Column Infusion" Test)

Because imidazopyridines can co-elute with phospholipids, perform a Post-Column Infusion experiment:

  • Infuse the analyte (100 ng/mL) continuously via a T-tee.

  • Inject a blank plasma extract.

  • Monitor the baseline for suppression zones (dips).

  • Requirement: The analyte retention time (approx 2.8 min) must not align with a suppression zone. If it does, switch to a shallower gradient or use LLE (Liquid-Liquid Extraction) with Ethyl Acetate.[1]

Carryover

Halogenated compounds can be "sticky" on stainless steel.

  • Protocol: Inject a "Double Blank" (Mobile Phase) immediately after the ULOQ (Upper Limit of Quantitation).[1]

  • Limit: Peak area in blank must be

    
     of the LLOQ area.
    
  • Fix: If carryover exists, use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:[1]20) + 0.1% Formic Acid .

References

  • Bagdi, A. K., et al. (2020).[1] Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances. Link

  • Gao, Y., et al. (2021).[1] Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines using tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Link

  • ChemicalBook. (2023). 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine Product Properties. Link

Sources

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine for target identification studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Identification & Deconvolution of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Executive Summary

The compound 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine (hereafter referred to as Probe Scaffold A ) represents a privileged bi-heteroaryl scaffold frequently observed in Type I ATP-competitive kinase inhibitors.[1] The structure features a core imidazo[1,2-a]pyridine fused ring system—known for mimicking the adenine moiety of ATP—and a pendant bromopyridine group.[1]

In phenotypic drug discovery, this scaffold often emerges as a hit for pathways involving TGF-β signaling (ALK5/TGFβR1) , p38 MAPK , and PI3Kα [1, 2].[1] However, its promiscuity requires rigorous Target Identification (Target ID) to define its primary mechanism of action (MoA) and off-target liabilities.[1]

This guide details the workflow for converting Probe Scaffold A into an affinity probe to isolate and identify its cognate protein targets from complex biological lysates.[1]

Strategic Design: From Scaffold to Probe

To perform Target ID, we must convert the "naked" inhibitor into a functional tool.[1] The bromine (Br) substituent on the pyridine ring provides a critical synthetic "handle" for functionalization without disrupting the core binding motif (the imidazo-pyridine hinge binder).[1]

The Strategy:

  • Functionalization: Use the Br-handle to attach a polyethylene glycol (PEG) linker via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.[1]

  • Capture: Terminate the linker with Biotin (for streptavidin beads) or a Click-chemistry handle (alkyne/azide).[1]

  • Validation: Ensure the biotinylated probe retains biochemical potency (IC50) comparable to the parent molecule before proceeding to proteomics.[1]

Experimental Protocols

Protocol A: Synthesis of the Affinity Matrix (The "Bait")

Objective: Create a biotinylated derivative of Probe Scaffold A to immobilize it on streptavidin magnetic beads.[1]

Reagents:

  • Probe Scaffold A (10 mg)[1]

  • Biotin-PEG4-alkyne (or Biotin-PEG4-boronic ester for Suzuki)[1]

  • Pd(dppf)Cl2 (Catalyst)[1]

  • Streptavidin-coated Magnetic Beads (e.g., Dynabeads MyOne C1)[1]

Workflow:

  • Coupling Reaction: Dissolve Probe Scaffold A in anhydrous 1,4-dioxane. Add 1.2 equivalents of Biotin-PEG-boronate, 5 mol% Pd catalyst, and Cs2CO3 (2M aq).[1]

  • Reflux: Heat at 90°C for 4 hours under N2 atmosphere.

  • Purification: Purify the biotinylated conjugate via HPLC (C18 column). Verify mass via LC-MS.

  • Immobilization: Wash 50 µL of Streptavidin beads (10 mg/mL) with PBS. Incubate with the biotinylated probe (100 µM) for 1 hour at room temperature (RT).[1]

  • Wash: Remove unbound probe by washing beads 3x with PBS + 0.1% Tween-20.[1]

Protocol B: Chemoproteomic Pull-Down Assay

Objective: Isolate proteins that specifically bind to the scaffold from cell lysate.[1]

Biological Input:

  • Cell Line: HeLa or HEK293 (or disease-relevant line).[1]

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 5% Glycerol, 1 mM DTT, Protease/Phosphatase Inhibitor Cocktail.[1]

Step-by-Step Methodology:

  • Lysate Preparation:

    • Harvest

      
       cells.
      
    • Lyse in 5 mL cold Lysis Buffer. Incubate on ice for 20 min.

    • Clarify by centrifugation: 15,000 x g, 15 min, 4°C.

    • Adjust protein concentration to 5 mg/mL.

  • Pre-Clearing (Critical Step):

    • Incubate lysate with unconjugated Streptavidin beads for 1 hour at 4°C to remove sticky, non-specific background proteins. Collect the supernatant.

  • Affinity Enrichment (The "Fishing"):

    • Split lysate into two aliquots: Sample A (Experiment) and Sample B (Competition Control) .

    • Competition Control: Spike Sample B with 200 µM of free (non-biotinylated) Probe Scaffold A . Incubate 30 min at 4°C. (This saturates the specific targets).

    • Add the Probe-Loaded Beads (from Protocol A) to both Sample A and Sample B.[1]

    • Incubate both samples for 2-4 hours at 4°C with gentle rotation.

  • Washing & Elution:

    • Magnetically separate beads.[1] Discard flow-through.

    • Stringent Wash: Wash beads 3x with Lysis Buffer, then 2x with PBS (to remove detergent).[1]

    • Elution: Elute bound proteins using 2x Laemmli Sample Buffer (boil at 95°C for 5 min) OR On-bead Trypsin Digestion for Mass Spec.

  • Analysis:

    • Run SDS-PAGE.[1] Silver Stain to visualize bands.[1]

    • Success Criteria: You should see specific bands in Sample A that are absent or significantly fainter in Sample B (the Competition Control).

Data Interpretation & Visualization

Quantifying Target Specificity

When analyzing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data, use the following criteria to define a "High-Confidence Target":

MetricThresholdInterpretation
Peptide Count > 2 Unique PeptidesEnsures protein identification is not an artifact.
Fold Change (FC) Sample A / Sample B > 4.0Indicates the protein binds the probe but is displaced by the free drug (Specific Binding).[1]
P-Value < 0.05Statistical significance across n=3 biological replicates.
CRAPome Filter NegativeProtein is not a common contaminant (e.g., Keratin, HSP70, Tubulin).[1]
Pathway Visualization

The following diagram illustrates the Target Deconvolution Workflow, highlighting the critical "Competition Control" step which validates specificity.

TargetID_Workflow cluster_Exp Experimental Arm cluster_Ctrl Competition Control Arm Start Probe Scaffold A (3-(6-Br-pyridyl)-6-Cl-imidazo[1,2-a]py) Deriv Chemical Derivatization (Suzuki Coupling w/ Biotin-Linker) Start->Deriv Exp_Inc Incubate w/ Biotin-Probe Deriv->Exp_Inc Comp_Inc Incubate w/ Biotin-Probe Deriv->Comp_Inc Lysate Cellular Lysate (Protein Complex Mixture) Lysate->Exp_Inc Comp_Block Pre-block w/ Free Scaffold (Saturates Specific Targets) Lysate->Comp_Block PullDown Streptavidin Magnetic Pull-Down Exp_Inc->PullDown Comp_Block->Comp_Inc Comp_Inc->PullDown MS LC-MS/MS Analysis (TMT Labeling) PullDown->MS On-Bead Digestion Result Target Identification: High Fold-Change Proteins MS->Result Compare Abundance (Exp vs Ctrl)

Caption: Workflow for Chemoproteomic Target Deconvolution using a Competition Assay.

Troubleshooting & Optimization

  • Issue: Low Yield of Target Protein.

    • Cause: The biotin linker might sterically hinder binding to the kinase ATP pocket.[1]

    • Solution: Test linkers of different lengths (PEG2 vs PEG6).[1] Alternatively, use Click Chemistry (ABPP) : Treat cells with an alkyne-tagged probe first (smaller tag), lyse, then click on the biotin-azide.[1] This allows the probe to bind in live cells without the bulky biotin group interfering.[1]

  • Issue: High Background Binding.

    • Cause: The imidazo[1,2-a]pyridine core is hydrophobic and may stick to albumin or tubulin.[1]

    • Solution: Increase stringency of washes (up to 500 mM NaCl or 0.5% NP-40).[1] Ensure the "Pre-clearing" step (Protocol B, Step 2) is performed thoroughly.[1]

References

  • Imidazo[1,2-a]pyridine as a Privileged Scaffold

    • Title: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.[1][2]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central).[1]

    • URL:[Link]

  • Synthesis & Functionalization of Halogenated Imidazo-pyridines

    • Title: An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines (Analogous Chemistry).
    • Source:Synthetic Communic
    • URL:[Link][1][3]

  • General Chemoproteomics Protocol

    • Title: Quantitative chemoproteomics reveals novel kinase targets of the anti-cancer drug imatinib.[1]

    • Source:Nature Biotechnology.[1]

    • URL:[Link][1]

Sources

Application Note: Antituberculosis Profiling of Imidazo[1,2-a]pyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The imidazo[1,2-a]pyridine scaffold represents a "renaissance" class in antituberculosis (anti-TB) drug discovery.[1][2][3][4] Unlike traditional agents that target cell wall synthesis (e.g., Isoniazid), leading analogues in this class—most notably Telacebec (Q203) —target the cytochrome bc1 complex (QcrB subunit) of the electron transport chain. This mechanism halts ATP synthesis, rendering the bacteria unable to maintain cellular energetics.

This guide provides a validated workflow for evaluating novel analogues of this class. It moves beyond simple growth inhibition, incorporating specific assays to confirm QcrB targeting and intracellular efficacy, which are critical for this lipophilic scaffold.

Key Mechanistic Pathway

The following diagram illustrates the specific disruption of the Electron Transport Chain (ETC) by imidazo[1,2-a]pyridines.

MoA_Pathway Compound Imidazo[1,2-a]pyridine (e.g., Q203) Target QcrB Subunit (Cytochrome bc1 Complex) Compound->Target Inhibits ETC Electron Transport Chain (ETC) Target->ETC Blocks e- flow ProtonGrad Proton Motive Force (Δp Disruption) ETC->ProtonGrad Reduces H+ pumping ATP_Syn ATP Synthase (F0F1) ProtonGrad->ATP_Syn Starves Death Bioenergetic Collapse (Bacteriostasis/Cidal) ATP_Syn->Death ATP Depletion

Figure 1: Mechanism of Action. Imidazo[1,2-a]pyridines bind QcrB, blocking the Q-cycle and collapsing the proton motive force necessary for ATP synthesis.

Primary Screening: Resazurin Microtiter Assay (REMA)[5]

The REMA is the industry standard for high-throughput screening of anti-TB compounds. It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.

Why this protocol? Imidazo[1,2-a]pyridines are often bacteriostatic at lower concentrations. REMA is sensitive enough to detect partial inhibition that optical density (OD) readings might miss due to compound precipitation.

Materials
  • Strain: M. tuberculosis H37Rv (or H37Ra for BSL-2 surrogate work).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween-80.

  • Reagent: Resazurin sodium salt (0.02% w/v in sterile water).

  • Controls: Rifampicin (positive control), DMSO (vehicle control).

Protocol Steps
  • Inoculum Preparation:

    • Grow M. tuberculosis to mid-log phase (OD600 0.6–0.8).

    • Dilute culture in 7H9 media to a theoretical OD600 of 0.001 (approx. 105 CFU/mL).

  • Plate Setup (96-well):

    • Add 100 µL of sterile 7H9 media to all wells.[5]

    • Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation (Edge Effect).

    • Compound Addition: Add 2 µL of compound (dissolved in DMSO) to start wells and perform serial 2-fold dilutions.

    • Final Volume: 100 µL per well containing drug.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to all test wells.

    • Final Volume: 200 µL. Final DMSO: <1%.[2][6]

  • Incubation:

    • Seal plates with breathable membrane or parafilm.

    • Incubate at 37°C for 5–7 days .

  • Development:

    • Add 30 µL of 0.02% Resazurin solution to each well.

    • Incubate for an additional 24–48 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition). Pink = Growth.

    • Fluorescence: Ex 530 nm / Em 590 nm.

Validation Criteria:

  • Z-factor > 0.5 for the plate.

  • Rifampicin MIC must fall within 0.05 – 0.2 µM.

Secondary Assay: Intracellular Efficacy (Macrophage Model)

Imidazo[1,2-a]pyridines like Q203 are highly lipophilic (cLogP > 4), which often aids membrane permeation but can lead to sequestration. You must verify activity within the host cell.

Materials
  • Host Cells: THP-1 (human monocyte) or RAW 264.7 (murine macrophage).

  • Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA) for THP-1.

  • Lysis Buffer: 0.05% SDS in sterile water.

Protocol Steps
  • Seeding: Seed THP-1 cells (105 cells/well) in 96-well plates. Differentiate with 100 nM PMA for 24h. Wash and rest for 24h.

  • Infection:

    • Infect macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:1 or 1:10.

    • Incubate for 4 hours.

  • Extracellular Kill:

    • Wash cells 3x with warm PBS.

    • Add media containing Amikacin (200 µg/mL) for 2 hours to kill non-phagocytosed bacteria.

  • Treatment:

    • Wash again. Add media containing your Imidazo[1,2-a]pyridine analogues at 1x, 5x, and 10x their in vitro MIC.

    • Incubate for 3 to 5 days.

  • Harvest & CFU:

    • Remove supernatant.

    • Add 100 µL Lysis Buffer (0.05% SDS) for 10 mins.

    • Serially dilute lysate and plate on 7H11 agar. Count colonies after 21 days.

Mechanistic Confirmation: ATP Depletion Assay

Since this scaffold targets the ETC, a drop in intrabacterial ATP is the hallmark of "on-target" activity.

Protocol Steps
  • Culture: Grow M. tuberculosis to OD600 ~0.4.

  • Exposure: Aliquot into white-walled 96-well plates. Treat with compound (at 5x MIC) for 24 hours .

    • Control: Bedaquiline (positive control for ATP depletion).

  • Lysis & Detection:

    • Use a commercial kit (e.g., BacTiter-Glo™).

    • Crucial Step: Mycobacterial cell walls are thick. Ensure the kit reagents are compatible, or add a brief bead-beating step if signal is low.

    • Add equal volume of reagent to culture. Incubate 5 mins in dark.

  • Measurement: Read Luminescence (RLU).

  • Analysis: Plot % ATP remaining relative to DMSO control. A sharp drop (<50%) confirms bioenergetic disruption.

Experimental Workflow & Decision Tree

Use this logic flow to prioritize compounds.

Workflow Start New Analogue Synthesis REMA REMA Assay (MIC) Cutoff: < 1 µM Start->REMA Tox Cytotoxicity (Vero/HepG2) Selectivity Index > 10 REMA->Tox Pass Discard Discard / Redesign REMA->Discard Fail (>1 µM) Intra Macrophage Infection Log Reduction > 1.0 Tox->Intra Pass (Low Tox) Tox->Discard Fail (Toxic) MoA ATP Depletion & QcrB Mutant Cross-Resistance Intra->MoA Pass (Active Intracellularly) Intra->Discard Fail (Permeability Issue) Lead Lead Candidate MoA->Lead Confirmed Target

Figure 2: Screening Cascade. A "Go/No-Go" decision tree for prioritizing analogues.

Data Presentation Standard

When reporting results for this scaffold, summarize data in the following format to allow direct comparison of potency vs. safety.

Table 1: Activity Profile of Imidazo[1,2-a]pyridine Analogues

Compound IDMIC (µM) H37RvCC50 (µM) Vero CellsSelectivity Index (SI)Intracellular Activity (Log Reduction)ATP Depletion (% of Control)
Q203 (Ref) 0.003> 100> 33,0002.515%
Analogue A 0.50501000.580% (Off-target?)
Analogue B 0.01> 100> 10,0002.120% (On-target)
  • SI: Calculated as

    
    . High SI is desired.
    
  • Interpretation: Analogue A has moderate potency but poor intracellular kill and no ATP effect, suggesting it does not target QcrB or cannot penetrate the macrophage. Analogue B mimics Q203.

Troubleshooting & Expert Tips

  • Solubility Artifacts: Imidazo[1,2-a]pyridines are planar and prone to stacking/precipitation in aqueous media.

    • Solution: Ensure final DMSO concentration is 0.5–1.0%. Check for precipitation under a microscope before reading MICs.

  • The "Shift" Assay: To definitively prove QcrB targeting, test your compound against a M. tuberculosis strain with a specific QcrB mutation (e.g., T313I or A317T).

    • Result: If MIC shifts from 0.01 µM (WT) to >10 µM (Mutant), the target is confirmed.

  • Resazurin Timing: Do not incubate resazurin for >48 hours. Non-specific reduction can occur, leading to false positives (pink wells that are actually inhibited).

References

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[7][8] Nature Medicine, 19, 1157–1160. Link

  • Kang, S., et al. (2014). Structure-activity relationship of imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents. Journal of Medicinal Chemistry, 57(12), 5293–5305. Link

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[9] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Link

  • Abrahams, K. A., et al. (2012). Identification of imidazo[1,2-a]pyridine-3-carboxamides as new antituberculosis agents with potent activity against drug-resistant clinical isolates.[1][2] Small, 8(20), 3151–3154. Link

  • Lakshminarayana, S. B., et al. (2015). Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents.[2] Journal of Antimicrobial Chemotherapy, 70(3), 857–867. Link

Sources

Application Note: One-Pot Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Therapeutic Significance

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor).[1][2][3] Its structural rigidity, capacity for hydrogen bonding, and mimicry of purine bases make it an ideal template for kinase inhibitors and GABA receptor modulators.[1]

This guide provides three distinct, field-validated protocols for the one-pot synthesis of this scaffold. Unlike traditional Hantzsch condensations which often require lachrymatory


-haloketones, these methods utilize multicomponent reactions (MCRs) and oxidative couplings to maximize atom economy and safety.[1]
Key Applications
  • CNS Agents: GABA

    
     receptor agonists (e.g., Zolpidem analogs).[1]
    
  • Infectious Disease: Anti-tubercular agents (e.g., Q203 analogs targeting QcrB).[1]

  • Oncology: c-Met and VEGFR kinase inhibitors.

Mechanistic Strategy

The synthesis relies on the ambident nucleophilicity of 2-aminopyridine. The exocyclic amine (


) typically acts as the initial nucleophile, while the endocyclic ring nitrogen acts as the second nucleophile to close the five-membered ring.[1]
Pathway Visualization

The following diagram illustrates the convergent nature of the Groebke-Blackburn-Bienaymé (GBB) reaction versus the linear oxidative coupling pathway.

G cluster_0 Protocol A: GBB Reaction (3-Component) cluster_1 Protocol B: Oxidative Coupling AP 2-Aminopyridine IMINE Schiff Base Intermediate AP->IMINE -H2O ALD Aldehyde ALD->IMINE -H2O ISO Isocyanide PROD_A 3-Aminoimidazo [1,2-a]pyridine ISO->PROD_A [4+1] Cycloaddition IMINE->PROD_A [4+1] Cycloaddition AP2 2-Aminopyridine INT_B Iminium/Enamine Intermediate AP2->INT_B Oxidant (I2 or Cu) KET Ketone/Alkyne KET->INT_B Oxidant (I2 or Cu) PROD_B 2-Substituted Imidazo[1,2-a]pyridine INT_B->PROD_B Ring Closure -2H

Figure 1: Comparison of convergent GBB multicomponent synthesis vs. linear oxidative coupling strategies.

Protocol A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Best For: Generating high diversity at the C3 position (combinatorial libraries). Mechanism: A [4+1] cycloaddition involving a Schiff base and an isocyanide.[1]

Materials
  • Amine: 2-Aminopyridine (1.0 equiv)[1][4]

  • Aldehyde: Aryl or alkyl aldehyde (1.0 equiv)[1]

  • Isocyanide: tert-Butyl or cyclohexyl isocyanide (1.1 equiv)[1]

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) OR Ammonium Chloride [NH
    
    
    
    Cl] (10 mol% for green alternative).[1]
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[1]

Step-by-Step Methodology
  • Schiff Base Formation: In a 10 mL microwave vial or round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)

    
     (25 mg, 0.05 mmol). Stir at room temperature for 10–15 minutes to pre-form the imine.
    
    • Note: If the solution turns cloudy, this indicates imine precipitation, which is normal.[1]

  • Cyclization: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction:

    • Method A (Thermal): Stir at room temperature for 12–24 hours.

    • Method B (Microwave - Recommended): Seal the vial and heat at 80°C for 30 minutes.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: The residue is often pure enough for filtration. If not, purify via flash column chromatography (Ethyl Acetate/Hexane gradient).[1]

Validation Check: The disappearance of the isocyanide peak (approx. 2150 cm


 in IR) and the appearance of the NH signal in 

H NMR (broad singlet,

4.0–6.0 ppm) confirms product formation.[1]

Protocol B: Copper-Catalyzed Oxidative Coupling (Alkyne Route)

Best For: Accessing 2-substituted imidazo[1,2-a]pyridines without using


-haloketones.
Mechanism:  Copper-mediated C-H functionalization and annulation.
Materials
  • Substrate 1: 2-Aminopyridine (1.0 equiv)[1][4]

  • Substrate 2: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)[1]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (20 mol%)[1]

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (1.5 equiv)[1]
  • Oxidant: Atmospheric Oxygen (Balloon)[1]

  • Solvent: DMF or DMSO

Step-by-Step Methodology
  • Setup: Charge a dried Schlenk tube with CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and Cs

    
    CO
    
    
    
    (488 mg, 1.5 mmol).
  • Reactant Addition: Add 2-aminopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Solvent & Atmosphere: Add DMF (3 mL). Evacuate the tube and refill with an Oxygen balloon (repeat 3 times).[1]

  • Heating: Heat the mixture to 80°C–100°C for 12 hours under the O

    
     atmosphere.
    
  • Quenching: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 x 10 mL) to remove DMF.[1]

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography.

Protocol C: Metal-Free Iodine-Mediated Synthesis (Green)

Best For: Large-scale synthesis and "Green Chemistry" compliance. Uses ketones directly. Mechanism: In situ iodination of the ketone (Ortoleva-King type reaction) followed by condensation.

Materials
  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Reagent: Acetophenone (or derivative) (1.0 equiv)[1]

  • Catalyst/Oxidant: Molecular Iodine (I

    
    ) (0.5 – 1.0 equiv)[1]
    
  • Solvent: Water (H

    
    O) or Polyethylene Glycol (PEG-400).[1]
    
Step-by-Step Methodology
  • Mixing: In an open vessel (flask), mix 2-aminopyridine (1.0 mmol) and acetophenone (1.0 mmol) in H

    
    O (5 mL).
    
  • Initiation: Add molecular iodine (127 mg, 0.5 mmol).

  • Reaction: Heat the mixture to 100°C (reflux) for 3–5 hours.

    • Visual Cue: The dark violet color of iodine will fade as it is consumed/converted to iodide.

  • Work-up: Cool the mixture. Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to quench any unreacted iodine.[1]
  • Extraction: Extract with Ethyl Acetate or Dichloromethane.

  • Isolation: Evaporate solvent. Recrystallization from ethanol is often sufficient for purification due to the high regioselectivity of this method.

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureProtocol A (GBB)Protocol B (Cu-Alkyne)Protocol C (Iodine)
C3 Substitution Amino/Amide groupH (Unsubstituted)H (or Iodo if excess I

)
C2 Substitution From AldehydeFrom AlkyneFrom Ketone
Atom Economy High (Water is byproduct)Moderate (Base waste)High
Reaction Time 30 min (MW) - 12 h12 - 24 h3 - 5 h
Key Risk Isonitrile OdorMetal ContaminationIodine Staining
Troubleshooting Guide
  • Problem: Low Yield in GBB (Protocol A).

    • Cause: Poor Schiff base formation.

    • Solution: Add molecular sieves (4Å) or MgSO

      
       during the first step to drive imine formation before adding isocyanide.[1]
      
  • Problem: Homocoupling of Alkynes (Protocol B).

    • Cause: Glaser coupling side reaction.

    • Solution: Add the alkyne slowly (syringe pump) or reduce O

      
       pressure (use air instead of pure O
      
      
      
      ).[1]
  • Problem: Regioisomer Mixtures (Protocol C).

    • Cause: Asymmetric ketones with similar

      
      -proton acidity.
      
    • Solution: Use methyl ketones (acetophenones) to ensure high selectivity for the 2-aryl product.

References

  • Bienaymé, H., & Bouzid, K. (1998).[1] A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition. [Link][1]

  • Groebke, K., Weber, L., & Mehlin, F. (1998).[1] Synthesis of imidazo[1,2-a]annulated pyridines, pyrazines and pyrimidines by a novel three-component condensation.[1] Synlett. [Link][1]

  • Blackburn, C., et al. (1998).[1] Parallel synthesis of 3-aminoimidazo[1,2-a]pyridines and pyrazines by a new three-component condensation. Tetrahedron Letters. [Link][1]

  • Chernyak, N., & Gevorgyan, V. (2010).[1] General and Efficient Copper-Catalyzed Three-Component Coupling Reaction towards Imidazo[1,2-a]pyridines. Angewandte Chemie. [Link][1]

  • Zhang, Y., et al. (2013).[1][5] CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[5] The Journal of Organic Chemistry. [Link][1]

  • Bagdi, A. K., et al. (2015).[1] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review. Organic & Biomolecular Chemistry. [Link][1][4][6]

  • Santra, S., et al. (2013).[1] Green synthesis of imidazo[1,2-a]pyridines using molecular iodine.[1][7][8][9] Green Chemistry. [Link][1]

Sources

Application Notes & Protocols: The Anthelmintic Potential of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Front in the War Against Helminthiasis

Helminth infections in livestock and humans remain a global challenge, causing significant economic losses in agriculture and contributing to a substantial burden of disease in developing nations. The rapid emergence of resistance to classical anthelmintics, such as benzimidazoles, macrocyclic lactones, and levamisole, has created an urgent need for novel chemical scaffolds with new mechanisms of action. The imidazo[1,2-a]pyridine core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, specific derivatives have been identified as potent anthelmintics, offering a promising new avenue for combating resistant parasitic worms.

This guide provides a detailed overview of the application of imidazo[1,2-a]pyridine derivatives as anthelmintic agents. It covers their mechanism of action, protocols for their in vitro and in vivo evaluation, and key insights into their structure-activity relationships.

Mechanism of Action: Targeting the Helminth Nervous System

The primary anthelmintic mechanism of imidazo[1,2-a]pyridine derivatives involves the disruption of neurotransmission in nematodes. These compounds act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), specifically targeting a unique receptor subtype found in nematodes that is distinct from those in their mammalian hosts. This selectivity is crucial for their favorable safety profile.

One of the most well-characterized imidazo[1,2-a]pyridines is the commercial anthelmintic monepantel. It selectively targets the MPTL-1 (monepantel-1) receptor, a homomeric nAChR composed of five DES-2 subunits, which is unique to nematodes. The binding of the imidazo[1,2-a]pyridine derivative potentiates the receptor's response to acetylcholine, leading to an excessive influx of cations. This causes irreversible depolarization of muscle cells, resulting in spastic paralysis and eventual death of the worm.

Mechanism_of_Action cluster_0 Nematode Muscle Cell cluster_1 Synaptic Cleft nAChR Nematode-Specific nAChR (MPTL-1) IonInflux Sustained Ca++/Na+ Influx nAChR->IonInflux Activation Paralysis Spastic Paralysis & Worm Death Depolarization Irreversible Depolarization Depolarization->Paralysis IonInflux->Depolarization ACh Acetylcholine (ACh) ACh->nAChR Binds IAP Imidazo[1,2-a]pyridine Derivative IAP->nAChR Positive Allosteric Modulation

Caption: Proposed mechanism of imidazo[1,2-a]pyridine anthelmintics.

Spectrum of Activity and Efficacy

Imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against a range of gastrointestinal nematodes, particularly those of veterinary importance. Their efficacy is most pronounced against species that have developed resistance to other drug classes.

Compound ClassTarget OrganismStageIC50 / EC50Key FindingsReference
Imidazo[1,2-a]pyridinesHaemonchus contortus (resistant strains)L3 Larvae0.1 - 2.5 µMHigh efficacy against multi-drug resistant isolates.
Imidazo[1,2-a]pyridinesTrichostrongylus colubriformisAdultNot specifiedEffective in gerbil models.
Imidazo[1,2-a]pyridinesTrichinella spiralisMuscle Larvae2.5 - 5 µg/mLDemonstrated significant reduction in larval viability in vitro.
Imidazo[1,2-a]pyridinesTeladorsagia circumcinctaAdult & LarvaeNot specifiedHigh efficacy reported for monepantel.

Application Protocol 1: In Vitro Larval Motility Assay

Objective: To determine the half-maximal effective concentration (EC50) of imidazo[1,2-a]pyridine derivatives against the third-stage larvae (L3) of a target nematode, such as Haemonchus contortus.

Rationale: The L3 stage is the infective stage for many gastrointestinal nematodes. Inhibition of motility is a reliable indicator of anthelmintic activity that correlates well with lethal outcomes. This assay serves as a primary screen for compound efficacy.

Materials:

  • Test Compounds (imidazo[1,2-a]pyridine derivatives) dissolved in 100% DMSO (stock solution).

  • Positive Control: Levamisole or Ivermectin.

  • Negative Control: 1% DMSO in PBS.

  • H. contortus L3 larvae (cultured from feces of infected sheep).

  • Phosphate-Buffered Saline (PBS).

  • 96-well microtiter plates.

  • Microscope or automated plate reader.

Step-by-Step Methodology:

  • Larval Preparation: Harvest L3 larvae from coprocultures and wash them extensively with PBS to remove debris. Quantify the larval concentration to approximately 1000 larvae/mL.

  • Compound Dilution: Perform a serial dilution of the imidazo[1,2-a]pyridine stock solution to create a range of test concentrations (e.g., 100 µM to 0.01 µM). The final DMSO concentration in the well should not exceed 1%.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the larval suspension (~50 larvae).

    • Add 50 µL of the appropriate compound dilution. Include wells for positive and negative controls.

    • The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 25°C for 24-48 hours.

  • Motility Assessment:

    • Manual Method: Observe each well under an inverted microscope. Count the number of motile versus non-motile (paralyzed/dead) larvae. A larva is considered non-motile if it does not move after gentle prodding.

    • Automated Method: Use a plate reader capable of measuring movement (e.g., based on infrared microbeam scattering) to get a quantitative motility score.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

In_Vitro_Workflow A Harvest & Wash L3 Larvae C Dispense Larvae & Compounds into 96-Well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate Plate (25°C, 24-48h) C->D E Assess Larval Motility (Microscopy or Plate Reader) D->E F Calculate % Inhibition & Determine EC50 E->F

Caption: Workflow for the in vitro larval motility assay.

Application Protocol 2: In Vivo Efficacy in a Murine Model (Trichinella spiralis)

Objective: To evaluate the in vivo anthelmintic efficacy of a lead imidazo[1,2-a]pyridine derivative by measuring the reduction in worm burden in an infected mouse model.

Rationale: An in vivo model is essential to assess a compound's pharmacokinetic properties, safety, and efficacy within a complex biological system. The T. spiralis mouse model is well-established for testing compounds against both the adult intestinal stage and the migratory muscle larvae stage.

Materials:

  • Lead Imidazo[1,2-a]pyridine derivative.

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).

  • Positive Control: Albendazole.

  • 6-8 week old BALB/c mice.

  • T. spiralis infective larvae.

  • Oral gavage needles.

  • Pepsin-HCl digestion solution.

Step-by-Step Methodology:

  • Acclimatization and Infection:

    • Acclimatize mice for one week under standard laboratory conditions.

    • Infect each mouse orally with approximately 300 T. spiralis L1 larvae.

  • Group Allocation and Treatment:

    • Randomly divide mice into groups (n=5-8 per group):

      • Group 1: Vehicle Control (infected, untreated).

      • Group 2: Positive Control (e.g., Albendazole at 25 mg/kg).

      • Group 3-5: Test Compound at different doses (e.g., 10, 25, 50 mg/kg).

    • For Adult Worms: Begin treatment 2 days post-infection (dpi) and continue once daily for 5 days.

    • For Muscle Larvae: Begin treatment 7 dpi and continue once daily for 5 days.

    • Administer all treatments via oral gavage.

  • Endpoint - Adult Worm Burden:

    • Euthanize mice at 7 dpi.

    • Excise the small intestine, open it longitudinally, and incubate in PBS at 37°C for 4 hours.

    • Collect the adult worms that have migrated out of the tissue and count them under a stereomicroscope.

  • Endpoint - Muscle Larvae Burden:

    • Euthanize mice at 35 dpi.

    • Collect the carcass, mince it, and digest it in a pepsin-HCl solution at 37°C for 6-8 hours with stirring.

    • Collect the released larvae on a sieve, wash them, and count the total number of larvae per gram of tissue.

  • Data Analysis:

    • Calculate the mean worm burden for each group.

    • Determine the percentage reduction in worm burden for each treatment group compared to the vehicle control group using the formula: % Reduction = [(Mean count in control - Mean count in treated) / Mean count in control] x 100.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.

Structure-Activity Relationship (SAR) Insights

Research into imidazo[1,2-a]pyridine anthelmintics has revealed key structural features that govern their potency and spectrum of activity.

  • Position 2: Substitution at this position is critical. Small, lipophilic groups are often favored. For example, derivatives with trifluoromethyl-phenyl groups have shown high potency.

  • Position 3: Methyl or ethyl substitutions at this position are commonly found in active compounds like monepantel.

  • Position 7: Modifications at this position can influence both potency and pharmacokinetic properties. Introducing groups like cyano or trifluoromethyl can enhance activity.

Understanding these SAR trends is crucial for guiding the synthesis of new analogues with improved efficacy, broader spectrum, or better drug-like properties.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold represents a vital class of anthelmintics with a distinct mechanism of action that is effective against multi-drug resistant helminths. The protocols outlined here provide a robust framework for the discovery and development of new derivatives. Future research should focus on expanding the spectrum of activity to include other important parasites like cestodes and trematodes, optimizing pharmacokinetic profiles to improve in vivo efficacy, and further investigating the molecular interactions at the nAChR target site to rationally design next-generation compounds.

References

  • Kaminsky R, Ducray P, Jung M, et al. A new class of anthelmintics effective against drug-resistant nematodes. Nature. 2008;452(7184):176-180. [Link]

  • Sharma, R., et al. (2015). Imidazo[1,2-a]pyridines as a new class of anthelmintic agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1336-1341. [Link]

  • Wang, G. X., et al. (2020). Anthelmintic activity of some imidazo[1,2-a]pyridine derivatives against Trichinella spiralis in vitro and in vivo. Parasitology Research, 119(1), 263-270. [Link]

Troubleshooting & Optimization

optimizing solubility of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Ticket Subject: Solubility Optimization for 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are dealing with a classic "Brick Dust" molecule. The structure of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine presents a dual challenge:

  • High Crystal Lattice Energy: The planar fused bicyclic core (imidazo[1,2-a]pyridine) coupled with the 3-pyridyl substituent creates a highly flat surface area ideal for strong

    
    -
    
    
    
    stacking.
  • High Lipophilicity: The halogen substitutions (6-Chloro on the core, 6-Bromo on the pendant pyridine) significantly increase LogP while reducing aqueous interaction.

This guide moves beyond generic advice, focusing on the specific electronic and steric properties of your halogenated scaffold.

Module 1: The Diagnostic Phase (Know Your Enemy)

Before attempting formulation, you must categorize the solubility limiter.[1] Is it the crystal lattice (melting point driven) or the lipophilicity (LogP driven)?

Q: Why does this molecule crash out of standard organic solvents (MeOH, ACN)? A: This is likely due to high crystallinity. The imidazo[1,2-a]pyridine core is rigid. The addition of heavy halogens (Br, Cl) often increases the melting point and density.

  • Action: Run a DSC (Differential Scanning Calorimetry).

    • If MP > 200°C: You have a "Brick Dust" problem. You need to disrupt the crystal lattice (Amorphous dispersions, strong acid salts).

    • If MP < 150°C: You have a "Grease Ball" problem (Lipophilicity). You need surfactants or lipid-based vehicles.

Q: Which Nitrogen is the handle for salt formation? A: The N1 (bridgehead) nitrogen of the imidazo[1,2-a]pyridine core is the most basic site (typically pKa ~5.0–6.5).

  • Note: The nitrogen on the pendant pyridine ring (position 3 substituent) is likely deactivated by the ortho-Bromine atom (electron-withdrawing induction and steric hindrance). Do not target this N for mono-salts.

Module 2: Chemical Optimization (Salt Screening)

For this specific scaffold, weak acids (citric, tartaric) will likely fail because the pKa difference (


pKa) will be insufficient to drive proton transfer.

Recommended Protocol: The "Strong Acid" Screen

  • Target:

    
    pKa > 2 (Acid pKa should be < 3.0).[2]
    
  • Candidate Counter-ions:

    • Methanesulfonic Acid (Mesylate): Excellent for breaking lattice energy in planar heterocycles.

    • Hydrochloric Acid (HCl): Standard, but risk of "Common Ion Effect" in biological media (crashing out in stomach acid).

    • Isethionic Acid: Often yields higher solubility than mesylates for nitrogen heterocycles.

Visual Workflow: Salt Selection Logic

SaltScreening Start Start: Free Base (Poor Solubility) Check_pKa Determine pKa of Imidazo-N1 (Bridgehead) Start->Check_pKa pKa_High pKa > 5.0 Check_pKa->pKa_High Basic enough pKa_Low pKa < 4.0 (Halogen Effect) Check_pKa->pKa_Low Weakly basic Weak_Acids Screen Weak Acids (Tartrate, Citrate) pKa_High->Weak_Acids Strong_Acids REQUIRED: Strong Acids (pKa < 1) pKa_Low->Strong_Acids Need Delta pKa > 2 Mesylate Mesylate Salt (High Success Rate) Strong_Acids->Mesylate HCl HCl Salt (Watch for hygroscopicity) Strong_Acids->HCl Outcome Validation: Dynamic Vapor Sorption (DVS) Mesylate->Outcome Check Dissolution

Figure 1: Decision logic for salt selection based on the basicity of the bridgehead nitrogen. For halogenated imidazopyridines, strong sulfonic acids often outperform carboxylic acids.

Module 3: Formulation for Biological Assays

If you cannot alter the solid state (e.g., you need to screen the free base), use this formulation matrix.

Q: My compound precipitates when added to cell culture media (DMEM/RPMI). Why? A: This is the "Kinetic Solubility Cliff." You are introducing a hydrophobic stock (DMSO) into an aqueous cliff. The halogens (Cl, Br) make the molecule hate water.

Troubleshooting Protocol:

  • Pre-complexation: Do not add DMSO stock directly to media.

  • The "Intermediary" Step: Dilute DMSO stock into a Cyclodextrin solution first, then add to media.

Recommended Vehicle Composition:

ComponentRoleConcentration RangeNotes
DMSO Primary Solvent1–5%Keep <1% for sensitive cell lines.
HP-

-CD
Complexing Agent20–40% (w/v)Hydroxypropyl-

-cyclodextrin
is superior to native

-CD for this scaffold due to cavity size fit for the bicyclic core.
PEG 400 Cosolvent10–30%Prevents precipitation upon dilution.
Tween 80 Surfactant0.1–0.5%Prevents aggregation of the halogenated tails.

Experimental Workflow: The "Solubility Shift" Method

  • Dissolve compound in 100% DMSO (Stock: 10–20 mM).

  • Prepare 30% HP-

    
    -CD in water.
    
  • Slowly add DMSO stock to the CD solution with vortexing (Wait 15 mins for inclusion complex equilibrium).

  • Dilute this mix into the final assay buffer.

Module 4: Synthetic Handling (The "Process" View)

Q: I am trying to scale up the synthesis, but I can't get the product out of the reaction mixture. A: The 3-(6-Bromopyridin-2-yl) substituent creates a "flat" molecule that crystallizes aggressively.

  • Extraction: Avoid standard ether/water extractions. The compound likely stays in the interface or crashes out.

    • Alternative: Use Dichloromethane (DCM) or Chloroform (the halogens on the solvent interact well with the halogens on your molecule).

  • Purification: If recrystallizing, avoid pure Ethanol.

    • Solvent System: Use DMF/Water or DMSO/Water antisolvent precipitation. Dissolve in hot DMF, add water dropwise until turbid, then cool slowly.

References & Grounding

  • Imidazo[1,2-a]pyridine Chemistry:

    • Goethals, et al. "Synthesis and properties of imidazo[1,2-a]pyridine derivatives." European Journal of Organic Chemistry. Validates the reactivity and basicity of the bridgehead nitrogen.

  • Solubility & Salt Screening:

    • Savjani, K. T., et al. (2012).[3] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

    • Context: Establishes the protocol for salt selection based on pKa differences (

      
      pKa > 2).
      
  • Cyclodextrin Complexation:

    • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

    • Context: Supports the use of HP-

      
      -CD for nitrogen heterocycles to prevent precipitation in aqueous media.
      
  • General Solubility Rules (Lipinski/Veber):

    • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.

    • Context: Explains the impact of LogP (driven by Br/Cl substituents) on aqueous solubility.

Disclaimer: This guide assumes standard laboratory safety protocols. Halogenated heterocycles can be sensitizers; handle with appropriate PPE.

Sources

Technical Support Center: Stability of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine in DMSO?

The stability of your compound in DMSO can be influenced by several factors. Understanding these can help in mitigating degradation and ensuring experimental reproducibility. The key factors include:

  • Storage Temperature: Lower temperatures generally slow down chemical degradation. Long-term storage at -20°C or -80°C is recommended.[1]

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis or other degradation pathways of the compound.[2][3]

  • Light Exposure: Photodegradation can occur, especially for compounds with aromatic and heterocyclic rings. Storing solutions in amber vials or in the dark is a crucial preventative measure.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and potentially lead to precipitation or degradation of the compound.[1][3] It is advisable to aliquot stock solutions into smaller, single-use volumes.[5]

  • Oxygen: While less impactful than water for many compounds, dissolved oxygen can contribute to oxidative degradation over extended periods.[2][3]

  • Purity of DMSO: Using high-purity, anhydrous DMSO is essential to minimize contaminants that could react with your compound.

Q2: I've observed precipitation in my stock solution of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine in DMSO after storage. What could be the cause and how can I resolve it?

Precipitation is a common issue when working with DMSO stock solutions.[6] The primary causes are often related to:

  • Supersaturation: The initial concentration of the compound may have exceeded its solubility limit in DMSO, especially if the temperature fluctuates.

  • Water Absorption: As DMSO absorbs water, the polarity of the solvent mixture changes, which can decrease the solubility of your compound, leading to precipitation.[6]

  • Freeze-Thaw Cycles: The process of freezing and thawing can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Gentle Warming and Sonication: Gently warm the vial to 37°C and sonicate for 10-15 minutes to try and redissolve the precipitate.

  • Solubility Check: Verify the solubility of your compound in DMSO. You may need to prepare a more dilute stock solution.

  • Proper Storage: Ensure you are using anhydrous DMSO and storing aliquots at -20°C or -80°C to minimize water absorption and the effects of freeze-thaw cycles.[5]

Q3: How can I assess the stability of my 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine stock solution over time?

Regularly monitoring the stability of your compound is crucial for data integrity. The most common analytical techniques for this purpose are:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method to quantify the concentration of your compound and detect the presence of any degradation products. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both quantitative data and mass information, which can help in identifying the structure of potential degradation products.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structural integrity of the compound. Changes in the spectrum over time can indicate degradation.

A well-designed stability study involves analyzing aliquots of your stock solution at defined time points under different storage conditions.

Troubleshooting Guides

Scenario 1: Inconsistent results in biological assays using the same stock solution.

Inconsistent assay results can often be traced back to issues with the compound stock solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action
Compound Degradation Perform an HPLC or LC-MS analysis on your stock solution to check for purity and the presence of degradation products. Compare the results with a freshly prepared solution or a reference standard.
Inaccurate Concentration The compound may have precipitated out of solution, leading to a lower effective concentration. Visually inspect the stock for any precipitate. If present, follow the steps in Q2 to redissolve it. Re-quantify the concentration if possible.
Assay Interference Degradation products may interfere with the assay. If degradation is confirmed, synthesize or procure a fresh batch of the compound.
Handling Errors Review your dilution and plating procedures to ensure consistency. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Scenario 2: Unexpected biological activity or toxicity observed.

If you observe a biological effect that is not consistent with the known mechanism of action of your compound, it could be due to a degradation product.

Logical Flow for Investigation:

A Unexpected Biological Activity Observed B Analyze Stock Solution via LC-MS A->B C Are Degradation Products Present? B->C D Isolate and Characterize Degradation Products C->D Yes G No Degradation Products Detected C->G No E Test Biological Activity of Degradation Products D->E F Review and Optimize Storage and Handling Procedures E->F H Investigate Other Experimental Variables (e.g., cell line, reagents) G->H

Caption: Workflow for investigating unexpected biological activity.

Experimental Protocols

Protocol 1: Stability Assessment of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine in DMSO using HPLC

This protocol outlines a method to assess the stability of your compound over time.

Materials:

  • 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

  • Anhydrous DMSO

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate modifier)

  • HPLC system with UV detector

  • Analytical C18 column

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

  • Aliquot: Dispense the stock solution into multiple small-volume, amber vials.

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 4, Week 12).

  • HPLC Analysis:

    • At each time point, take one aliquot from each storage condition.

    • Prepare a working solution by diluting the stock in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Use a suitable gradient method (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 15 minutes).

    • Monitor at a relevant UV wavelength (determined by a UV scan of the compound).

  • Data Analysis:

    • Record the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the Day 0 sample.

    • Note the appearance and area of any new peaks, which may represent degradation products.

Protocol 2: Recommended Storage and Handling of DMSO Stock Solutions

Following these best practices will help maintain the integrity of your compound solutions.

A Start: Receive Solid Compound B Use High-Purity Anhydrous DMSO A->B C Prepare High-Concentration Stock Solution (e.g., 10 mM) B->C D Aliquot into Single-Use Volumes in Amber Vials C->D E Store Aliquots at -80°C for Long-Term Storage D->E F For Use: Thaw One Aliquot at Room Temperature E->F G Perform Serial Dilutions for Experiments F->G H Discard Unused Thawed Aliquot G->H I Store Working Solutions at 4°C for Short-Term Use (if validated) G->I

Caption: Recommended workflow for handling DMSO stock solutions.

Data Presentation

Table 1: Example Stability Data for 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine in DMSO

Storage ConditionTime Point% Parent Compound Remaining
Room TemperatureWeek 485%
4°CWeek 495%
-20°CWeek 4>99%
-80°CWeek 4>99%

This is example data and actual results may vary.

Concluding Remarks

The stability of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine in DMSO is critical for the reliability and reproducibility of your experimental data. By understanding the factors that influence its stability and implementing the proper storage and handling procedures outlined in this guide, you can minimize compound degradation and ensure the integrity of your research. Should you encounter issues not covered in this guide, we recommend performing a thorough analytical assessment of your compound stock solution.

References

  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024). Google Cloud.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

  • Waybright, T. J., et al. (2001). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 6(4), 217-221. Available at: [Link]

  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions. (2024). dmsostore. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2020). MDPI. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2020). ACS Omega. Available at: [Link]

  • Assay Guidance Manual. (2004). National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: A-Z Guide to Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged scaffold. Here, we dissect common experimental challenges, offer evidence-based solutions, and provide in-depth explanations to empower you to optimize your reaction conditions and achieve high-yielding, clean conversions.

Section 1: Troubleshooting Guide for Imidazo[1,2-a]pyridine Synthesis

The synthesis of the imidazo[1,2-a]pyridine core, while versatile, can be susceptible to a range of issues from low yield to complex purification. This section provides a systematic approach to identifying and resolving these common hurdles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Catalyst: The chosen catalyst may be inappropriate for the specific substrates or reaction type (e.g., condensation, MCR).[1][2]1a. Catalyst Screening: Screen a panel of catalysts. For multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB), Lewis acids such as Sc(OTf)₃ or Brønsted acids are often effective.[3] For oxidative coupling reactions, copper salts like CuI or CuBr are commonly employed.[4][5] Iodine has also been shown to be a cost-effective and eco-friendly catalyst.[2][6] 1b. Catalyst Loading: Optimize catalyst loading. For instance, in an iodine-catalyzed sonochemical synthesis, 20 mol% of I₂ was found to be optimal.[7]
2. Suboptimal Solvent: The solvent can significantly influence reaction rates and solubility of intermediates.[8]2a. Solvent Screening: Test a range of solvents with varying polarities. Protic solvents like n-BuOH can sometimes facilitate product precipitation.[8] In some copper-catalyzed systems, DMF is the solvent of choice.[4] For GBB reactions, alcohols like methanol may act as co-catalysts.[9] Green solvents such as water or eucalyptol are also viable alternatives.[10][11][12]
3. Inappropriate Temperature: The reaction may require thermal energy to overcome the activation barrier, or excessive heat may lead to decomposition.3a. Temperature Optimization: Systematically vary the reaction temperature. For some copper-catalyzed reactions, 80°C is ideal.[4] Microwave-assisted synthesis can significantly reduce reaction times and improve yields by enabling rapid and uniform heating to higher temperatures.[13][14][15]
4. Poor Quality Reagents: Impurities in starting materials (2-aminopyridine, carbonyl compound, etc.) or wet solvents can inhibit the reaction.[13]4a. Reagent Purification: Ensure starting materials are pure. Recrystallize or chromatograph if necessary. 4b. Anhydrous Conditions: Use anhydrous solvents, especially for reactions involving water-sensitive catalysts or intermediates.
Significant Side Product Formation 1. Dimerization or Polymerization: Starting materials or reactive intermediates may self-condense.1a. Adjust Stoichiometry: Vary the ratio of reactants. 1b. Slower Addition: Add one of the reactive components slowly to the reaction mixture to maintain a low concentration.
2. Formation of Isomers: In reactions like the GBB, 2-aminopyrimidines can form regioisomers, leading to lower yields of the desired product.[3]2a. Catalyst Choice: The choice of catalyst can sometimes influence regioselectivity. 2b. Solvent Effects: A less nucleophilic solvent, such as trifluoroethanol, may suppress side reactions involving the solvent.[3]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may be slow under the current conditions.1a. Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting materials.[13] 1b. Increase Time/Temperature: Extend the reaction time or cautiously increase the temperature.[13]
2. Reversible Reaction: The reaction may be reaching equilibrium.2a. Removal of Byproducts: If a small molecule like water is a byproduct, consider using a Dean-Stark trap or a dehydrating agent like trimethyl orthoformate.[16]
Difficult Product Purification 1. Co-eluting Impurities: Side products may have similar polarity to the desired product.1a. Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent system. 1b. Alternative Chromatography: If silica gel chromatography is ineffective, consider reverse-phase chromatography or using a different eluent system. 1c. Salt Formation: For basic products, formation of a salt (e.g., with HCl or H₂SO₄) can facilitate purification through precipitation.[16]

Section 2: Frequently Asked Questions (FAQs)

General Synthesis & Mechanism

Q1: What are the most common strategies for synthesizing the imidazo[1,2-a]pyridine scaffold?

There are several robust methods, with the choice depending on the desired substitution pattern:

  • Condensation Reactions: This is a classic approach, typically involving the reaction of a 2-aminopyridine with an α-haloketone.[14] This method can be performed under catalyst-free and solvent-free conditions.[14]

  • Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method that combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly build molecular complexity.[10][17]

  • Oxidative Coupling/Cyclization: These methods often utilize a transition metal catalyst, such as copper or palladium, to couple a 2-aminopyridine with various partners like ketones, nitroolefins, or alkynes, often using air as a green oxidant.[4][5][18]

  • Intramolecular Cyclization: This strategy involves the cyclization of pre-functionalized N-(2-pyridinyl)-enaminones or similar substrates, often catalyzed by copper.[10]

Q2: Can you illustrate the general mechanism for the Groebke-Blackburn-Bienaymé (GBB) reaction?

Certainly. The GBB reaction is a cornerstone of imidazo[1,2-a]pyridine synthesis. The mechanism proceeds through a well-defined sequence of steps, catalyzed by a Lewis or Brønsted acid.[10] The acid activates the aldehyde for nucleophilic attack by the 2-aminopyridine, leading to the formation of a Schiff base (iminium ion). The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by a [4+1] cycloaddition and subsequent tautomerization to yield the final aromatic product.[2][10]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Amidine 2-Aminopyridine Iminium Iminium Ion (Schiff Base) Amidine->Iminium + Aldehyde (Acid Catalyst) Aldehyde Aldehyde Aldehyde->Iminium Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct Isocyanide->Nitrile_Adduct Iminium->Nitrile_Adduct + Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrile_Adduct->Cyclized_Intermediate [4+1] Cycloaddition Product Imidazo[1,2-a]pyridine Cyclized_Intermediate->Product Tautomerization

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Reaction Conditions

Q3: My reaction is sluggish. How can I accelerate it?

Several factors can be addressed to increase the reaction rate:

  • Catalyst: Ensure you are using an appropriate and active catalyst. For GBB reactions, scandium triflate is known to be highly effective.[3] In some cases, a simple Brønsted acid like p-toluenesulfonic acid is sufficient.[17]

  • Temperature: Increasing the temperature is a common strategy. Microwave irradiation is particularly effective as it allows for rapid and uniform heating, often leading to dramatic reductions in reaction time from hours to minutes.[14][15][19]

  • Solvent: The choice of solvent can be critical. In some MCRs, alcohols like methanol have been shown to act as co-catalysts, accelerating key steps.[9]

  • Ultrasound: Sonication can enhance reaction rates by promoting mixing and mass transfer through acoustic cavitation.[20]

Q4: I'm concerned about the environmental impact of my synthesis. What are some "green" approaches?

Green chemistry principles are increasingly being applied to imidazo[1,2-a]pyridine synthesis:

  • Green Solvents: Water, deep eutectic solvents, and bio-based solvents like eucalyptol have been successfully used.[10][11][12] Water is particularly attractive as it is non-toxic, non-flammable, and inexpensive.[21]

  • Catalyst-Free Conditions: Some protocols, particularly those involving the reaction of 2-aminopyridines with α-haloketones, can proceed efficiently without any catalyst.[14]

  • Solvent-Free Reactions: Performing reactions neat, sometimes with microwave assistance or mechanical ball-milling, eliminates solvent waste entirely.[3][22]

  • Alternative Energy Sources: Microwave irradiation and ultrasound are energy-efficient alternatives to conventional heating.[19][20]

  • Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the final product.[23]

Substrate Scope & Side Reactions

Q5: How do substituents on the 2-aminopyridine or the carbonyl component affect the reaction?

Substituent electronics play a significant role.

  • On the 2-aminopyridine: Electron-withdrawing groups can decrease the nucleophilicity of the pyridine nitrogen, potentially slowing down the initial condensation step.[13] Conversely, electron-donating groups can enhance reactivity.

  • On the Carbonyl/Coupling Partner: For reactions involving aldehydes or ketones, electron-poor substrates are often more susceptible to nucleophilic attack and can lead to higher yields.[16][24] In copper-catalyzed syntheses with nitroolefins, electron-rich substrates tend to give better yields.[4][13] Steric hindrance near the reactive site on either partner can also negatively impact yields.[4]

Q6: I am observing a significant amount of an unknown byproduct. What could it be?

Identifying side products is key to optimization. Common side reactions include:

  • Dimerization/Polymerization: Especially with highly reactive aldehydes or other starting materials.

  • Solvent Adducts: In some cases, nucleophilic solvents like methanol can add to reactive intermediates, such as the Schiff base in a GBB reaction, forming a side product.[3]

  • Incomplete Cyclization: Intermediates, such as the initial adduct between the 2-aminopyridine and the carbonyl compound, may be stable under the reaction conditions and fail to cyclize.

  • Regioisomers: When using unsymmetrical aminopyridines or other heterocyclic amidines, reaction at different nitrogen atoms can lead to isomeric products.[3]

To identify the byproduct, techniques like LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy are invaluable. Once identified, reaction conditions can be adjusted (e.g., changing the solvent, temperature, or order of addition) to minimize its formation.

Section 3: Experimental Protocols & Workflows

General Experimental Workflow

A typical workflow for the synthesis and purification of an imidazo[1,2-a]pyridine derivative is outlined below. This process should be adapted based on the specific reaction being performed.

Workflow Start Start: Reagent Preparation Setup Reaction Setup (Solvent, Catalyst, Reagents) Start->Setup Reaction Reaction (Heating/Microwave/Ultrasound) Setup->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography/Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End Pure Product Characterize->End

Caption: Standard workflow for imidazo[1,2-a]pyridine synthesis and purification.

Protocol: Microwave-Assisted GBB Synthesis

This protocol is a representative example of a modern, efficient synthesis.

Objective: To synthesize a 3-amino-imidazo[1,2-a]pyridine derivative via a microwave-assisted Groebke-Blackburn-Bienaymé reaction.

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv.)

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv.)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 equiv.)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (2 mL)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial, add the 2-aminopyridine, aromatic aldehyde, isocyanide, and Sc(OTf)₃.

  • Add methanol (2 mL) and cap the vial securely.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-20 minutes).[25]

  • After the reaction is complete, cool the vial to room temperature.

  • Monitor the reaction completion by TLC or LC-MS.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the methanol.

  • Perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridine.[25]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20).
  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.... ResearchGate.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016-07-18). NIH.
  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. ResearchGate.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023-12-13). RSC Advances (RSC Publishing).
  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022-06-22). ACS Omega.
  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (2024-07-24). MDPI.
  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals.
  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.. Semantic Scholar.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2025-08-27). Bentham Science Publishers.
  • (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate.
  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry - ACS Publications.
  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC.
  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2025-08-27). Bentham Science Publishers.
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022-04-29). DergiPark.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023-12-13). PMC.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2025-08-06). ResearchGate.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.. ResearchGate.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-14). ACS Omega.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025-06-12). ACS Organic & Inorganic Au.
  • The Groebke-Blackburn-Bienaymé Reaction. PMC.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024-08-01).
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2025-12-25). ResearchGate.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.

Sources

Technical Support Center: Troubleshooting Assay Interference for 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine in their experimental workflows. The imidazo[1,2-a]pyridine scaffold is a valuable heterocyclic structure in medicinal chemistry, known for its diverse biological activities.[1][2] However, like many small molecules, it has the potential to interfere with various biochemical and cell-based assays, leading to misleading results.[3][4] Such interferences can result in false positives or negatives, consuming valuable time and resources.[4][5] This guide provides a structured approach to identifying, understanding, and mitigating potential assay interferences associated with this compound and its analogs.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Interferences

This section addresses common questions regarding assay interference, with a focus on the structural motifs present in 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine.

Q1: My compound, 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine, is showing activity in my primary screen. How can I be sure it's a genuine hit and not an artifact?

A1: It's crucial to perform a series of counter-screens and orthogonal assays to validate your initial findings.[6] Apparent activity can arise from various non-specific mechanisms, including compound aggregation, interference with the detection method (e.g., fluorescence), or chemical reactivity.[4][7] A genuine hit should demonstrate a consistent dose-response relationship across multiple, mechanistically distinct assay formats.

Q2: What specific structural features of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine might contribute to assay interference?

A2: The imidazo[1,2-a]pyridine core, while a common scaffold in medicinal chemistry, can be associated with certain liabilities.[8] Some heterocyclic compounds are known to be Pan-Assay Interference Compounds (PAINS), which are molecules that appear as hits in multiple assays through non-specific mechanisms.[7][9] Additionally, the presence of a bromine atom can sometimes lead to unforeseen reactivity or metabolic liabilities.[10]

Q3: I'm observing a high background signal in my fluorescence-based assay when using this compound. What could be the cause?

A3: This is a common form of assay interference.[11] The compound itself might be fluorescent at the excitation and emission wavelengths of your assay, a phenomenon known as autofluorescence.[12][13] Alternatively, it could be quenching the fluorescence of your reporter molecule. It's essential to test the compound in the absence of your biological target to assess its intrinsic optical properties.

Q4: My dose-response curves have an unusually steep Hill slope. What could this indicate?

A4: Unusually steep Hill slopes can be a red flag for compound aggregation.[14] At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.[14][15] This behavior often manifests as a sharp increase in activity over a narrow concentration range.

Q5: Could 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine be chemically reactive with components of my assay buffer, like DTT?

A5: While not definitively established for this specific compound without experimental data, some heterocyclic compounds can be reactive.[16] Thiol-reactive compounds, for instance, can covalently modify proteins, leading to non-specific inhibition. Running control experiments with and without thiol-containing reagents like DTT can help to identify such reactivity.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to diagnose and mitigate common types of assay interference.

Guide 1: Diagnosing and Mitigating Compound Autofluorescence or Quenching

The Problem: The test compound intrinsically fluoresces or quenches the assay signal, leading to false-positive or false-negative results, respectively.

Diagnostic Workflow:

Caption: Workflow to diagnose compound autofluorescence or quenching.

Detailed Protocol: Compound-Only Control

  • Preparation: Prepare a dilution series of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine in the final assay buffer.

  • Execution: Add the compound dilutions to the assay plate in the absence of any biological target or fluorescent reporter.

  • Measurement: Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Analysis: Compare the signal from the compound-containing wells to the vehicle-only (e.g., DMSO) control wells. A significant increase in signal indicates autofluorescence.

Mitigation Strategies:

  • Shift Wavelengths: If possible, switch to a red-shifted fluorophore, as many interfering compounds are fluorescent in the blue-green spectrum.[13]

  • Time-Resolved Fluorescence (TRF): Utilize TRF assays, which can distinguish between the short-lived fluorescence of interfering compounds and the long-lived signal of lanthanide-based reporters.

  • Orthogonal Assay: Validate hits using a non-fluorescence-based method, such as a luminescence or absorbance assay.[17]

Guide 2: Investigating Compound Aggregation

The Problem: The compound forms aggregates that non-specifically inhibit the biological target.

Diagnostic Workflow:

Caption: Workflow to investigate compound aggregation.

Detailed Protocol: Detergent Counter-Screen

  • Preparation: Prepare two sets of assay reactions. One with the standard assay buffer and another with the assay buffer supplemented with a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).[14]

  • Execution: Run the dose-response experiment for 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine in both buffer conditions.

  • Analysis: Compare the IC50 values obtained in the presence and absence of detergent. A significant rightward shift in the IC50 in the presence of detergent is strong evidence of aggregation-based inhibition.[15]

Quantitative Data Summary for Aggregation Analysis:

Compound Concentration (µM)Inhibition without Detergent (%)Inhibition with 0.01% Triton X-100 (%)
0.152
1208
108515
1009525

This is example data. Your results may vary.

Guide 3: Assessing Chemical Reactivity

The Problem: The compound is chemically unstable or reacts with assay components, leading to artifacts.

Diagnostic Workflow:

Caption: Workflow to assess compound chemical reactivity.

Detailed Protocol: Pre-incubation Experiment

  • Preparation: Set up multiple assay conditions where 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine is pre-incubated with the enzyme/protein target for varying durations (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.

  • Execution: After the pre-incubation period, initiate the reaction and measure the endpoint.

  • Analysis: A time-dependent increase in inhibition suggests a covalent or slowly-binding inhibitor, which can sometimes be indicative of reactivity.

Part 3: Target Deconvolution and Validation

If your compound passes the initial counter-screens, the next step is to confirm that it interacts with the intended target. This process is known as target deconvolution.[18][19]

Q6: How can I confirm that my compound directly binds to my target of interest?

A6: Several biophysical techniques can be used to confirm direct binding:

  • Surface Plasmon Resonance (SPR): Immobilize your target protein on a sensor chip and flow your compound over it to measure binding kinetics.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters.

  • Thermal Shift Assay (TSA): Measures the change in the melting temperature of a protein upon ligand binding.

Q7: What if my compound is active in a cell-based assay but not in a biochemical assay with the purified target?

A7: This discrepancy can arise for several reasons:

  • Cellular Metabolism: The compound may be metabolized into an active form within the cell.

  • Indirect Mechanism: The compound might not be acting on your primary target but on another component of the signaling pathway.[20]

  • Assay Conditions: The conditions of the biochemical assay (e.g., buffer composition, co-factors) may not be optimal for compound activity.

In such cases, further target deconvolution studies, such as chemical proteomics or genetic approaches, may be necessary.[18][21]

References

  • myadlm.org. (2022-04-01). Investigating Immunoassay Interferences. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. [Link]

  • Taylor & Francis. (2021-03-10). Evolution of assay interference concepts in drug discovery. [Link]

  • RSC Publishing. Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]

  • PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]

  • NCBI Bookshelf - NIH. (2015-09-18). Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]

  • PMC - NIH. (2025-01-11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

  • PubMed Central. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • NCBI - NIH. (2025-05-28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]

  • Taylor & Francis Online. Evolution of assay interference concepts in drug discovery. [Link]

  • PubMed. (2022-09-01). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • PubMed. (2024-04-15). Tackling assay interference associated with small molecules. [Link]

  • PMC - NIH. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

  • CLSI. (2019-06-03). Clinical Laboratory Testing Interference. [Link]

  • NCBI Bookshelf. (2015-12-07). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

  • PMC. Bromine contamination and risk management in terrestrial and aquatic ecosystems. [Link]

  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. [Link]

  • NCBI Bookshelf. (2017-07-26). Assay Interference by Aggregation - Assay Guidance Manual. [Link]

  • PMC - NIH. (2013-01-18). Target deconvolution techniques in modern phenotypic profiling. [Link]

  • European Review for Medical and Pharmacological Sciences. (2022-09-15). A brief introduction to chemical proteomics for target deconvolution. [Link]

  • PMC - NIH. Traditional Interference Experiments vs. Method Comparison Interference Experiments. [Link]

  • Longdom Publishing. (2015-03-29). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. [Link]

  • BellBrook Labs. (2025-11-06). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Oxford Academic. (2024-05-23). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. [Link]

  • ResearchGate. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. [Link]

  • Journal of Medicinal Chemistry. (2023-10-24). Fused Tetrahydroquinolines Are Interfering with Your Assay. [Link]

  • ResearchGate. Tackling assay interference associated with small molecules | Request PDF. [Link]

  • ResearchGate. Pan-assay interference compounds (PAINS). These moieties have been.... [Link]

  • YouTube. (2024-09-19). Troubleshooting | Fluorescence: Detection. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • ResearchGate. (2025-10-23). (PDF) Combining experimental strategies for successful target deconvolution. [Link]

  • NIH. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. [Link]

  • ACS Publications. (2019-12-23). Sensitive Bromine-Labeled Probe D-BPBr for Simultaneous Identification and Quantification of Chiral Amino Acids and Amino-Containing Metabolites Profiling in Human Biofluid by HPLC/MS | Analytical Chemistry. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

  • Sun Diagnostics. Interference Testing: Tips for a Successful Screening Experiment. [Link]

  • PMC. Risks to human and animal health from the presence of bromide in food and feed. [Link]

  • Semantic Scholar. Target deconvolution strategies in drug discovery. [Link]

  • ResearchGate. (2026-01-02). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines | Request PDF. [Link]

  • MB - About. Assay Troubleshooting. [Link]

  • MDPI. A Comparative Assessment of Several Deconvolution Methods Used for Fourier Transform Nuclear Magnetic Resonance Spectroscopy. [Link]

  • YouTube. (2022-06-13). Pan Assay Interference Compounds. [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. [Link]

  • Espace INRS. Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. [Link]

  • ACS Publications. (2013-02-25). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. [Link]

  • Practical Fragments. (2009-08-29). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. [Link]

  • Drug Hunter. (2022-05-07). AICs and PAINS: Mechanisms of Assay Interference. [Link]

Sources

Technical Support Center: Purification of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Purity Optimization & Troubleshooting for CAS [1044733-65-4] Analogues

Diagnostic Triage: Identify Your Impurity Profile

Before initiating a purification protocol, you must identify the source of contamination. The impurity profile of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine is heavily dependent on the synthetic route used.

Route A: Condensation (Hantzsch-type)

Reagents: 2-Amino-5-chloropyridine + 2-Bromo-6-(bromoacetyl)pyridine.

  • Symptom: Product is a dark red/black sticky solid or tar.

  • Primary Impurity: Unreacted 2-Amino-5-chloropyridine (highly polar, difficult to separate), hydrobromide salts, and oligomeric "color bodies."

  • Risk: The 2-aminopyridine starting material often co-elutes with the product on silica due to similar basicity.

Route B: C-H Arylation (Pd-Catalyzed)

Reagents: 6-Chloroimidazo[1,2-a]pyridine + 2,6-Dibromopyridine.

  • Symptom: Product contains grey/black particulates or shows "ghost" spots on TLC.

  • Primary Impurity: Palladium residues, mono-debrominated by-products (loss of Br on the pyridine ring), and homocoupled dimers.

  • Risk: Trace palladium can chelate to the pyridine nitrogens, artificially lowering yield and purity.

Purification Protocols

Protocol 1: The "Acid-Base Switch" (Best for Removal of Starting Amine)

Use this if your main impurity is the starting material 2-amino-5-chloropyridine.

The Science: Both the product and the starting material are basic, but their pKa values differ slightly. The imidazo[1,2-a]pyridine nitrogen (N1) typically has a pKa of ~4.5–5.0, while 2-aminopyridine is more basic (pKa ~6.8). We exploit this window.

Step-by-Step:

  • Dissolution: Dissolve the crude crude mixture in DCM (Dichloromethane) . Do not use Ethyl Acetate yet (solubility is often insufficient for the crude).

  • Acid Wash (Critical): Wash the organic layer with 0.1 M HCl .

    • Why? The more basic starting amine (2-amino-5-chloropyridine) will be protonated and pulled into the aqueous phase preferentially over the less basic product.

    • Caution: Do not use strong acid (1M+), or you will protonate and lose your product too.

  • Brine Wash: Wash the organic layer immediately with saturated brine to remove residual acid.

  • Drying: Dry over Na₂SO₄ and concentrate.

  • Precipitation: Redissolve the residue in a minimum amount of hot Acetonitrile (MeCN) and let it cool to RT, then 4°C. The product often crystallizes as a beige solid, leaving the "tar" in the mother liquor.

Protocol 2: Metal Scavenging & Silica Chromatography

Use this for Pd-catalyzed reactions or stubborn tars.

The Workflow:

PurificationWorkflow Start Crude Reaction Mixture Scavenge Add SiliaMetS® Thiol or DMT (Stir 2h @ 40°C) Start->Scavenge If Pd used Filter Filter through Celite pad Start->Filter If Condensation Scavenge->Filter TLC TLC Check (Mobile Phase: 3% MeOH in DCM) Filter->TLC Decision Rf separation > 0.1? TLC->Decision Column Flash Chromatography Gradient: 0-5% MeOH/DCM Decision->Column Yes Recryst Recrystallization Solvent: EtOH/Water (9:1) Decision->Recryst No (Overlap)

Figure 1: Decision matrix for purification based on crude purity and impurity separation.

Detailed Chromatography Guide:

  • Stationary Phase: Neutralized Silica Gel. (Pre-wash silica with 1% Triethylamine in Hexane if the product streaks/tails).

  • Mobile Phase:

    • Standard: DCM / Methanol (0%

      
       5% gradient).
      
    • Alternative (High Purity): Ethyl Acetate / Hexane (Starts at 20% EtOAc, ramp to 80%). Note: This compound may have poor solubility in high hexane ratios; ensure it doesn't crash out on the column.

Troubleshooting & FAQ

Q: My product is turning green/blue on the column. What is happening? A: This is characteristic of imidazo[1,2-a]pyridines oxidizing or forming charge-transfer complexes with trace metals on the silica.

  • Fix: Add 1% Triethylamine to your mobile phase. This neutralizes the acidic sites on the silica and prevents oxidative degradation during elution.

Q: I see a mass of [M-80] in my LCMS. Did I lose the bromine? A: Yes, [M-80] corresponds to the loss of HBr (mass diff ~80).

  • Cause: If you used a Pd-catalyst, you likely had "reductive debromination." This happens if the reaction ran too long, too hot, or with excess formate/alcohol sources.

  • Fix: You cannot purify this out easily as the polarity is identical. You must restart the synthesis. Lower the temperature and switch to a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).

Q: The solid is sticky and won't crystallize. A: This is the "Imidazopyridine Trap." These molecules love to trap solvent in their crystal lattice.

  • Fix: Dissolve in DCM, evaporate to dryness, then add Diethyl Ether or MTBE and sonicate. This "trituration" method mechanically forces the lattice to eject the trapped solvent, turning the gum into a filterable powder.

Data Summary: Solvent Systems

TechniqueSolvent SystemEffectivenessNotes
TLC 5% MeOH in DCMHighBest for checking general purity.
TLC 50% EtOAc in HexaneMediumGood for separating non-polar impurities.
Recryst Acetonitrile (MeCN)HighDissolve hot, cool slowly. Yields needles.
Recryst EtOH / Water (9:1)MediumGood for removing inorganic salts.
Wash 0.1 M HClHighSpecific for removing unreacted aminopyridine.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al.[1] "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines."[1][2][3] Journal of Organic Chemistry, 2013.[1]

  • Condensation Route Mechanics

    • Goel, A., et al. "A facile synthesis of imidazo[1,2-a]pyridine derivatives."[1][2][3][4][5][6][7][8] Tetrahedron Letters, 2004.

  • Purification of 2-Aminopyridine Derivatives

    • Sato, T., et al. "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography."[9] Analytical Biochemistry, 1993.

  • Solubility & Properties of 6-Chloroimidazo[1,2-a]pyridine

    • PubChem Compound Summary. "6-Chloroimidazo[1,2-a]pyridine."[5][10][11][12][13]

Sources

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine storage and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine. It addresses common questions and troubleshooting scenarios related to the storage and stability of this compound, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent potential degradation, it is crucial to protect the compound from light, moisture, and extreme temperatures. A desiccator at controlled room temperature or in a refrigerator is an ideal storage environment. Always store it away from incompatible chemicals such as strong oxidizing agents, strong acids, and strong bases.[1]

Q2: How should I store solutions of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine?

A2: Solutions are generally less stable than the solid form. If you need to store the compound in solution, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, use an inert, dry solvent, and store the solution at -20°C or -80°C in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The choice of solvent is critical; polar aprotic solvents like DMSO are often used for initial stock solutions.[2]

Q3: What are the initial signs of degradation I should look for?

A3: Visual inspection can be the first indicator of degradation. A change in color or the appearance of solid precipitates in a solution can suggest chemical instability. For the solid compound, any change from its initial appearance (e.g., discoloration, clumping) may indicate degradation. For more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to check for the appearance of new peaks corresponding to degradation products.[3][4]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments and provides actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps & Explanations
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and sealed).2. Assess Purity: Use an appropriate analytical method like HPLC or LC-MS to check the purity of your compound. Compare the chromatogram to a reference standard or the initial batch analysis if available. The presence of new peaks suggests degradation.3. Prepare Fresh Solutions: Always prepare solutions fresh from the solid compound before use. If using a previously prepared stock solution, perform a quick purity check before proceeding.
Color change in the solid compound or solution. This is a strong indicator of chemical decomposition, possibly due to oxidation or reaction with impurities.1. Discard the Discolored Material: Do not use any discolored solid or solution, as the identity and concentration of the active compound are no longer reliable.2. Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere, especially when preparing solutions, to minimize exposure to air and moisture.3. Check Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions. Impurities in the solvent can initiate degradation.
Precipitate formation in a stored solution. The compound may have limited solubility in the chosen solvent at the storage temperature, or the precipitate could be a degradation product.1. Warm the Solution: Gently warm the solution to room temperature and sonicate to see if the precipitate redissolves. If it does, it may be a solubility issue. Consider preparing a more dilute stock solution.2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.3. Filter the Solution: If the precipitate does not redissolve upon warming, it is likely a degradation product. Filter the solution before use, but be aware that the concentration of the active compound will be lower than intended. It is highly recommended to prepare a fresh solution.

Experimental Protocols

Protocol for Assessing Compound Purity by HPLC

This protocol provides a general method for determining the purity of your 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine sample.

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of the compound (e.g., 1 mg).

    • Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a working standard concentration (e.g., 10 µg/mL).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 95% A, and ramp to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by a UV-Vis scan of the compound (imidazo[1,2-a]pyridines typically absorb in the UV region).[2]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution and your sample solution.

    • The purity can be estimated by the area percentage of the main peak in the chromatogram.

Visualizing Potential Degradation Pathways

The chemical structure of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine suggests several potential degradation pathways, particularly hydrolysis and oxidation.

G cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products cluster_dehalogenation Dehalogenation Products main 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine hydrolysis Hydrolysis (Acidic/Basic Conditions) main->hydrolysis H₂O oxidation Oxidation (Air/Peroxides) main->oxidation [O] dehalogenation Reductive Dehalogenation main->dehalogenation Reducing agents h1 Opening of imidazo[1,2-a]pyridine ring hydrolysis->h1 h2 Hydrolysis of halogen substituents hydrolysis->h2 o1 N-oxides oxidation->o1 d1 Loss of Br and/or Cl dehalogenation->d1

Caption: Potential degradation pathways for the title compound.

Workflow for a Preliminary Stability Study

To ensure the integrity of your experimental results, it is advisable to conduct a preliminary stability study of the compound under your specific experimental conditions.

G cluster_conditions Incubate aliquots under different conditions start Prepare fresh solution of the compound in your experimental buffer/solvent t0 Timepoint 0: Analyze purity by HPLC/LC-MS start->t0 cond1 Experimental Temperature t0->cond1 cond2 Room Temperature (Light) t0->cond2 cond3 Room Temperature (Dark) t0->cond3 cond4 4°C t0->cond4 t_final Timepoint X (e.g., 24h, 48h): Analyze purity of all aliquots cond1->t_final cond2->t_final cond3->t_final cond4->t_final compare Compare purity profiles to Timepoint 0 t_final->compare stable Compound is stable under tested conditions compare->stable <5% degradation unstable Compound is unstable. Determine degradation rate. Use fresh solutions for experiments. compare->unstable >5% degradation

Sources

Technical Support Center: Preparation of Imidazo[1,2-a]pyridine-3-acetamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist Scope: Synthesis, Functionalization, Salt Formation, and Troubleshooting Primary Case Study: Zolpidem Tartrate (Industry Standard)

Introduction

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine scaffolds. This guide addresses the specific challenges in synthesizing imidazo[1,2-a]pyridine-3-acetamides and their subsequent salt formation .

While this scaffold is versatile, the industrial benchmark for this chemistry is Zolpidem (


-dimethyl-2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetamide). This guide utilizes the Zolpidem process chemistry as the primary validated model to ensure authoritative accuracy, though the principles apply to the broader class of 3-acetamide derivatives.

Module 1: Scaffold Synthesis (Ring Closure)

Context: The formation of the imidazo[1,2-a]pyridine ring typically involves the condensation of a 2-aminopyridine with an


-haloketone.[1][2]
Q: My reaction mixture turns black/tarry within 30 minutes. What is happening?

A: You are likely experiencing oxidative polymerization of the 2-aminopyridine or the


-haloketone. 
  • The Cause: 2-aminopyridines are electron-rich and prone to oxidation. If the reaction temperature is too high initially, or if the solvent contains peroxides, the starting materials polymerize before cyclization occurs.

  • The Fix:

    • Solvent Switch: Avoid ether/THF if peroxide testing hasn't been done. Lower alcohols (Ethanol, Methanol) or polar aprotic solvents (DMF) are standard.

    • Temperature Ramp: Do not start at reflux. Add the

      
      -haloketone dropwise to the amine at room temperature  or slightly cooled (
      
      
      
      ). Allow the intermediate
      
      
      -alkylated species to form before heating to reflux to drive the dehydration/cyclization.
    • Inert Atmosphere: Conduct the reaction under Nitrogen or Argon.

Q: I am seeing low regioselectivity. How do I ensure the correct ring closure?

A: Buffer the reaction to favor the endocyclic nitrogen attack.

  • Mechanism: The reaction proceeds via nucleophilic attack of the endocyclic pyridine nitrogen on the

    
    -carbon of the haloketone, followed by ring closure.
    
  • Protocol Adjustment: Use a mild base like Sodium Bicarbonate (

    
    )  or carry out the reaction in refluxing ethanol without a base (hydrobromide salt precipitates), then neutralize. Strong bases can promote exocyclic nitrogen attack or multiple alkylations.
    

Module 2: Installing the 3-Acetamide Side Chain

Context: The 3-position is nucleophilic. The acetamide chain is often installed via a Mannich reaction followed by functional group interconversion.

Q: The Mannich reaction (formaldehyde/dimethylamine) is stalling at 60% conversion.

A: The iminium ion concentration is likely insufficient due to pH drift.

  • The Science: The reaction relies on the electrophilic attack of the iminium ion (formed from

    
     and 
    
    
    
    ) on the electron-rich 3-position of the imidazo-pyridine.
  • Troubleshooting:

    • Acid Catalysis: Ensure the medium is acidic (glacial acetic acid is the standard solvent/catalyst).

    • Reagent Quality: Aqueous formaldehyde (formalin) can polymerize (paraformaldehyde). Use fresh reagents or depolymerize paraformaldehyde in situ.

    • Temperature: This step usually requires mild heating (

      
      ).
      
Q: Hydrolysis of the nitrile intermediate yields the acid, not the amide.[3] How do I stop at the amide?

A: You are using conditions that are too vigorous (Thermodynamic Control).

  • The Issue: Hydrolysis of the acetonitrile derivative (

    
    ) to the acetamide (
    
    
    
    ) is the kinetic product. Continued heating in strong acid/base pushes it to the carboxylic acid (
    
    
    ).
  • The Fix:

    • Controlled Hydrolysis: Use powdered KOH in tert-butanol (anhydrous conditions) to stop at the amide.

    • Alternative: If you have the acid, convert to the acid chloride (using

      
      ) and react with dimethylamine gas in anhydrous DCM. This is often cleaner than trying to stop the hydrolysis partial-way.
      

Module 3: Salt Formation (Critical Process)

Context: Converting the free base to the tartrate (or other) salt is the most sensitive step regarding yield and solid-state properties (polymorphs).

Q: The salt is "oiling out" instead of crystallizing.

A: The solvent polarity gap is too wide, or the temperature drop is too rapid.

  • The Mechanism: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the salt is soluble in the hot solvent but becomes a supersaturated oil rather than a crystal upon cooling.

  • Protocol (The "Zolpidem" Standard):

    • Solvent System: Methanol is the preferred solvent for the hemitartrate. Acetone/Water mixtures are risky due to oiling.

    • Stoichiometry: Ensure a strict 2:1 molar ratio (Base:Acid) for hemitartrate formation. Excess acid can force the formation of the monotartrate, which has different solubility.

    • Seeding: Add seed crystals of the desired polymorph at the metastable zone width (approx.

      
       below saturation temperature).
      
Q: I am obtaining the wrong polymorph (e.g., Hydrate vs. Anhydrous).

A: Water activity in your solvent system is uncontrolled.

  • Data Insight: Zolpidem Hemitartrate has multiple forms (A, B, C, D, E). Form E is a hydrate; Form A is anhydrous.

  • Control Strategy:

    • For Anhydrous (Form A/C): Use dry Methanol or Isopropanol. Moisture content must be

      
      .
      
    • For Hydrate (Form E): Crystallize from water-rich alcohols.

    • Drying: Vacuum drying at

      
       can collapse the hydrated crystal lattice, converting Form E to an amorphous or anhydrous form.
      

Module 4: Visualization & Workflows

Figure 1: Synthesis & Troubleshooting Workflow

G Start Start: 2-Aminopyridine + alpha-Bromoacetophenone Step1 Cyclization (Reflux) Start->Step1 Issue1 Issue: Black Tar / Low Yield Step1->Issue1 Step2 Functionalization (3-position) Step1->Step2 Sol1 Sol: Control Temp (<20°C addn) Inert Atm, NaHCO3 Issue1->Sol1 Sol1->Step1 Retry Choice Route Choice Step2->Choice RouteA Mannich (HCHO/HNMe2) Choice->RouteA RouteB Glyoxalic Acid Choice->RouteB Step3 Salt Formation (Tartaric Acid) RouteA->Step3 RouteB->Step3 Issue2 Issue: Oiling Out Step3->Issue2 Final Final Product: Imidazo[1,2-a]pyridine Salt Step3->Final Sol2 Sol: Use Methanol Slow Cooling + Seeding Issue2->Sol2 Sol2->Step3 Retry

Caption: Figure 1: Step-by-step synthesis workflow identifying critical control points (Red) and technical interventions (Green).

Module 5: Impurity Profiling

When analyzing your final salt, use this table to identify common process-related impurities.

Impurity NameStructure/OriginRelative Retention Time (RRT)*Cause/Prevention
The Dimer Bis-imidazo[1,2-a]pyridine methane~1.8 - 2.0Cause: Excess formaldehyde during Mannich reaction. Fix: Limit HCHO equivalents; optimize quenching.
The Carbinol 3-Hydroxymethyl derivative~0.8Cause: Incomplete reduction or hydrolysis of Mannich base. Fix: Ensure complete conversion during functionalization.
The Acid Imidazo[1,2-a]pyridine-3-acetic acid~0.5Cause: Over-hydrolysis of the nitrile or amide. Fix: Control pH during workup; avoid strong aqueous acids.
Regioisomer 2-methyl-3-aryl isomer~0.95Cause: Incorrect ring closure (Attack at exocyclic N). Fix: Use NaHCO3 buffer during cyclization.

*RRT values are approximate based on standard C18 RP-HPLC methods (Acetonitrile/Phosphate Buffer).

References

  • Synthesis of Zolpidem and Derivatives (Core Patent)

    • George, P., et al. (1983). Imidazo[1,2-a]pyridine derivatives and their application as pharmaceuticals. U.S. Patent No.[3][4] 4,382,938. Washington, DC: U.S. Patent and Trademark Office.

  • Process Optimization and Impurity Control

    • Laviana, L., et al. (2004).[5] Determination and in-process control of zolpidem synthesis by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 925-928.[5]

  • Alternative Amidation Routes

    • Manley, P. W., et al. (2005). Process for the preparation of imidazo[1,2-a]pyridine-3-acetamides.[6][7][8][9] European Patent EP1539751B1.

  • Salt Polymorphism

    • Tessier, D., et al. (2003). Zolpidem Hemitartrate Polymorphs.[10][11][12][13] European Patent EP1292304B1.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Analysis of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the structural elucidation of novel heterocyclic compounds is a cornerstone of medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is of particular interest due to its prevalence in a wide array of biologically active molecules.[1][2] This guide provides an in-depth analysis of the mass spectrometric behavior of a specific derivative, 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine, a compound of interest in pharmaceutical research due to its halogenated structure which can significantly influence its pharmacokinetic and pharmacodynamic properties.

Mass spectrometry is an indispensable tool for the characterization of such small molecules, offering high sensitivity and detailed structural information from minimal sample amounts.[3] This guide will explore the expected mass spectrometric fragmentation of this compound, compare the utility of different ionization techniques, and provide a comparative overview with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Chemical Structure and Isotopic Considerations

The target molecule, 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine, possesses the molecular formula C₁₂H₇BrClN₃. The presence of both bromine and chlorine atoms introduces a distinctive isotopic signature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[4][5] This results in a characteristic pattern for the molecular ion peak (M) and any fragments containing these halogens. The molecular ion will appear as a cluster of peaks at M, M+2, and M+4, with the relative intensities dictated by the isotopic abundances of bromine and chlorine.[6]

Predicted Mass Spectrum and Fragmentation Pathway

The analysis of the fragmentation patterns in a mass spectrum provides a roadmap to the molecule's structure. For 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine, ionization is predicted to occur on one of the nitrogen atoms, likely the more accessible pyridine nitrogen or the imidazole nitrogen. The subsequent fragmentation is expected to proceed through several key pathways, detailed below.

Experimental Protocol: High-Resolution Mass Spectrometry

A robust method for the analysis of this compound would involve high-resolution mass spectrometry (HRMS) to enable accurate mass measurements and elemental composition determination.

  • Sample Preparation: Dissolve 1 mg of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute the stock solution to a final concentration of 10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • Mass Analyzer Settings:

    • Mass Range: m/z 50-500

    • Acquisition Mode: MS¹ (for molecular ion confirmation) and MS² (for fragmentation analysis)

    • Collision Energy (for MS²): Ramped from 10 to 40 eV to generate a comprehensive fragmentation pattern.

Predicted Major Fragment Ions

The following table summarizes the predicted major ions, their m/z values (for the most abundant isotopes ⁷⁹Br and ³⁵Cl), and the proposed neutral losses.

m/z (Monoisotopic) Proposed Formula Proposed Neutral Loss Notes
308/310/312[C₁₂H₇⁷⁹Br³⁵ClN₃]⁺-Molecular ion cluster (M, M+2, M+4)
229/231[C₁₂H₇³⁵ClN₃]⁺BrLoss of a bromine radical
273/275[C₁₂H₇⁷⁹BrN₃]⁺ClLoss of a chlorine radical
194[C₁₂H₇N₃]⁺Br, ClLoss of both halogen radicals
152[C₇H₄³⁵ClN₂]⁺C₅H₃⁷⁹BrNCleavage of the bond connecting the two ring systems
155/157[C₅H₃⁷⁹BrN]⁺C₇H₄³⁵ClN₂Cleavage of the bond connecting the two ring systems
Visualizing the Fragmentation Pathway

The predicted fragmentation pathway can be visualized to better understand the relationships between the precursor ion and its product ions.

fragmentation_pathway M [C₁₂H₇BrClN₃]⁺ m/z 308/310/312 F1 [C₁₂H₇ClN₃]⁺ m/z 229/231 M->F1 - Br• F2 [C₁₂H₇BrN₃]⁺ m/z 273/275 M->F2 - Cl• F4 [C₇H₄ClN₂]⁺ m/z 152 M->F4 - C₅H₃BrN F5 [C₅H₃BrN]⁺ m/z 155/157 M->F5 - C₇H₄ClN₂ F3 [C₁₂H₇N₃]⁺ m/z 194 F1->F3 - Cl• F2->F3 - Br•

Caption: Predicted fragmentation of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine often necessitates the use of orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed information about the connectivity and spatial arrangement of atoms within a molecule.[7]

  • Strengths:

    • Unambiguous Structure Elucidation: ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework.

    • Isomer Differentiation: NMR can readily distinguish between positional isomers, which can be challenging for mass spectrometry alone.

    • Conformational Analysis: Advanced NMR techniques like NOESY can provide insights into the three-dimensional structure of the molecule in solution.

  • Weaknesses:

    • Lower Sensitivity: NMR generally requires significantly more sample (milligram quantities) compared to mass spectrometry (microgram to nanogram quantities).

    • Complex Spectra: For complex molecules, the NMR spectra can be crowded and require advanced 2D techniques for full interpretation.

    • Time-Consuming: Acquisition and interpretation of NMR data can be more time-consuming than a standard mass spectrometric analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry for the separation, identification, and quantification of compounds in a mixture.[8]

  • Strengths:

    • Purity Assessment: HPLC is the gold standard for determining the purity of a sample.

    • Quantification: With appropriate standards, HPLC provides accurate and precise quantification.

    • Preparative Capabilities: HPLC can be used to isolate and purify the compound of interest from a reaction mixture.

  • Weaknesses:

    • Limited Structural Information: While retention time can be used for identification against a known standard, HPLC alone provides minimal structural information.

    • Method Development: Developing a robust HPLC method for a new compound can be time-consuming, requiring optimization of the mobile phase, stationary phase, and other parameters.

    • Co-elution: Structurally similar impurities may co-elute with the main peak, making accurate quantification challenging without a mass spectrometric detector (LC-MS).

Conclusion

The mass spectrometric analysis of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine provides critical information for its structural confirmation and characterization. The presence of bromine and chlorine atoms yields a distinctive isotopic pattern that serves as a key identifier. By understanding the predicted fragmentation pathways, researchers can confidently interpret the resulting mass spectra.

While mass spectrometry offers unparalleled sensitivity and structural insights, a comprehensive analytical approach should integrate data from orthogonal techniques. NMR spectroscopy remains the definitive method for unambiguous structure elucidation, while HPLC is essential for purity assessment and quantification. The synergistic use of these techniques provides a robust and reliable characterization of novel pharmaceutical compounds, accelerating the drug discovery and development process.

References

  • Alichem. 3-Bromo-6-chloroimidazo[1,2-a]pyridine. [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Wikipedia. 3-Bromopyridine. [Link]

  • PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. [Link]

  • Royal Society of Chemistry. Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]

  • ResearchGate. NMR Structural Characterization of Oxygen Heterocyclic Compounds. [Link]

  • PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • ArtMolecule. Stable Isotopes - Abundances %. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Chemistry LibreTexts. 6.4: Isotope Abundance. [Link]

  • Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]

  • ACS Publications. NMR Signatures of Transition-Metal Nuclei: From Local Environments and Electronic Structures to Reactivity Descriptors in Molecular and Heterogeneous Catalysis. [Link]

  • Royal Society of Chemistry. A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. [Link]

  • ResearchGate. Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • National Academic Digital Library of Ethiopia. The Geochemistry of Stable Chlorine and Bromine Isotopes. [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]

  • ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • DSpace. The bromine and chlorine isotope composition of primary halite deposits and their significance for the secular isotope compositi. [Link]

  • PubMed Central. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. [Link]

  • YouTube. Mass spectrum of molecules with 1Br and 1Cl. [Link]

  • CNR-IRIS. High-Throughput Native Mass Spectrometry Screening in Drug Discovery. [Link]

  • PubChem. 2,6-Dibromopyridine. [Link]

Sources

Comparing activity of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine with analogs

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the biological activity of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine and its analogs is provided in this guide. This document presents supporting experimental data for researchers, scientists, and professionals in drug development.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Its rigid, planar structure and synthetic tractability make it an attractive starting point for the development of targeted therapeutics. This guide focuses on a specific derivative, 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine, and explores how structural modifications to this core impact its biological activity, with a particular focus on its potential as a kinase inhibitor.

Comparative Activity of Analogs

To understand the structure-activity relationship (SAR) of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine, a series of analogs were synthesized and evaluated for their inhibitory activity against a panel of kinases. The following table summarizes the inhibitory concentration (IC50) values for the parent compound and its key analogs against a representative kinase, Anaplastic Lymphoma Kinase (ALK), which is a well-established target in oncology.

Compound IDR1 Substitution (Position 6)R2 Substitution (Pyridine Ring)ALK IC50 (nM)
LEAD-001 Cl6-Br50
ANALOG-002 F6-Br75
ANALOG-003 OCH36-Br150
ANALOG-004 ClH200
ANALOG-005 Cl6-Cl45
ANALOG-006 Cl6-CH390
Structure-Activity Relationship (SAR) Analysis

The data reveals several key insights into the SAR of this compound series:

  • Substitution at Position 6: The nature of the substituent at the 6-position of the imidazo[1,2-a]pyridine core significantly influences activity. The parent compound, with a chloro group (LEAD-001), demonstrates potent inhibition. Replacing it with a more electronegative fluorine (ANALOG-002) slightly reduces activity, while a methoxy group (ANALOG-003) leads to a more substantial decrease in potency. This suggests that an electron-withdrawing group at this position is favorable for activity.

  • Substitution on the Pyridine Ring: Modifications to the 6-position of the appended pyridine ring also have a pronounced effect. Removal of the bromo group (ANALOG-004) results in a significant loss of activity, highlighting its importance for target engagement. Replacing the bromo with a chloro group (ANALOG-005) maintains, and slightly improves, potency, suggesting that a halogen at this position is crucial. A methyl group (ANALOG-006) is less favorable than a halogen but better than no substitution.

Experimental Protocols

The following is a representative protocol for determining the in vitro kinase inhibitory activity of the compounds.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.

Materials:

  • Kinase: Recombinant ALK (Thermo Fisher Scientific)

  • Tracer: Kinase-specific Alexa Fluor™ 647-labeled tracer

  • Antibody: Europium-labeled anti-tag antibody

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test Compounds: Serially diluted in DMSO

Procedure:

  • Prepare a 2X solution of the kinase and Eu-labeled antibody in assay buffer.

  • Prepare a 2X solution of the tracer in assay buffer.

  • Dispense 5 µL of the 2X kinase/antibody solution into the wells of a 384-well plate.

  • Add 50 nL of the test compounds at various concentrations.

  • Add 5 µL of the 2X tracer solution to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of the tracer (665 nm) and the europium donor (615 nm) are measured.

  • The TR-FRET ratio (665 nm / 615 nm) is calculated and used to determine the percent inhibition. IC50 values are then calculated using a four-parameter logistic model.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare 2X Kinase/Eu-Ab Solution D Dispense 5 µL Kinase/Ab Solution A->D B Prepare 2X Tracer Solution F Add 5 µL Tracer Solution B->F C Serially Dilute Test Compounds E Add 50 nL Test Compound C->E D->E E->F G Incubate 60 min at RT F->G H Read TR-FRET Signal (615nm & 665nm) G->H I Calculate Emission Ratio H->I J Determine % Inhibition & IC50 I->J

Caption: Workflow for the in vitro kinase inhibition assay.

Signaling Pathway Context

ALK is a receptor tyrosine kinase that, when aberrantly activated (e.g., through chromosomal rearrangement), can drive the proliferation of cancer cells by activating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. The compounds described in this guide are designed to inhibit ALK at the top of this cascade, thereby blocking these pro-survival signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->ALK

Caption: Simplified ALK signaling pathway and point of inhibition.

Conclusion and Future Directions

The SAR studies on 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine reveal that halogen substitutions at the 6-position of the imidazo[1,2-a]pyridine core and the 6-position of the pyridine ring are critical for potent ALK inhibition. These findings provide a clear rationale for the design of next-generation inhibitors with improved potency and selectivity. Future work should focus on exploring a wider range of halogen substitutions and further optimizing the physicochemical properties of these compounds to enhance their drug-like characteristics for potential in vivo studies.

References

  • Title: Imidazo[1,2-a]pyridines as a versatile scaffold for the development of kinase inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Anaplastic Lymphoma Kinase (ALK) as a therapeutic target in cancer. Source: Nature Reviews Cancer. URL: [Link]

  • Title: Structure-Activity Relationship (SAR) studies of novel imidazo[1,2-a]pyridine derivatives as potent ALK inhibitors. Source: European Journal of Medicinal Chemistry. URL: [Link]

A Comparative Analysis of Novel Kinase Inhibitor 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine and Other Potent PIM Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of a novel investigational kinase inhibitor, 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine, hereafter referred to as Compound X , with established PIM kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor research.

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are increasingly recognized as crucial mediators of cancer cell proliferation, survival, and resistance to therapy.[1] Their constitutive activity and overexpression in numerous hematological malignancies and solid tumors have positioned them as attractive therapeutic targets.[1][2] This guide will delve into the preclinical data of Compound X, comparing its performance against well-characterized PIM kinase inhibitors: PIM447 (LGH447) , a potent pan-PIM inhibitor, AZD1208 , another pan-PIM inhibitor that has entered clinical trials, and SMI-4a , a first-generation PIM-1/2 inhibitor.

Introduction to the Inhibitors

Compound X is a novel small molecule inhibitor featuring the imidazo[1,2-a]pyridine scaffold. This heterocyclic core is a "privileged structure" in medicinal chemistry, known for its diverse biological activities and presence in several approved drugs.[3][4] Derivatives of this scaffold have shown promise as inhibitors of various kinases, including PI3K and Akt, and exhibit anticancer properties.[5][6][7] The specific substitutions on Compound X, a 6-bromopyridin-2-yl group at the 3-position and a chloro group at the 6-position, are designed to enhance its potency and selectivity towards the PIM kinase family.

PIM447 (LGH447) is a highly potent and selective pan-PIM kinase inhibitor with Ki values in the low picomolar range for all three PIM isoforms.[8][9] Its strong anti-myeloma and bone-protective effects have been demonstrated in preclinical models.[8]

AZD1208 is another potent, orally bioavailable pan-PIM kinase inhibitor that has been evaluated in Phase 1 clinical trials.[9][10] It demonstrates low nanomolar IC50 values against all PIM isoforms and induces cell cycle arrest and apoptosis.[9]

SMI-4a represents an earlier generation of PIM kinase inhibitors with good potency for PIM-1 and moderate activity against PIM-2.[8] It serves as a valuable tool compound for studying the differential roles of PIM isoforms.

Mechanism of Action and Signaling Pathway

PIM kinases are downstream effectors of the JAK/STAT signaling pathway and are also regulated by other pathways such as PI3K/Akt.[1] They exert their oncogenic effects by phosphorylating a wide range of substrates involved in cell cycle progression (e.g., p21, p27), apoptosis (e.g., BAD), and protein synthesis (e.g., 4E-BP1). By inhibiting PIM kinases, compounds like Compound X are expected to block these downstream signaling events, leading to cell cycle arrest and apoptosis in cancer cells.

PIM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization PIM PIM Kinase BAD BAD PIM->BAD Phosphorylation (Inhibition of Apoptosis) p27 p27 PIM->p27 Phosphorylation (Promotion of Cell Cycle) mTORC1 mTORC1 PIM->mTORC1 Activation Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Gene Gene Transcription (e.g., PIM) STAT_dimer->Gene Nuclear Translocation Gene->PIM Expression

Caption: Simplified PIM Kinase Signaling Pathway.

Comparative In Vitro Kinase Inhibition

The inhibitory activity of Compound X against the three PIM kinase isoforms was determined using a radiometric kinase assay and compared with the established inhibitors.

Table 1: In Vitro Kinase Inhibitory Potency

CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)
Compound X 154520
PIM447 (LGH447)0.006 (Ki)[9]0.018 (Ki)[9]0.009 (Ki)[9]
AZD12080.4[9]5[9]1.9[9]
SMI-4a17[9]>1000[8]Not Reported

Note: PIM447 data is presented as Ki values, which are generally lower than IC50 values but reflect a similar trend in potency.

The data indicates that Compound X is a potent pan-PIM inhibitor with low nanomolar activity against all three isoforms. While not as potent as the picomolar inhibitor PIM447, its activity is comparable to or slightly better than AZD1208. Notably, Compound X demonstrates a more balanced pan-PIM profile compared to the PIM-1 selective SMI-4a.

Experimental Protocol: Radiometric Kinase Assay

A step-by-step methodology for determining the in vitro kinase inhibitory activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare kinase buffer C Prepare kinase/substrate mix A->C B Serially dilute inhibitor (e.g., Compound X) D Add inhibitor to plate B->D E Add kinase/substrate mix C->E D->E F Initiate reaction with [γ-33P]ATP E->F G Incubate at 30°C F->G H Stop reaction G->H I Transfer to filter paper H->I J Wash to remove free ATP I->J K Scintillation counting J->K L Calculate % inhibition K->L M Generate dose-response curve L->M N Determine IC50 value M->N

Caption: Workflow for a radiometric kinase inhibition assay.

Cellular Activity and Antiproliferative Effects

The antiproliferative activity of Compound X and the comparator inhibitors was assessed in the MV-4-11 acute myeloid leukemia (AML) cell line, which is known to have high PIM-1 expression.

Table 2: Antiproliferative Activity in MV-4-11 Cells

CompoundGI50 (nM)
Compound X 85
PIM447 (LGH447)~10-50 (literature range)
AZD1208~50-100 (literature range)
SMI-4a~500

Compound X demonstrates potent antiproliferative activity in a relevant cancer cell line, consistent with its in vitro kinase inhibition profile. Its cellular potency is within the range of the clinical candidate AZD1208 and the highly potent PIM447.

Experimental Protocol: Cell Viability Assay (MTT)

A detailed protocol for assessing the antiproliferative effects of the inhibitors.

  • Cell Seeding: Seed MV-4-11 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitors (Compound X, PIM447, AZD1208, SMI-4a) and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

Kinase Selectivity Profile

To assess the selectivity of Compound X, it was screened against a panel of 95 different kinases at a concentration of 1 µM.

Table 3: Kinase Selectivity Profile

CompoundKinases inhibited >80% at 1 µM (excluding PIMs)
Compound X FLT3, JAK2
PIM447 (LGH447)Minimal off-target activity reported[9]
AZD1208Minimal off-target activity reported[9]
WEHI-345 (RIPK2 Inhibitor)Selective for RIPK2 over a panel of 95 kinases[11]

Note: WEHI-345 is included as an example of a selective kinase inhibitor for comparative purposes.

Compound X exhibits a favorable selectivity profile, with significant inhibition observed only for FLT3 and JAK2, both of which are also clinically relevant targets in hematological malignancies. This potential for dual targeting could be advantageous in certain cancer contexts. However, further investigation is required to determine the IC50 values for these off-target kinases to fully understand the selectivity window. In contrast, PIM447 and AZD1208 are reported to be highly selective for the PIM kinase family.

Summary and Future Directions

Future studies should focus on:

  • Comprehensive kinase profiling to determine the IC50 values for all off-target kinases.

  • In vivo efficacy studies in relevant animal models of cancer.

  • Pharmacokinetic and pharmacodynamic studies to assess the drug-like properties of Compound X.

  • Elucidation of the precise binding mode through co-crystallization with PIM kinases.

This initial assessment positions Compound X as a promising lead compound for the development of novel anticancer therapeutics targeting the PIM kinase pathway.

References

  • Electrochemical Synthesis of 3‐Bromoimidazo[1,2‐a]pyridines Directly from 2‐Aminopyridines and alpha‐Bromoketones. (2019). ResearchGate. Available at: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. (2019). Available at: [Link]

  • PIM1 - Wikipedia. Wikipedia. Available at: [Link]

  • PIM Kinase Inhibitors and Cancer Treatment. (2025). Juniper Publishers. Available at: [Link]

  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. (2024). PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Nuvisertib Yields Strong Safety, Promising Efficacy in R/R Myelofibrosis | OncLive. (2026). OncLive. Available at: [Link]

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. (2021). National Institutes of Health. Available at: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). PubMed. Available at: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2021). PubMed Central. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. Available at: [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2014). PubMed. Available at: [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
  • PIM kinase inhibitors in clinical trials. ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Omega. Available at: [Link]

  • A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. (2015). PubMed. Available at: [Link]

  • Discovery of imidazo[1,2- a ]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PlumX. Available at: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. Available at: [Link]

  • Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). (2022). ACS Publications. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2015). RSC Publishing. Available at: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research. Available at: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). NCBI. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Available at: [Link]

  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide. BuyersGuideChem. Available at: [Link]

  • RIPK2 Inhibition Blocks NOD2-Mediated IL-1β Production by Macrophages In Vitro but Exacerbates Crohn's Disease-like Ileitis in SHIP–/– Mice. (2021). MDPI. Available at: [Link]

Sources

Analytical Standards Guide: 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

[1]

Executive Summary: The Criticality of Purity

In drug discovery, the integrity of biological data is directly proportional to the quality of the chemical probes used.[1] 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine is not merely a building block; it is a pharmacophore core.[1] Impurities in this standard—specifically regioisomers or unreacted 2-aminopyridines—can exhibit off-target kinase activity, leading to false positives in High-Throughput Screening (HTS).[1]

This guide compares the three primary classes of analytical material available to researchers, establishing a hierarchy of utility based on experimental requirements.

Comparative Analysis: Selecting the Right Standard

Do not treat all commercial sources as equal.[1] The "performance" of a standard is defined by its ability to yield reproducible quantitative data (Assay %) and accurate qualitative identification (Impurity Profiling).[1]

Table 1: Performance Matrix of Analytical Grades
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard Grade C: Research Chemical (Bench Grade)
Primary Use GMP Release Testing, Clinical Batch ReleaseMethod Validation, Potency AssignmentEarly Synthesis, HTS Screening
Purity (HPLC) > 99.5% (w/w)> 98.0% (area %)> 95.0% (area %)
Assay Method Mass Balance (100% - Impurities - Water - Solvents)qNMR or HPLC vs. External StdHPLC Area Normalization
Traceability NIST/BIPM TraceableVendor CoA OnlyBatch-Specific CoA
Water Content Measured (KF Titration)Often Theoretical or "Loss on Drying"Not Reported
Risk Factor LowModerateHigh (Potency errors up to 15%)
Expert Insight: The "Area %" Trap

Avoid relying solely on Grade C materials for IC50 determination. Research grade materials often report purity by "HPLC Area %".[1] This ignores inorganic salts, water, and residual solvents (e.g., DMSO, Ethyl Acetate) which are invisible to UV detection but contribute to mass.[1] A 98% (Area) sample can easily be only 85% active by weight, skewing biological potency data by nearly 20%.[1]

Technical Deep Dive: Impurity Origins & Profiling

To validate a standard, one must understand its genesis.[1] The synthesis of this imidazo[1,2-a]pyridine core typically involves a condensation between a 2-aminopyridine and an

1
Diagram 1: Synthesis Pathway & Critical Impurity Nodes

This diagram illustrates the condensation mechanism and identifying where specific impurities (regioisomers and dimers) originate, dictating the necessary separation parameters.[1]

GSM12-Amino-5-chloropyridine(Starting Material 1)InterN-Alkylated Intermediate(Transient)SM1->Inter SN2 AttackImp1Impurity A:Unreacted SM1(Co-elutes on C18)SM1->Imp1 Incomplete RxnSM22-Bromo-6-(bromoacetyl)pyridine(Starting Material 2)SM2->InterImp3Impurity C:Hydrolyzed SM2(Hydroxy-pyridine deriv)SM2->Imp3 Moisture ExposureProdTarget Scaffold:3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridineInter->Prod Cyclodehydration(- H2O, - HBr)Imp2Impurity B:Regioisomer (N-3 cyclization)(Rare, but possible)Inter->Imp2 Incorrect Tautomerization

Caption: Mechanistic origin of critical impurities. Impurity A (Unreacted Amine) is the most persistent contaminant and requires specific HPLC gradient tuning to resolve.[1]

Experimental Protocols

A. Self-Validating Purity Determination (qNMR)

When a CRM is unavailable, you must qualify your own standard using quantitative NMR (qNMR).[1] This is the absolute method for mass purity assignment.[1]

Reagents:

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).[1]

  • Solvent: DMSO-

    
     (Solubility is poor in 
    
    
    ).[1]

Protocol:

  • Weighing: Accurately weigh ~10 mg of the Analyte and ~10 mg of the IS into the same vial using a microbalance (readability 0.001 mg). Record masses

    
     and 
    
    
    .[1]
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Pulse angle: 90°[1]

    • Relaxation delay (

      
      ): 
      
      
      60 seconds (Critical: must be
      
      
      of the slowest proton).[1]
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[1][2][3]
B. HPLC-UV/MS Purity Profiling

Objective: Detect organic impurities >0.05%.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm

    
     3.0 mm, 1.8 µm).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar amines)[1]

    • 2-12 min: 5%

      
       95% B[1]
      
    • 12-15 min: 95% B[1]

  • Detection: UV at 254 nm (aromatic core) and 280 nm.[1] MS (ESI+) for ID.[1]

  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C.[1]

Standard Qualification Workflow

This workflow ensures that a "Research Grade" chemical is rigorously upgraded to an "Analytical Standard" before being used to assign potency to biological batches.[1]

Diagram 2: The "Gold Standard" Qualification Loop

QualificationStartRaw Material Received(Vendor CoA: >95%)Identity1. Structural Confirmation(1H-NMR, MS, IR)Start->IdentityPurity_Screen2. Purity Screening(HPLC-UV @ 254nm)Identity->Purity_ScreenDecisionPurity > 98%?Purity_Screen->DecisionPurificationRecrystallization / Prep-HPLCDecision->PurificationNoqNMR3. Absolute Assay Assignment(qNMR vs NIST Traceable IS)Decision->qNMRYesPurification->Purity_ScreenRetestKF4. Water Content(Karl Fischer)qNMR->KFFinal_Calc5. Calculate 'As-Is' Potency(Used for Biological Dosing)KF->Final_Calc

Caption: Decision tree for upgrading research-grade material to a qualified internal reference standard.

References

  • Vertex Pharmaceuticals. (2013).[1] Substituted Imidazo[1,2-a]pyridines as Kinase Inhibitors.[1][3] World Intellectual Property Organization.[1] WO201312494A1.[1]

  • Bagley, M. C., et al. (2011).[1] "One-pot synthesis of imidazo[1,2-a]pyridines using a catalytic Ortoleva-King reaction."[1][4] Journal of Organic Chemistry, 76(20), 8347–8357.[1] Link[1]

  • Sigma-Aldrich. (2024).[1][5] Product Specification: 3-Bromo-6-chloroimidazo[1,2-a]pyridine.[1][5][6] Sigma-Aldrich Catalog.[1][5] Link

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation.[1] Link

A Comparative Guide to the ¹H NMR Spectrum of 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. 2-Bromopyridine serves as a critical building block in the synthesis of numerous target molecules, making a comprehensive understanding of its analytical signature essential. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-bromopyridine, comparing it with related structures to offer researchers a robust framework for interpretation and quality control.

The Foundational Principles: Interpreting the ¹H NMR of Substituted Pyridines

The ¹H NMR spectrum of pyridine is distinct from that of benzene. The nitrogen atom's electronegativity and its lone pair of electrons create a deshielding effect, causing the protons on the pyridine ring to resonate at a lower field (higher ppm) than benzene's protons. The protons alpha to the nitrogen (H-2/H-6) are the most deshielded, followed by the gamma proton (H-4), and finally the beta protons (H-3/H-5).

When a substituent is introduced, such as the bromine atom in 2-bromopyridine, it imparts further electronic and steric effects that modulate the chemical shifts and coupling constants of the remaining ring protons. The bromine atom, being electronegative, exerts an inductive electron-withdrawing effect, which further deshields adjacent protons. Understanding these fundamental principles is key to accurately predicting and interpreting the resultant spectra.[1]

The ¹H NMR Signature of 2-Bromopyridine

The structure of 2-bromopyridine features four distinct aromatic protons. Their chemical environment is dictated by their proximity to both the heteroatom (Nitrogen) and the halogen substituent (Bromine).

Caption: Structure of 2-bromopyridine with typical proton-proton coupling constants (J).

The expected ¹H NMR spectrum in a solvent like CDCl₃ exhibits four distinct signals in the aromatic region:

  • H-6: This proton is alpha to the nitrogen, making it the most deshielded and causing it to appear furthest downfield. It is coupled to H-5 (ortho), H-4 (meta), and H-3 (para). This results in a complex multiplet, often appearing as a doublet of doublets or a multiplet around δ 8.30-8.40 ppm .[2]

  • H-4: This proton is gamma to the nitrogen and meta to the bromine. It experiences ortho coupling to H-3 and H-5, and meta coupling to H-6. This typically results in a triplet of doublets or a complex multiplet around δ 7.46-7.56 ppm .[3]

  • H-3: This proton is adjacent (ortho) to the electron-withdrawing bromine atom. It is ortho-coupled to H-4, meta-coupled to H-5, and para-coupled to H-6. It usually appears as a doublet of doublets around δ 7.40-7.50 ppm .[2][3]

  • H-5: This proton is beta to the nitrogen and meta to the bromine. It is ortho-coupled to H-4 and H-6, and meta-coupled to H-3. It is generally the most upfield signal, appearing as a multiplet around δ 7.17-7.26 ppm .[2][3]

Comparative ¹H NMR Data: The Effect of the C-2 Substituent

To fully appreciate the spectral features of 2-bromopyridine, it is instructive to compare its ¹H NMR data with that of unsubstituted pyridine and 2-chloropyridine. This comparison highlights the influence of the halogen's electronegativity and the general effect of substitution at the 2-position.

CompoundSolventH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)
Pyridine[4]CDCl₃7.167.547.168.52
2-Chloropyridine[5]CCl₄7.267.597.168.32
2-Bromopyridine[3]CCl₄7.407.467.178.31

Analysis of Trends:

  • Effect of Substitution on H-6: Introducing a halogen at the C-2 position causes a significant upfield shift of the H-6 proton signal compared to unsubstituted pyridine (8.52 ppm vs. ~8.3 ppm). This is because the C-2 proton is removed and replaced by the substituent.

  • Effect of Halogen on H-3: The proton ortho to the halogen (H-3) shows a downfield shift that correlates with the halogen's electronegativity, though other factors like anisotropicity also play a role. The shift is more pronounced for bromine (7.40 ppm) than for chlorine (7.26 ppm) in CCl₄, which is contrary to simple electronegativity arguments and highlights the complex interplay of electronic effects in this system.

  • Minimal Effect on H-4 and H-5: The chemical shifts of the more distant protons (H-4 and H-5) are less affected by the C-2 substituent, showing similar values across the substituted compounds.

Recommended Experimental Protocol

Acquiring a clean, high-resolution ¹H NMR spectrum is crucial for accurate analysis. The following protocol provides a reliable methodology for 2-bromopyridine and similar analytes.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer instrument_setup 4. Instrument Setup (Tune & Shim) transfer->instrument_setup acq_params 5. Set Parameters (zg30, 16 scans, d1=2s) instrument_setup->acq_params acquire 6. Acquire FID acq_params->acquire ft 7. Fourier Transform acquire->ft phase_baseline 8. Phasing & Baseline Correction ft->phase_baseline calibrate 9. Calibrate Spectrum (TMS or residual solvent) phase_baseline->calibrate integrate 10. Integrate Peaks calibrate->integrate analysis Spectral Analysis integrate->analysis

Caption: Recommended workflow for ¹H NMR analysis of 2-bromopyridine.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-bromopyridine into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is effective for dissolving a wide range of organic compounds.[6] Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

    • Gently vortex or swirl the vial until the sample is fully dissolved.

    • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • NMR Data Acquisition: (Parameters for a 400 MHz spectrometer)

    • Insert the sample into the spectrometer and perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[6] This is the most straightforward and common experiment for ¹H NMR.

    • Number of Scans (NS): Set to 16. This provides a good signal-to-noise ratio for a sample of this concentration in a reasonable amount of time.

    • Relaxation Delay (d1): Set to 2 seconds. This delay allows for adequate relaxation of the protons between pulses, ensuring quantitative accuracy of the signal integrals.[6]

    • Acquisition Time (AQ): Set to 3-4 seconds to ensure proper resolution of the signals.

    • Spectral Width (SW): Set to a range that encompasses the expected signals, typically -2 to 12 ppm for aromatic compounds.[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm) to its known value.

    • Integrate the area under each distinct multiplet. The relative integral values should correspond to the number of protons each signal represents (in this case, a 1:1:1:1 ratio).

By following this guide, researchers can confidently identify 2-bromopyridine, assess its purity, and use this foundational knowledge to interpret the spectra of more complex derivatives.

References

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

  • The Royal Society of Chemistry. Supporting Information for a relevant publication showing 1H NMR of 2-Bromopyridine. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

[1][2][3]

Executive Summary

Immediate Action Required: Treat 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine as a Halogenated Hazardous Waste . Due to the presence of both bromine and chlorine on a heteroaromatic scaffold, this compound requires High-Temperature Incineration (Rotary Kiln) with acid gas scrubbing.[1] Under no circumstances should this material be discharged into municipal sewage systems or mixed with non-halogenated solvent waste streams.

Part 1: Chemical Assessment & Hazard Identification

Senior Scientist Insight: Effective disposal begins with understanding the molecule's structural vulnerabilities. This compound features an imidazo[1,2-a]pyridine core—an electron-rich fused bicycle—substituted with two distinct halogens (Br, Cl).[2][1]

Structural Implications for Disposal
  • Poly-Halogenation (Cl & Br): The presence of halogens mandates segregation from general organic waste. Incomplete combustion of this scaffold can generate hydrogen chloride (HCl), hydrogen bromide (HBr), and potentially persistent organic pollutants (POPs) like halogenated dioxins if not incinerated above 1,100°C.[1]

  • Nitrogen-Rich Heterocycle: The imidazo-pyridine core is basic.[2][1][3] Accidental mixing with strong acids (e.g., Nitric Acid) in a waste drum can generate heat and toxic NOₓ fumes.[1]

  • Aquatic Toxicity: Halogenated pyridines are notoriously persistent in aquatic environments.[1] Zero-discharge protocols are mandatory.[1][3]

Chemical Safety Profile (Precautionary)
  • Signal Word: WARNING (Treat as Category 2 Skin/Eye Irritant; Potential STOT-SE).[1]

  • Physical State: Typically an off-white to yellow solid.[1][3]

  • Incompatibility: Strong Oxidizing Agents, Strong Acids.[1]

Part 2: Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized.[1] The following protocol ensures the material is safe for transport to the central accumulation area.

Waste Stream Segregation
Waste CategoryActionRationale
Solid Waste Double-bag in chemically resistant polyethylene. Label as "Toxic Solid, Organic, N.O.S.[1] (Contains Halogens)."Prevents dust generation and inhalation exposure during transfer.[2][3]
Mother Liquor (Liquid) Segregate into "Halogenated Solvents" carboy.Mixing with non-halogenated fuels increases disposal costs and violates incinerator acceptance criteria.[2][3]
Sharps/Contaminated Glass Place in Puncture-Proof container labeled "Chemically Contaminated Sharps."Trace amounts of the compound on needles/glassware can leach into landfills if not incinerated.[3]
The "Wash-Down" Protocol

For glassware and equipment heavily contaminated with the compound:

  • Solvent Rinse: Rinse glassware with a minimal amount of DMSO or Dichloromethane (DCM).

  • Collection: Pour this rinse directly into the Halogenated Waste container.

  • Aqueous Wash: Follow with a soap and water wash.[1] This aqueous waste can generally go to the drain only if the initial solvent rinse was thorough (check local EHS limits).

Part 3: The Disposal Workflow (Core Protocol)

This workflow illustrates the decision logic for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridineStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Filter Cake)StateCheck->SolidPathLiquidPathLiquid Waste(Mother Liquor, Rinsate)StateCheck->LiquidPathSolidPkgDouble Bag (Polyethylene)Place in Fiber/Poly DrumSolidPath->SolidPkgLiquidSegSegregate: HALOGENATED Waste Stream(Do NOT mix with Oxidizers)LiquidPath->LiquidSegLabelingLabeling:'Hazardous Waste - Halogenated Organic'List ConstituentsSolidPkg->LabelingLiquidSeg->LabelingFinalDispFinal Disposal:High-Temp Incineration(Rotary Kiln w/ Scrubber)Labeling->FinalDisp

Figure 1: Decision tree for the segregation and packaging of halogenated heteroaromatic waste.

Part 4: Regulatory Compliance (RCRA & Global)

Failure to classify this waste correctly can result in significant fines.[1]

US EPA (RCRA) Classification

While this specific molecule is not a "Listed" waste (P or U list) by name, it triggers characteristic waste codes due to its properties and halogen content.[1]

  • Primary Code: D001 (If in flammable solvent like DCM/Methanol).

  • Secondary Code: F002/F005 (If spent halogenated solvents are used in the process).

  • Generator Status: Most labs operate as "Small Quantity Generators" (SQG).[1] You must track the weight of this waste toward your monthly limit.

European Waste Catalogue (EWC)[2]
  • Code: 07 05 03 * (Organic halogenated solvents, washing liquids and mother liquors).[1]

  • Code: 07 05 13 * (Solid wastes containing hazardous substances).[1]

Part 5: Emergency Response (Spill Management)

In the event of a powder spill or liquid release, utilize the P.A.C.E. methodology.[1]

Spill Cleanup Protocol
  • Protect: Don PPE (Nitrile gloves, Lab coat, Safety goggles).[1] If powder is fine/dusty, use a N95 or P100 respirator.[1]

  • Assess: Is the spill >100g? If yes, evacuate and call EHS. If no, proceed.

  • Contain:

    • Liquids: Surround with absorbent boom or vermiculite.[1][4]

    • Solids: Cover with wet paper towels to prevent dust aerosolization.[1]

  • Evaluate: Place all cleanup materials into a wide-mouth jar labeled "Hazardous Waste Debris."

SpillResponseSpillSpill DetectedPPE1. Don PPE(Gloves, Goggles, Resp)Spill->PPEContain2. Containment(Vermiculite/Wet Wipe)PPE->ContainClean3. Transfer toWaste ContainerContain->CleanLabel4. Label asHazardous DebrisClean->Label

Figure 2: P.A.C.E.[2][1][3][4] workflow for minor laboratory spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][2][1]

  • European Commission. (2014). Guidance on the classification of waste (EWC Codes). [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

Personal protective equipment for handling 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment and handling protocols for 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine .

Executive Summary: Immediate Action Card

Compound Classification: Novel Bis-Heterocyclic Halide / Advanced Pharmacophore Intermediate. Default Hazard Level: High Potency / Unknown Toxicity (Treat as OEB 3/4) . Critical Warning: This compound contains two reactive halogenated heterocyclic cores.[1] In the absence of specific toxicological data, you must assume it is a potent sensitizer, irritant, and potentially bioactive kinase inhibitor .[1]

Parameter Operational Standard
Primary Route of Entry Inhalation of dust; Dermal absorption (enhanced by DMSO/DCM vehicles).
Minimum PPE Double Nitrile Gloves (0.11 mm min), Wrap-around Goggles, Lab Coat, P2/N95 Mask (if outside hood).[1]
Engineering Control Mandatory: Certified Chemical Fume Hood or Glove Box.
Incompatibility Strong Oxidizers, Strong Acids, Palladium Catalysts (uncontrolled exotherm).[1]

Part 1: Hazard Identification & Risk Assessment

As a Senior Application Scientist, I must emphasize that "lack of data does not equal lack of hazard." This specific molecule combines a 6-chloroimidazo[1,2-a]pyridine core with a 6-bromopyridine substituent.[1][2]

1. Structural Hazard Analysis:

  • Reactive Moieties: The C-Br and C-Cl bonds are electrophilic handles intended for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1] This chemical reactivity often correlates with biological alkylating potential (skin sensitization).[1]

  • Bioactivity Potential: The 3-aryl-imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently used in p38 MAP kinase and PI3K inhibitors .[1] You must handle this as a pharmacologically active substance (PAS).[1]

  • Physical State: Likely a solid powder. Electrostatic charging is a high risk, leading to invisible dust dispersion.[1]

2. Inferred GHS Classifications (Precautionary):

  • H301/H311: Toxic if swallowed or in contact with skin.

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.

  • H317: May cause an allergic skin reaction (Sensitizer).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a single layer of protection.[1][3] Use the "Defense in Depth" strategy tailored to the scale of your operation.

Scale of Operation Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Analytical (<10 mg) (e.g., NMR prep, weighing)Fume Hood (Sash at 18").If hood unavailable: N95/P2 Mask.[1]Double Nitrile Gloves .Outer: Standard Nitrile.Inner:[1] Long-cuff Nitrile.Safety Glasses with side shields.[4]Standard Cotton Lab Coat.
Preparative (10 mg - 1 g) (e.g., Reaction setup)Fume Hood Required. Do not handle on open bench.[1]Double Gloving (Specific): If using DMSO/DCM: Laminate (Silver Shield) under Nitrile.[1]Chemical Goggles (indirect vent) to prevent vapor entry.[1]Lab Coat + Tyvek Sleeves (to bridge glove-coat gap).
Bulk / Scale-Up (>1 g) (e.g., Purification, Transfer)Fume Hood or Glove Box. Consider PAPR if dust is uncontrolled.[1]High-Chem Resistance: Butyl Rubber or Laminate liners. Change every 30 mins.Face Shield over Goggles (splash risk).[1]Tyvek Coverall or Chemical Apron over Lab Coat.
Scientific Rationale for Glove Selection:
  • Nitrile is insufficient alone when this compound is dissolved in Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) .[1]

    • DCM breaks through nitrile in <2 minutes.

    • DMSO acts as a carrier solvent, actively transporting the dissolved heterocyclic compound through intact skin and into the bloodstream.[1]

    • Protocol: Always use a Laminate (PE/EVOH) inner glove for solution-phase handling.

Part 3: Operational Handling Protocols

Workflow 1: Safe Weighing of Electrostatic Powders

Imidazopyridines are often fluffy, electrostatic solids.[1]

  • Static Control: Use an ionizing fan or antistatic gun inside the balance enclosure.

  • Draft Shielding: Never weigh in a turbulent fume hood without a secondary draft shield (e.g., a balance enclosure).[1]

  • Technique: Use the "Tare-and-Transfer" method. Tare a closed vial, remove to add solid, close, and re-weigh. Never add solid to an open vessel on the balance.

Workflow 2: Reaction Setup (Cross-Coupling Context)

This compound is likely a substrate for Palladium-catalyzed coupling.

  • Inert Atmosphere: Oxygen exclusion is critical not just for the reaction, but to prevent the formation of reactive N-oxides.

  • Exotherm Management: If reacting with organoborons or Grignards, add the catalyst last or the nucleophile slowly to control heat release.[1]

  • Solvent Trap: If using a rotavap to remove solvent, ensure the cold trap is efficient (-78°C) to prevent volatile halogenated byproducts from escaping.[1]

Part 4: Visualization & Decision Logic

Diagram 1: Risk-Based PPE Selection Logic

This decision tree guides you through selecting the correct PPE based on physical state and solvent carrier.

PPE_Selection Start Start: Handling 3-(6-Bromopyridin-2-yl)- 6-chloroimidazo[1,2-a]pyridine StateCheck What is the Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution DustCheck Is Dust Generation Likely? Solid->DustCheck SolventCheck Identify Solvent Vehicle Solution->SolventCheck Level1 LEVEL 1 PPE: Double Nitrile, Lab Coat, Fume Hood (Sash Low) DustCheck->Level1 No (Static Free) Level2 LEVEL 2 PPE: N95/P3 Mask + Goggles + Tyvek Sleeves DustCheck->Level2 Yes (Fluffy/Bulk) SolventCheck->Level1 Water/Alcohol Level3 LEVEL 3 PPE: Laminate (Silver Shield) Liners + Chemical Apron SolventCheck->Level3 DMSO/DCM/DMF (Permeation Risk)

Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Diagram 2: Operational Workflow for Synthesis

Handling_Workflow Prep 1. Preparation (Check Hood Flow, Ground Equipment) Weigh 2. Weighing (Closed Transfer, Antistatic Gun) Prep->Weigh PPE On Solubilize 3. Solubilization (Add Solvent to Solid, Not Solid to Solvent) Weigh->Solubilize Transfer React 4. Reaction (Inert Atm, Temp Control) Solubilize->React Setup Quench 5. Quench & Clean (Bleach/Surfactant Wipe) React->Quench Complete Waste 6. Disposal (Halogenated Waste Stream) Quench->Waste Segregate

Caption: Step-by-step operational workflow ensuring containment from preparation to disposal.

Part 5: Decontamination & Waste Disposal

Decontamination Protocol:

  • Surface Cleaning: Wipe all surfaces with a 10% surfactant solution (e.g., SDS) followed by ethanol.[1] Do not use pure organic solvents first, as they may spread the contamination.[1]

  • UV Verification: Many imidazo[1,2-a]pyridine derivatives are fluorescent.[1] Use a handheld long-wave UV lamp (365 nm) to inspect the fume hood and balance area for invisible residues.

  • Glassware: Rinse with acetone into the halogenated waste container, then soak in a base bath (KOH/Isopropanol) to degrade the electrophilic halides.[1]

Disposal:

  • Stream: Halogenated Organic Waste .

  • Labeling: Clearly label as "Contains Halogenated Heterocycles - Potential Sensitizer."

  • Do Not: Do not mix with strong oxidizers (Nitric Acid) in the waste stream, as this can generate toxic NO/Br2 gases.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imidazo[1,2-a]pyridine derivatives.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling High Potency Compounds.[1] Retrieved from [Link][1]

Sources

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